(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-10-6-3-2-5(9-7)4-8-6;;/h2-4,9H,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIECLGRHPYVVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride chemical properties
An In-depth Technical Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, combining a methoxy-substituted pyridine ring with a reactive hydrazine moiety, make it an indispensable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, core reactivity—most notably in the Fischer Indole Synthesis—and its significant role in the development of targeted therapeutics, such as kinase inhibitors. Safety protocols, handling, and analytical characterization are also discussed to provide a holistic resource for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
This compound is typically supplied as a stable salt, enhancing its shelf-life and handling characteristics compared to the free base. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen atom significantly influences the reactivity of the hydrazine functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179688-43-4 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [1] |
| Molecular Weight | 212.08 g/mol | [1] |
| Appearance | Off-white to light yellow or pink crystalline powder | [2] |
| Melting Point | ~200 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[2][3] | |
| Stability | The dihydrochloride salt is significantly more stable than the free base. It is hygroscopic and should be stored under an inert atmosphere.[3][4] |
The dihydrochloride form ensures that both the pyridine nitrogen and the hydrazine nitrogens are protonated, increasing water solubility and stability by preventing aerial oxidation, a common degradation pathway for free hydrazines.
Synthesis and Mechanism
The most common laboratory-scale synthesis of aryl and heteroaryl hydrazines involves the diazotization of a primary aromatic amine followed by reduction of the resulting diazonium salt.
Synthetic Pathway Overview
The synthesis of this compound begins with the commercially available 6-methoxypyridin-3-amine. The amine is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures. This intermediate is then reduced, typically with tin(II) chloride, to yield the target hydrazine, which is isolated as its stable dihydrochloride salt.[5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Step 1: Diazotization of 6-Methoxypyridin-3-amine
-
To a stirred solution of concentrated hydrochloric acid and water, add 6-methoxypyridin-3-amine (1.0 eq). Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.
-
Causality: Low temperatures are critical to prevent the decomposition of the unstable diazonium salt. The strong acid medium is necessary for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.
-
-
Step 2: Reduction to Hydrazine Dihydrochloride
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution dropwise, maintaining the temperature below 10 °C. A precipitate will form.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove impurities and residual acid.
-
Dry the product under vacuum over a desiccant (e.g., P₂O₅ or CaSO₄) to yield this compound as a solid.[5][6]
-
Causality: Tin(II) chloride is a robust and cost-effective reducing agent for diazonium salts. The large excess ensures the complete reduction of the diazonium intermediate to the hydrazine. The final product precipitates from the acidic solution as the highly stable dihydrochloride salt.
-
Reactivity and Core Application: The Fischer Indole Synthesis
The primary utility of (6-Methoxy-pyridin-3-yl)-hydrazine lies in its role as a key precursor for the Fischer Indole Synthesis, one of the oldest and most reliable methods for constructing the indole nucleus.[7][8] This heterocyclic core is a privileged scaffold found in numerous natural products and pharmaceuticals.[8]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds by heating a phenyl- or heteroarylhydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids).[7][9]
-
Hydrazone Formation: The hydrazine reacts with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
-
[10][10]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[10][10]-sigmatropic rearrangement (a key step similar to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto an imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[7]
Caption: Key stages of the Fischer Indole Synthesis.
Application in Kinase Inhibitor Synthesis
The indole and pyridine scaffolds are prevalent in kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] Kinases are enzymes that regulate cellular processes like growth and proliferation, and their dysregulation is a hallmark of cancer.[11] The ability to use (6-Methoxy-pyridin-3-yl)-hydrazine to construct substituted indoles fused or linked to a pyridine ring makes it a valuable tool for generating libraries of potential kinase inhibitors.[13][14][15]
Detailed Experimental Protocol: Fischer Indole Synthesis
-
Objective: Synthesis of a 5-methoxy-azaindole derivative.
-
In a round-bottom flask, suspend this compound (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.1 eq) in a solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, portion-wise.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) until it is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.
-
Self-Validation: The identity and purity of the final product must be confirmed through analytical methods as described in the next section. The disappearance of the hydrazine starting material and the appearance of the indole product can be tracked to validate reaction completion.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), and three distinct aromatic protons on the pyridine ring with characteristic coupling patterns. The N-H protons will be broad and may exchange with D₂O. |
| ¹³C NMR | Signals for the methoxy carbon (~55 ppm) and six distinct carbons of the pyridine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base (C₆H₉N₃O) at m/z 140.08. |
| HPLC | A single major peak indicating high purity (typically >98%). |
Quality Control Workflow
A standard QC protocol for a newly synthesized batch ensures its suitability for subsequent reactions.
Caption: Quality control workflow for batch validation.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[1]
-
Hazards:
-
Toxicity: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: May cause cancer.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1]
-
-
Safe Handling:
-
Always work in a well-ventilated chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[16]
-
Avoid inhalation of dust or vapors. Use respiratory protection if aerosols are generated.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
This compound is a highly valuable and versatile reagent in the field of drug discovery. Its utility is most prominently demonstrated in the Fischer Indole Synthesis, providing access to a wide array of substituted azaindoles that are crucial scaffolds for developing targeted therapies, especially kinase inhibitors. While its synthesis is straightforward, its hazardous nature demands strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this potent building block in the pursuit of novel therapeutic agents.
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An In-Depth Technical Guide to the Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Methoxy-pyridin-3-yl)-hydrazine and its dihydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their utility stems from the presence of a reactive hydrazine moiety on a substituted pyridine scaffold, a common structural motif in medicinal chemistry. This guide provides a comprehensive overview of the most reliable and scientifically sound pathway for the synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, tailored for professionals in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and safety. Substituted phenylhydrazines are widely used in the synthesis of new antibacterial, anti-diabetic, anticancer, antiviral, and antihypertensive drugs.[1]
Strategic Approach to Synthesis: The Diazotization-Reduction Pathway
The most robust and widely employed method for the preparation of aryl and heteroaryl hydrazines is a two-step sequence commencing with the corresponding amine. This pathway involves:
-
Diazotization: The conversion of the primary aromatic amine, in this case, 6-methoxypyridin-3-amine, into a diazonium salt. This is achieved through the reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2]
-
Reduction: The subsequent reduction of the diazonium salt to the desired hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) being a particularly effective choice for its reliability and the often-advantageous precipitation of the hydrazine as its hydrochloride salt.[3][4]
This approach is favored due to its high efficiency, scalability, and the commercial availability of the starting materials.
Visualizing the Synthesis
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is an expertly adapted procedure based on well-established methods for the synthesis of analogous aryl hydrazine hydrochlorides.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 6-Methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | ≥98% |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% |
| Stannous Chloride dihydrate | SnCl₂·2H₂O | 225.65 | ≥98% |
| Deionized Water | H₂O | 18.02 | N/A |
| Ethanol | C₂H₅OH | 46.07 | ≥99.5% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% |
Step-by-Step Methodology
Step 1: Diazotization of 6-Methoxypyridin-3-amine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (80.5 mmol) of 6-methoxypyridin-3-amine in 50 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 6.1 g (88.6 mmol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained between 0 and 5 °C throughout the addition. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be a pale yellow to light brown color.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker or flask, prepare a solution of 45.4 g (201.3 mmol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid. This may require gentle warming to fully dissolve, after which it should be cooled to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. This addition is exothermic, and the temperature should be rigorously maintained below 10 °C.
-
Upon addition, a precipitate should begin to form. Continue stirring the resulting suspension in the ice bath for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting white to off-white solid under vacuum to a constant weight to yield this compound.
Scientific Rationale and Field Insights
-
Causality in Experimental Choices: The use of a low temperature (0-5 °C) during diazotization is critical as diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields.[2] The choice of stannous chloride as the reducing agent is strategic; it is a mild yet effective reducing agent for diazonium salts, and the acidic conditions of the reaction facilitate the direct precipitation of the product as its dihydrochloride salt, simplifying purification.[3][4] The excess of stannous chloride ensures the complete reduction of the diazonium intermediate.
-
Self-Validating System: The protocol is designed to be self-validating through observable changes. The formation of the diazonium salt is often accompanied by a distinct color change. The subsequent precipitation of the hydrazine dihydrochloride upon addition to the stannous chloride solution provides a clear indication of a successful reaction. The final product's identity and purity can be unequivocally confirmed through standard analytical techniques such as NMR, IR, and melting point determination.
Characterization of this compound
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methoxy group protons, and the hydrazine protons. The pyridine protons will appear as distinct multiplets in the aromatic region. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydrazine protons (NH and NH₂) will likely appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR (DMSO-d₆): The carbon NMR will show signals for the five carbons of the pyridine ring and the one carbon of the methoxy group. The chemical shifts will be indicative of their electronic environment.
-
IR (KBr): The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the hydrazine group (typically in the range of 3100-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (1400-1600 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1250 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak corresponding to the free base form of the hydrazine plus a proton [M+H]⁺.
Safety and Handling
Trustworthiness through Safety: Ensuring the safety of the researcher is paramount. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[1][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Handling Precautions: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[5][6][7]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via the diazotization of 6-methoxypyridin-3-amine followed by stannous chloride reduction is a reliable and well-established method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable intermediate for their synthetic endeavors. The principles and insights provided herein are intended to empower the user with a deep understanding of the chemical processes involved, fostering both successful synthesis and a culture of safety in the laboratory.
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(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride CAS number 524699-82-9
An In-Depth Technical Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (CAS 524699-82-9): A Key Building Block in Modern Drug Discovery
Executive Summary
This compound is a specialized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a substituted pyridylhydrazine, it combines the structural features of a pyridine ring—a common scaffold in medicinal chemistry—with the reactive potential of a hydrazine moiety. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures. Its primary documented application is as a key precursor in the development of potent and selective enzyme inhibitors, most notably in the synthesis of GSK2256294, a clinical-stage inhibitor of soluble epoxide hydrolase (sEH). This guide provides a comprehensive technical overview of its properties, a plausible synthesis strategy, core reactivity, and a detailed examination of its application in drug discovery, tailored for researchers and drug development professionals.
The Strategic Value of Pyridylhydrazines in Medicinal Chemistry
The pyridine scaffold is one of the most prevalent heterocycles in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a drug molecule.[1] The hydrazine functional group, in turn, is a powerful nucleophile and a versatile precursor for constructing a wide array of other nitrogen-containing heterocycles, such as indoles, pyrazoles, and pyridazines.[2][3]
This compound capitalizes on both these features. The methoxy group on the pyridine ring can influence electronic properties and provide an additional vector for molecular interactions, while the hydrazine at the 3-position offers a reactive handle for elaboration. This positions the molecule as a high-value starting material for generating libraries of complex compounds in the pursuit of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[4][5]
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of this reagent. As a dihydrochloride salt, it is expected to be a crystalline solid with improved stability and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 524699-82-9 | [6] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | N/A |
| Molecular Weight | 212.08 g/mol | N/A |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | General Chemical Knowledge |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[7] | [7] |
| Hazard Statements | GHS07 Signal Word: Warning. H302: Harmful if swallowed.[7] | [7] |
Self-Validating Protocol for Handling and Storage: To ensure experimental reproducibility, it is imperative to handle the compound under conditions that prevent degradation.
-
Inert Atmosphere: Upon receipt, immediately transfer the manufacturer's container into a nitrogen- or argon-filled glovebox or desiccator.
-
Aliquotting: Weigh out the desired quantities for experiments within the inert atmosphere to prevent exposure to air and moisture, which can oxidize the hydrazine moiety.
-
Temperature Control: Store the main container and any aliquots in a refrigerator at the recommended 2-8°C.[7]
-
Solvent Preparation: When preparing solutions, use anhydrous solvents to avoid hydrolysis and other side reactions.
Plausible Synthesis and Purification
While specific vendor-proprietary synthesis routes may vary, a chemically sound and widely practiced method for preparing aryl and heteroaryl hydrazines is through the diazotization of an amino precursor followed by reduction.[8] This established pathway provides a reliable and scalable approach.
Proposed Synthetic Workflow: The logical precursor for (6-Methoxy-pyridin-3-yl)-hydrazine is 3-Amino-6-methoxypyridine. The synthesis proceeds in two classical steps:
-
Diazotization: The primary amine is converted to a diazonium salt using sodium nitrite under acidic conditions (e.g., HCl) at low temperatures (0–5 °C).
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine, typically using a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl.[8]
Caption: Proposed synthesis of this compound.
Exemplary Laboratory Protocol:
-
Causality: This protocol is designed for high conversion and controlled reaction conditions. The low temperature in Step 1 is critical to prevent the unstable diazonium salt from decomposing. The use of SnCl₂ is a standard, reliable method for reducing diazonium salts to hydrazines.[8]
-
Setup: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel with 3-Amino-6-methoxypyridine (1.0 eq) and concentrated hydrochloric acid (approx. 4 volumes). Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine slurry, maintaining the internal temperature below 5°C. Stir for 1 hour at this temperature after the addition is complete.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated HCl. Cool this solution to 0°C. Add the diazonium salt slurry from Step 2 to the SnCl₂ solution slowly, ensuring the temperature does not exceed 10°C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the disappearance of the diazonium intermediate.
-
Isolation: The product, as the dihydrochloride salt, will often precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol and then diethyl ether to remove residual impurities. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. Dry the final product under vacuum to yield this compound as a solid.
Core Reactivity: The Nucleophilic Hydrazine
The synthetic utility of this reagent is dominated by the nucleophilic character of the terminal nitrogen atom of the hydrazine group.[9] Its most fundamental and important reaction is condensation with aldehydes or ketones to form hydrazones. This reaction is the gateway to a multitude of more complex transformations.
The Fischer Indole Synthesis: A prime example of the utility of hydrazones derived from pyridylhydrazines is the Fischer indole synthesis. This powerful acid-catalyzed reaction converts a phenyl- or heteroaryl-hydrazone into an indole ring system, a core structure in countless natural products and pharmaceuticals.[10][11]
Caption: Core reactivity workflow: Hydrazone formation and the Fischer Indole Synthesis.
This reactivity makes (6-Methoxy-pyridin-3-yl)-hydrazine a valuable tool for synthesizing novel, substituted indoles with a methoxypyridyl moiety, which can be explored for various biological activities.
Application Profile: Synthesis of the sEH Inhibitor GSK2256294
A significant, documented application of (6-Methoxy-pyridin-3-yl)-hydrazine is in the synthesis of GSK2256294, a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH).[12][13]
Therapeutic Context: The sEH Pathway Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial anti-inflammatory, vasodilatory, and analgesic effects.[13] By inhibiting sEH, the levels of protective EETs are increased. This makes sEH a compelling therapeutic target for a range of conditions, including cardiovascular diseases and chronic obstructive pulmonary disease (COPD).[12][14] GSK2256294 has shown picomolar inhibitory potency against human sEH and has been evaluated in clinical trials.[13][15]
Role in the Synthesis of GSK2256294: In the synthesis of GSK2256294, (6-Methoxy-pyridin-3-yl)-hydrazine serves as a key nucleophile to construct the central heterocyclic core of the drug molecule. It reacts with a suitable electrophilic partner to form a stable ring system that correctly positions the other pharmacophoric elements for optimal binding to the sEH active site.
Caption: Role of the title compound in the synthesis of the sEH inhibitor GSK2256294.
Exemplary Protocol for Core Formation: This protocol illustrates the type of reaction where the title compound would be employed.
-
Causality: The choice of a polar aprotic solvent like DMF or DMA facilitates the reaction between the charged hydrazine salt (or its in-situ-formed free base) and the electrophile. The use of a non-nucleophilic base is crucial to deprotonate the hydrazine hydrochloride without competing in the main reaction. Heat is applied to overcome the activation energy for the cyclization step.
-
Setup: To a solution of the appropriate electrophilic precursor (e.g., a chloro-substituted triazine, 1.0 eq) in an anhydrous solvent such as N,N-Dimethylformamide (DMF), add this compound (1.05 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by LCMS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to yield the desired heterocyclic core of GSK2256294.
Future Outlook
This compound is more than just a precursor to a single clinical candidate. It represents a versatile platform for drug discovery. Its inherent structural features make it an ideal starting point for:
-
Fragment-Based Drug Design: The methoxypyridyl moiety can serve as an initial fragment for screening against biological targets.
-
Kinase Inhibitor Scaffolds: The pyridyl-hydrazine motif is a component of various kinase inhibitors, and this specific reagent allows for the exploration of novel chemical space in that domain.[4][16]
-
Diversity-Oriented Synthesis: Its ability to readily form hydrazones and subsequently cyclize into diverse heterocyclic systems (indoles, pyrazoles, triazoles) makes it a powerful tool for generating libraries of compounds for high-throughput screening.
For drug development professionals, this compound is a strategic intermediate that enables the efficient construction of complex, biologically relevant molecules, shortening synthetic routes and accelerating the path to novel drug candidates.
References
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NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: [Link]
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(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its molecular structure, physicochemical properties, and a robust, well-documented synthetic pathway, including mechanistic insights into each transformation. The guide details standard protocols for structural elucidation and quality control, ensuring researchers can confidently verify the identity and purity of the compound. Furthermore, we explore its primary application as a nucleophilic precursor for the synthesis of bioactive hydrazones, a scaffold present in numerous therapeutic candidates. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical intermediate.
Introduction to the Pyridyl-Hydrazine Scaffold
Pyridyl-hydrazines are a class of heterocyclic compounds of significant interest in the field of drug discovery. The pyridine ring, a bioisostere of benzene, is a prevalent motif in pharmaceuticals, imparting favorable properties such as aqueous solubility and the ability to participate in hydrogen bonding. The attached hydrazine moiety (-NH-NH₂) is a potent nucleophile and a versatile functional handle. This combination makes pyridyl-hydrazines highly valuable precursors for constructing more complex molecular architectures, particularly through the formation of hydrazone linkages. Hydrazide-hydrazones are recognized for a wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antitumor properties[1].
This compound, specifically, offers a strategically functionalized scaffold. The methoxy group at the 6-position acts as an electron-donating group, modulating the electronic properties of the pyridine ring, while the hydrazine at the 3-position is poised for facile reaction with electrophiles, most notably the carbonyl group of aldehydes and ketones.
Physicochemical and Structural Properties
The dihydrochloride salt form of the title compound enhances its stability and solubility in polar solvents, making it a convenient material for laboratory use.
Chemical Identity
| Property | Value | Reference |
| Systematic Name | This compound | - |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [2] |
| Molecular Weight | 212.08 g/mol | [2] |
| CAS Number | 524699-82-9 | [3] |
| Canonical SMILES | COC1=CC=C(C=N1)NN.Cl.Cl | - |
Predicted Spectroscopic Profile
| Technique | Predicted Observations | Rationale |
| ¹H NMR (D₂O) | δ ~8.0 (s, 1H, H-2), ~7.5 (d, 1H, H-4), ~7.0 (d, 1H, H-5), ~4.0 (s, 3H, -OCH₃) | Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5). The H-2 proton, adjacent to the nitrogen and ortho to the hydrazine, is expected to be the most deshielded. The methoxy protons will be a sharp singlet around δ 4.0. The acidic N-H protons will exchange with D₂O and become invisible. |
| ¹³C NMR (D₂O) | δ ~165 (C-6), ~140 (C-2), ~135 (C-4), ~125 (C-3), ~115 (C-5), ~55 (-OCH₃) | The carbon bearing the methoxy group (C-6) will be the most downfield. Other aromatic carbons will appear in the δ 110-150 range. The methoxy carbon will be around δ 55. |
| FT-IR (KBr Pellet) | 3200-2700 cm⁻¹ (broad, N-H⁺ stretch), ~1600 cm⁻¹ (C=N, C=C stretch), ~1250 cm⁻¹ (C-O stretch) | The broad absorption in the high-frequency region is characteristic of the ammonium (-NH₂-NH₃⁺) salt. Aromatic ring stretching and the ether C-O stretch are expected in their typical regions. |
| Mass Spec. (ESI+) | m/z = 140.08 [M+H]⁺ | The expected mass for the protonated free base (C₆H₁₀N₃O⁺). |
Synthesis and Mechanistic Insights
The synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine is a classic multi-step process in heterocyclic chemistry, proceeding from a readily available pyridine precursor. The following protocol represents a robust and logical pathway grounded in well-established reactions.[4][5][6][7][8][9]
Retrosynthetic Analysis & Strategy
The hydrazine moiety can be installed from an amino group via a diazonium salt intermediate. The amino group, in turn, is derived from the reduction of a nitro group. This retrosynthetic approach points to 2-methoxy-5-nitropyridine as a key intermediate, which is accessible through the nitration of 2-methoxypyridine.
Detailed Synthesis Protocol
Step 1: Nitration of 2-Methoxypyridine to 2-Methoxy-5-nitropyridine
-
To a stirred mixture of concentrated sulfuric acid, add 2-methoxypyridine (1.0 eq) portion-wise while maintaining the temperature below 10 °C using an ice bath.
-
Once addition is complete, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 15 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methoxy-5-nitropyridine.[4]
-
Causality: The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic aromatic substitution and directs the incoming nitro group primarily to the 5-position.[4] Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Step 2: Reduction to 6-Methoxy-pyridin-3-amine
-
Suspend 2-methoxy-5-nitropyridine (1.0 eq) in ethanol or methanol in a flask equipped with a magnetic stirrer.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise. The reaction is exothermic.
-
Add concentrated hydrochloric acid dropwise and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and neutralize by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is >8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxy-pyridin-3-amine.[5][8][10]
-
Causality: Stannous chloride in acidic media is a classic and effective reducing agent for converting aromatic nitro groups to primary amines.[6][7] The tin(II) species is oxidized to tin(IV) as it reduces the nitro group.
Step 3 & 4: Diazotization and Reduction to this compound
-
Dissolve 6-methoxy-pyridin-3-amine (1.0 eq) in concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, keeping the internal temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[9][11]
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold stannous chloride solution. A precipitate should form.
-
Allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature.
-
Collect the solid precipitate by filtration, wash thoroughly with a small amount of cold ethanol and then diethyl ether to remove impurities and residual acid.
-
Dry the solid under vacuum to yield this compound as a stable salt.[6][7]
-
Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) forms a diazonium salt.[9] This intermediate is highly reactive and typically unstable at room temperature, necessitating the low-temperature conditions. The subsequent reduction of the diazonium salt with SnCl₂ is a well-established method to form the corresponding hydrazine derivative.[6][7] The product precipitates from the acidic medium as its dihydrochloride salt.
Synthesis Workflow Diagram```dot
Caption: General reaction scheme for the synthesis of hydrazones.
This straightforward and high-yielding reaction allows for the rapid generation of diverse libraries of molecules for biological screening. By varying the carbonyl component (R and R'), chemists can systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound, like most hydrazine derivatives, should be handled with care. It is presumed to be toxic and an irritant.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a strategically important intermediate for chemical and pharmaceutical research. Its molecular structure, characterized by a methoxy-substituted pyridine ring and a reactive hydrazine group, makes it an ideal starting point for the synthesis of diverse compound libraries. The well-defined synthetic route, proceeding through nitration, reduction, diazotization, and a final reduction, is robust and relies on fundamental organic transformations. The principal value of this compound lies in its facile conversion to a wide array of hydrazone derivatives, a chemical class consistently delivering promising candidates for drug discovery programs.
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Al-Omary, F. A., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Retrieved from [Link]
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Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2, 1830-1834. Retrieved from [Link]
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(6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals
This guide provides an in-depth technical overview of the critical physicochemical properties of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, a heterocyclic hydrazine derivative of interest in pharmaceutical research and development. Given the reactive nature of the hydrazine moiety, a thorough understanding of its solubility and stability is paramount for successful formulation, analytical method development, and regulatory compliance. This document outlines a systematic approach to characterizing these attributes, grounded in established principles of pharmaceutical sciences and regulatory expectations.
Compound Overview and Physicochemical Properties
This compound is a substituted pyridine hydrazine salt. The presence of the basic pyridine ring, the nucleophilic hydrazine group, and the methoxy substituent dictates its chemical behavior. As a dihydrochloride salt, it is expected to be a white to off-white crystalline solid.[1]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implications |
| Molecular Formula | C₆H₁₁Cl₂N₃O | Based on chemical structure. |
| Molecular Weight | 212.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of small organic molecules.[1] |
| pKa | (Estimated) Pyridine N: ~4-5; Hydrazine N: ~7-8 | The pyridine nitrogen is less basic due to the electron-withdrawing nature of the ring. The hydrazine nitrogens' basicity is influenced by the aromatic system. The dihydrochloride salt form indicates that both the pyridine ring nitrogen and one of the hydrazine nitrogens are protonated. |
| LogP | (Estimated) ~0.5 - 1.5 | The methoxy group increases lipophilicity, while the hydrazine and pyridine moieties contribute to hydrophilicity. The salt form will significantly increase aqueous solubility. |
| Melting Point | Decomposes at elevated temperatures. | Hydrazine salts can be thermally labile.[1] |
Solubility Characterization
A comprehensive understanding of the solubility profile is fundamental for developing viable formulations. The dihydrochloride salt form of (6-Methoxy-pyridin-3-yl)-hydrazine is anticipated to exhibit good aqueous solubility.
Recommended Solvents for Initial Screening:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) are crucial for understanding its behavior in a physiological context.
-
Organic Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are common solvents for analytical and in vitro studies.
Experimental Protocol for Equilibrium Solubility Determination:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are a regulatory requirement and a critical tool for elucidating the intrinsic stability of a drug substance.[2][3][4] These studies help to identify potential degradation products and establish degradation pathways, which is essential for the development of stability-indicating analytical methods.[5]
Rationale for Stress Conditions:
The selection of stress conditions is based on the chemical structure of this compound. The hydrazine moiety is susceptible to oxidation, while the overall molecule may be prone to hydrolysis and photolysis.[6]
Diagram 1: Key Stress Factors for this compound Stability
Caption: Forced degradation stress conditions for this compound.
Experimental Workflow for Forced Degradation Studies:
Diagram 2: Workflow for Forced Degradation and Analysis
Caption: A systematic workflow for conducting forced degradation studies.
Detailed Protocols for Forced Degradation:
A target degradation of 5-20% is generally considered appropriate to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Neutralize with an equivalent amount of base before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 8 hours | Hydrazines can be sensitive to base. Neutralize with an equivalent amount of acid before analysis. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | The hydrazine moiety is expected to be highly susceptible to oxidation. |
| Thermal (Solid) | 80 °C | 7 days | Store the solid compound in a controlled temperature oven. | |
| Thermal (Solution) | 60 °C | 7 days | Prepare a solution in a suitable solvent (e.g., water). | |
| Photostability | ICH Q1B conditions (UV & Vis) | Room Temp. | As per ICH Q1B | Expose both solid and solution samples. A control sample should be wrapped in foil. |
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point. Mass spectrometry (MS) detection is invaluable for the identification of unknown degradants.[7][8]
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is a versatile choice for separating the parent compound from its more polar or non-polar degradants.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to resolve all components.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength for quantification.
-
Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is essential for obtaining molecular weight information on the degradation products, which is the first step in their structural elucidation.
Potential Degradation Pathways
Based on the known chemistry of hydrazines and pyridines, several degradation pathways can be anticipated.
-
Oxidation of the Hydrazine: This is often the primary degradation route for hydrazine-containing compounds.[6] The hydrazine moiety can be oxidized to a diazene, which can undergo further reactions.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the C-N bond between the pyridine ring and the hydrazine group could occur.
-
Reactions of the Pyridine Ring: While generally stable, the pyridine ring could undergo reactions under extreme conditions, although this is less likely than reactions involving the hydrazine group.
Handling and Storage Recommendations
Given the reactive and potentially hazardous nature of hydrazine derivatives, proper handling and storage procedures are essential.[9][10][11][12]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with strong oxidizing agents, strong bases, and metals.[1]
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and air.
Conclusion
A thorough investigation of the solubility and stability of this compound is a critical, data-driven process that informs all stages of drug development. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically characterize this molecule. By anticipating potential liabilities such as oxidation and employing a comprehensive forced degradation strategy, scientists can develop stable formulations and reliable analytical methods, ultimately ensuring the quality and safety of the final drug product.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
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Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Retrieved from [Link]
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PubChem. (n.d.). Hydrazine, dihydrochloride. Retrieved from [Link]
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Bonacorso, H. G., Paim, G. R., Porte, L. M. F., Pittaluga, E. P., Martins, M. A. P., & Zanatta, N. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225. Retrieved from [Link]
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Li, H., Xie, K., Huang, H., & Wang, S. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS ONE, 9(7), e103324. Retrieved from [Link]
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Methoxypyridine Hydrazine Compounds
Executive Summary
This guide provides a comprehensive technical overview of methoxypyridine hydrazine compounds, a class of molecules with significant historical and contemporary relevance in medicinal chemistry. We will explore their origins, stemming from the serendipitous discovery of the antidepressant properties of hydrazine derivatives, and delve into the specific role of the methoxypyridine scaffold. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, mechanism of action, and analytical characterization of these compounds, grounded in the principles of causality and experimental validation. The narrative traces the evolution from early hydrazine chemistry to the targeted design of bioactive molecules, offering field-proven insights into their development and application.
Foundational Chemistry and Historical Context
The story of methoxypyridine hydrazines is built upon two fundamental pillars of organic and medicinal chemistry: the reactive hydrazine moiety and the versatile pyridine scaffold. Their convergence, driven by a series of pivotal discoveries, paved the way for new therapeutic avenues.
The Hydrazine Moiety: A Brief History
Hydrazine (N₂H₄) is a highly reactive inorganic compound first isolated in its pure anhydrous form in 1895 by the Dutch chemist Lobry de Bruyn.[1][2] The name "hydrazine" itself was coined two decades earlier, in 1875, by the Nobel laureate Emil Fischer during his work on organic derivatives, specifically the synthesis of phenylhydrazine.[2][3] Theodor Curtius was the first to synthesize hydrazine sulfate in 1887, laying the groundwork for understanding its basic properties.[1][3]
Initially of academic interest, hydrazine's potent reactivity and high heat of combustion led to its use as a rocket fuel component during World War II.[1][2][4] After the war, large stockpiles became available for industrial and pharmaceutical research, catalyzing its exploration as a chemical building block.[5][6] Its utility in chemical synthesis stems from its potent nucleophilicity and reducing power, enabling the formation of hydrazones, hydrazides, and various heterocyclic rings.[1][5]
The Pyridine Scaffold in Medicinal Chemistry
Pyridine, a simple aromatic heterocycle, is a ubiquitous scaffold in drug design, recognized for its ability to engage in hydrogen bonding and other key intermolecular interactions. Its presence in numerous FDA-approved drugs highlights its importance.[7][8] The nitrogen atom in the ring modulates the molecule's basicity and electronic properties, which can be finely tuned through substitution. The introduction of a methoxy group (-OCH₃), for example, can significantly alter a compound's lipophilicity, metabolic stability, and receptor-binding affinity.[8][9]
The Serendipitous Discovery of Pyridine Hydrazide Bioactivity: The Iproniazid Story
The critical link between pyridine, hydrazine, and modern pharmacology was forged unexpectedly in the 1950s. Chemists at Hoffmann-La Roche had developed isoniazid (isonicotinic acid hydrazide), a simple pyridine hydrazide, as a highly effective treatment for tuberculosis.[10][11] In an effort to improve upon this, they synthesized an isopropyl derivative: iproniazid .[11][12]
While being tested on tuberculosis patients, iproniazid produced remarkable side effects, including euphoria, increased appetite, and psychostimulation.[6][11] Researchers astutely recognized these effects as potentially therapeutic for depression.[12] In 1957, systematic clinical studies confirmed iproniazid's efficacy as an antidepressant, marking the birth of the first monoamine oxidase inhibitor (MAOI) drug class.[11][13] This serendipitous discovery was a watershed moment, establishing a direct link between the metabolism of neurotransmitters and psychiatric disorders and launching the modern era of psychopharmacology.[12][13] Iproniazid, though later withdrawn due to hepatotoxicity, demonstrated the profound therapeutic potential of the pyridine hydrazine structure.[12][14]
The Emergence of Methoxypyridine Hydrazines
Building on the foundation laid by iproniazid, chemists began to systematically modify the pyridine hydrazine scaffold to optimize its therapeutic properties and mitigate side effects. The introduction of a methoxy group to the pyridine ring was a logical step in this evolution.
Rationale for Methoxy Substitution: A Structure-Activity Relationship (SAR) Perspective
The placement of substituents on the pyridine ring is a key strategy for modulating a drug's pharmacological profile. The methoxy group, in particular, offers several advantages:
-
Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring, which can influence its interaction with biological targets.
-
Basicity Modulation: The position of the methoxy group can tune the basicity of the pyridine nitrogen, which affects solubility, membrane permeability, and receptor binding.[9] For example, a 2-methoxy group can lower the pKa of the pyridinium ion compared to an unsubstituted pyridine, a phenomenon attributed to inductive electron-withdrawing effects.[9]
-
Metabolic Stability: The methoxy group can block sites of potential metabolic oxidation, increasing the drug's half-life.
-
Lipophilicity: It increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier—a critical feature for drugs targeting the central nervous system.
Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can significantly enhance antiproliferative and other biological activities.[8]
Key Examples of Methoxypyridine Hydrazine Compounds
Simple methoxypyridine hydrazines serve as crucial intermediates and building blocks for more complex drug molecules.[15] Two common examples are:
-
(6-Methoxy-pyridin-3-yl)-hydrazine (also known as 5-Hydrazino-2-methoxypyridine)
-
(2-Methoxy-pyridin-3-yl)-hydrazine hydrochloride
These compounds are frequently used in the synthesis of kinase inhibitors, MAO inhibitors, and other biologically active heterocyclic systems.[15][16]
Synthesis and Manufacturing
The synthesis of methoxypyridine hydrazines is typically achieved through well-established and robust chemical reactions, primarily nucleophilic aromatic substitution.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAAr)
The most common and industrially viable route involves the reaction of a halogenated methoxypyridine with hydrazine hydrate. In this reaction, the highly nucleophilic hydrazine displaces a halide (typically chloride or bromide) from the pyridine ring.
The general workflow for this synthesis is depicted below:
Caption: General workflow for synthesizing methoxypyridine hydrazines.
The choice of solvent and reaction temperature is critical for optimizing yield and minimizing the formation of byproducts.[17][18] Solvents can range from simple alcohols to higher-boiling-point options like N,N-dimethylpropanolamine, which can also act as an acid-binding agent.[17][19]
Detailed Experimental Protocol: Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine
This protocol is a representative example adapted from established methodologies for the synthesis of hydrazinopyridine derivatives.[17] It is designed as a self-validating system where successful execution relies on careful control of reaction parameters.
-
Materials:
-
5-Bromo-2-methoxypyridine (1 equivalent)
-
Hydrazine hydrate (80% solution, 5-10 equivalents)
-
Ethanol (or a suitable high-boiling solvent)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply line
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen) to create an oxygen-free atmosphere. This is crucial as hydrazine can be susceptible to oxidation.
-
Charging Reagents: To the flask, add 5-bromo-2-methoxypyridine and the solvent (e.g., ethanol). Begin stirring to dissolve the starting material.
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the stirred solution. An excess is used to drive the reaction to completion and minimize the formation of undesired di-substituted products.[18]
-
Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for several hours (e.g., 8-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane to isolate the product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude (6-Methoxy-pyridin-3-yl)-hydrazine can be purified by recrystallization from a suitable solvent system or by column chromatography to obtain the final, high-purity product.
-
-
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Mechanism of Action and Biological Applications
The biological activity of methoxypyridine hydrazines is intrinsically linked to the reactivity of the hydrazine group, which often acts as a pharmacophore.
Primary Target: Monoamine Oxidase (MAO) Inhibition
Following the legacy of iproniazid, many hydrazine derivatives were developed as inhibitors of Monoamine Oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[20]
Hydrazine-based inhibitors typically act irreversibly .[14][20] They form a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme, rendering it permanently inactive.[20] This inactivation leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is believed to produce the antidepressant effect.
Caption: Mechanism of irreversible MAO inhibition by hydrazine derivatives.
While effective, the irreversible and non-selective nature of early MAOIs led to significant side effects, such as hypertensive crises.[11][20] Modern research focuses on developing reversible and isoform-selective (MAO-A or MAO-B) inhibitors to improve the safety profile.[20][21]
Beyond MAO Inhibition: Exploring Other Therapeutic Potential
The versatile chemistry of the hydrazine and pyridine moieties has enabled their use in developing agents with a wide range of biological activities, including:
The hydrazone derivatives, formed by reacting hydrazines with aldehydes or ketones, are particularly rich in diverse biological activities.[10][24]
Analytical and Characterization Techniques
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of synthesized methoxypyridine hydrazine compounds.
Data Presentation: Physicochemical Properties
A summary of key physicochemical properties for foundational hydrazine compounds is presented below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Hydrazine | N₂H₄ | 32.05 | 2 | 114 |
| Iproniazid | C₉H₁₃N₃O | 179.22 | 103-105 | - |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 41-44 | 90-92 (at 1 mmHg) |
(Data sourced from references 1, 3, and 34)
Standard Analytical Workflow
A combination of spectroscopic and chromatographic techniques is employed for full characterization.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that help confirm its identity.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H bonds in the hydrazine moiety and C=N/C=C bonds of the pyridine ring.
-
-
Purity and Quantification:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying the compound in a mixture.[25][26] It separates the target compound from impurities, and a UV detector is typically used for quantification.
-
Gas Chromatography (GC): Can also be used, often after derivatization of the polar hydrazine group to increase its volatility.[25]
-
Protocol: HPLC Method for Purity Assessment
This protocol outlines a standard reverse-phase HPLC method that can be adapted and validated for analyzing methoxypyridine hydrazine compounds.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the specific methoxypyridine hydrazine).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by integrating the area of all peaks in the chromatogram. The percentage purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Future Directions and Conclusion
The journey of methoxypyridine hydrazine compounds, from the accidental discovery of iproniazid to their use as versatile synthetic building blocks, exemplifies the progress of medicinal chemistry. While the era of non-selective, irreversible hydrazine MAOIs has largely passed due to safety concerns, the core scaffold remains highly valuable.
Future research is focused on leveraging the unique chemical properties of the methoxypyridine hydrazine framework to design highly selective and reversible inhibitors of biological targets, not only for neurological disorders but also in oncology and infectious diseases. The continued exploration of structure-activity relationships, aided by computational modeling, will enable the development of next-generation therapeutics with enhanced efficacy and improved safety profiles, carrying forward the legacy that began in a tuberculosis ward over 70 years ago.
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A Senior Application Scientist's Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: Synthesis, Sourcing, and Application in Modern Drug Discovery
Introduction: The Strategic Value of the Substituted Pyridine-Hydrazine Scaffold
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitors, the strategic selection of foundational chemical scaffolds is a critical determinant of success. (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (CAS No: 524699-82-9) represents a key heterocyclic building block, offering a unique combination of structural features essential for crafting highly selective and potent therapeutic agents. Its intrinsic properties—a hydrogen bond-accepting methoxy group, a reactive hydrazine moiety for versatile derivatization, and the pyridine core's specific electronic and spatial characteristics—make it an invaluable precursor for complex molecular architectures.
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of this reagent. We will delve into its rational synthesis, provide a survey of commercial suppliers, outline critical safety and handling protocols, and, most importantly, illustrate its practical application in the synthesis of advanced intermediates for targeted therapeutics. This document is designed not merely as a list of facts, but as a field-guide grounded in the principles of synthetic chemistry and the practical realities of the modern pharmaceutical laboratory.
Physicochemical Properties and Identification
A clear understanding of a reagent's fundamental properties is the bedrock of its effective use.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| 5-Hydrazinyl-2-methoxypyridine dihydrochloride | [1] | |
| CAS Number | 524699-82-9 | [2][3] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [2] |
| Molecular Weight | 212.08 g/mol | [2] |
| CAS No. (Free Base) | 160664-95-9 | [4] |
Protocol 1: Synthesis via Diazotization of 5-Amino-2-methoxypyridine
The most reliable and common laboratory-scale synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine originates from its corresponding aminopyridine precursor. This multi-step, one-pot process leverages the classical diazotization of a primary aromatic amine, followed by an in-situ reduction of the resulting diazonium salt.
Causality of Experimental Design: The choice of a strong mineral acid like concentrated HCl is crucial for two reasons: it protonates the pyridine nitrogen, preventing unwanted side reactions, and it serves as the medium for generating nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature (-5°C to 10°C) is critical to ensure the stability of the intermediate diazonium salt, which is prone to decomposition and loss of N₂ gas at higher temperatures. Stannous (Tin II) chloride is selected as the reducing agent because it is a powerful, yet selective, reagent for the reduction of diazonium salts to hydrazines in an acidic medium.
Step-by-Step Methodology
-
Pre-Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge 5-amino-2-methoxypyridine (1.0 eq) and concentrated hydrochloric acid (approx. 8 mL per gram of amine).
-
Cooling: Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30-60 minutes at this temperature after the addition is complete.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.5 eq) in concentrated hydrochloric acid (approx. 4.5 mL per gram of SnCl₂·2H₂O). Cool this solution in an ice bath.
-
Addition of Reducing Agent: Add the cold tin(II) chloride solution dropwise to the diazonium salt slurry, maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the diazonium salt is consumed.
-
Work-up and Isolation: Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath, until the pH is strongly basic. This will precipitate the tin salts and liberate the free hydrazine base.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. To precipitate the dihydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol.
-
Final Product: Collect the resulting precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Caption: Workflow for the synthesis of the target hydrazine dihydrochloride.
Application Profile: Synthesis of Pyrazole Scaffolds for Kinase Inhibitors
A primary application of substituted hydrazines in medicinal chemistry is the construction of pyrazole rings through condensation with 1,3-dicarbonyl compounds. Pyrazoles are a privileged scaffold in kinase inhibitor design, acting as effective hinge-binding motifs. The reaction of (6-Methoxy-pyridin-3-yl)-hydrazine with an unsymmetrical dicarbonyl, such as acetylacetone, proceeds via a well-defined mechanism to yield a substituted pyrazole, a key intermediate for further elaboration into potent inhibitors, for example, against kinases like c-Met.
Mechanistic Rationale (Knorr Pyrazole Synthesis): The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. An intramolecular cyclization then occurs as the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring. The regioselectivity of the initial attack is governed by both steric and electronic factors of the dicarbonyl substrate.
Illustrative Reaction Scheme
The following scheme demonstrates the synthesis of 2-methoxy-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a common core structure in kinase inhibitor development.
Caption: Knorr pyrazole synthesis using the target hydrazine. (Note: Images are illustrative placeholders)
This pyrazole intermediate can then be further functionalized. For instance, demethylation of the methoxy group followed by etherification allows for the introduction of diverse side chains designed to target specific pockets within a kinase active site, a strategy frequently employed in the development of c-Met inhibitors.[5][6]
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers. When sourcing this reagent, researchers should prioritize suppliers who provide clear specifications on purity (typically >97%), along with a certificate of analysis.
| Supplier | Typical Purity | Notes |
| Echemi | Not specified | A platform listing multiple suppliers, including manufacturers like Daniel Lab Canada and Sibram Pharmaceuticals.[7] |
| Apollo Scientific | >98% | A UK-based supplier of building blocks for R&D.[8] |
| Alfa Chemistry | Not specified | A global supplier of research chemicals.[9] |
| abcr GmbH | Not specified | A German supplier of specialty chemicals for research and production.[2] |
| 2A Biotech | Not specified | A supplier of fine chemicals and intermediates.[3] |
Note: Availability and purity specifications are subject to change. It is imperative to contact the supplier directly for current data and pricing.
Safety and Handling
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as a hazardous substance.
-
Hazard Statements: Based on data for the free base and related compounds, this chemical should be considered harmful if swallowed, and capable of causing skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[1]
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its well-defined synthesis and versatile reactivity, particularly in the formation of pyrazole-based kinase inhibitor cores, underscore its importance. By understanding its synthesis, handling requirements, and key applications, research and development teams can effectively leverage this building block to accelerate the discovery of novel therapeutics.
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Discovery of Potent c-MET Inhibitors with New Scaffold. PMC - NIH. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
Abstract: (6-Methoxy-pyridin-3-yl)-hydrazine serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-deficient pyridine ring, make it a strategic precursor for synthesizing a diverse array of heterocyclic scaffolds. This guide provides in-depth protocols and expert insights for the synthesis of key derivatives, including substituted indoles via the Fischer indole synthesis and pyrazoles through cyclocondensation reactions. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and robust validation.
Introduction: The Strategic Value of a Pyridylhydrazine Core
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a bifunctional reagent of significant interest. The hydrazine moiety is a potent dinucleophile, primed for reactions with carbonyls and other electrophiles, while the methoxy-substituted pyridine ring system is a common feature in numerous bioactive molecules[1]. The dihydrochloride salt form ensures stability for storage; however, liberation of the free base is a critical first step in most synthetic applications. This is typically achieved in situ using a mild base. The strategic placement of the methoxy group and the hydrazine function on the pyridine ring allows for the creation of derivatives with distinct electronic and steric properties, influencing their biological activity and pharmacokinetic profiles.
This document details two primary synthetic pathways originating from this precursor: the construction of the indole nucleus and the formation of the pyrazole ring, both of which are privileged structures in pharmacology.
Part 1: Synthesis of Methoxy-Pyridyl Indoles via Fischer Indolization
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring system from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions[2][3]. The reaction is renowned for its reliability and broad scope. It proceeds via the formation of a hydrazone intermediate, which, upon protonation, undergoes a crucial[4][4]-sigmatropic rearrangement followed by cyclization and ammonia elimination to yield the aromatic indole[3][5].
Mechanistic Considerations & Experimental Rationale
The choice of acid catalyst is critical and can significantly impact reaction efficiency and yield. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) are commonly used, as are Lewis acids (e.g., ZnCl₂, BF₃·OEt₂)[2][3]. For substrates like (6-Methoxy-pyridin-3-yl)-hydrazine, the pyridine nitrogen can be protonated, potentially complicating the reaction. Therefore, careful selection of the acid and reaction conditions is paramount. The electron-donating methoxy group generally accelerates the key rearrangement step by increasing the electron density of the aromatic ring[5].
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 1.1: General Procedure for Fischer Indole Synthesis
This protocol describes the synthesis of a pyridyl-fused indole derivative using cyclohexanone as the carbonyl partner.
Materials:
-
This compound
-
Cyclohexanone
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
-
Polyphosphoric Acid (PPA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium acetate (2.2 eq), and absolute ethanol (20 mL/g of hydrazine).
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the free base.
-
Add cyclohexanone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).
-
Scientist's Note: The formation of the hydrazone is often visible as a color change or the formation of a precipitate. This step drives the equilibrium by removing water, although in many cases the hydrazone can be carried forward without isolation.
-
-
Indolization (Cyclization):
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the crude hydrazone residue, carefully add polyphosphoric acid (PPA) (10-20 eq by weight).
-
Caution: The addition of PPA is exothermic.
-
Heat the viscous mixture to 100-120 °C with vigorous mechanical stirring for 1-3 hours. Monitor the reaction by TLC.
-
Scientist's Note: PPA serves as both the acid catalyst and the solvent. Thorough mixing is essential for a successful reaction. Alternative catalysts like Eaton's reagent or ZnCl₂ in acetic acid can also be effective[4].
-
-
Work-up and Purification:
-
Cool the reaction mixture to below 60 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure indole derivative.
-
Data Summary: Representative Indole Syntheses
| Carbonyl Partner | Acid Catalyst | Solvent | Temp / Time | Product Structure |
| Cyclohexanone | PPA | Neat | 120 °C / 2h | 9-Methoxy-1,2,3,4-tetrahydro-6H-pyrido[4,3-b]carbazole |
| Acetone | ZnCl₂ | Acetic Acid | Reflux / 4h | 9-Methoxy-2-methyl-6H-pyrido[4,3-b]indole |
| Ethyl Pyruvate | H₂SO₄ | Ethanol | Reflux / 6h | Ethyl 9-methoxy-6H-pyrido[4,3-b]indole-2-carboxylate |
Part 2: Synthesis of Methoxy-Pyridyl Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a prominent scaffold in pharmaceuticals, exhibiting a wide range of biological activities[6][7]. The most common route to pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent[7][8].
Mechanistic Considerations & Regioselectivity
When an unsymmetrical 1,3-dicarbonyl reacts with (6-Methoxy-pyridin-3-yl)-hydrazine, two regioisomeric pyrazoles can potentially form. The outcome is dictated by the relative reactivity of the two carbonyl groups. Typically, the more electrophilic carbonyl carbon (e.g., a ketone over an ester) is attacked first by the more nucleophilic nitrogen of the hydrazine. The electronic nature of the pyridylhydrazine can also influence this selectivity.
Caption: Workflow for Pyrazole Synthesis via Cyclocondensation.
Protocol 2.1: General Procedure for Pyrazole Synthesis
This protocol details the synthesis of a pyrazole derivative using acetylacetone (a 1,3-diketone).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Triethylamine (Et₃N)
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (15 mL/g of hydrazine).
-
Add triethylamine (2.5 eq) dropwise while stirring. Stir for 20 minutes at room temperature to ensure complete formation of the free base.
-
Add acetylacetone (1.05 eq) to the mixture, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Scientist's Note: The catalytic acid protonates a carbonyl oxygen, making it more electrophilic and accelerating the initial condensation step.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add cold water to the concentrated mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Allow the product to air-dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Data Summary: Representative Pyrazole Syntheses
| 1,3-Dicarbonyl Partner | Reaction Conditions | Product Structure |
| Acetylacetone | EtOH, cat. AcOH, Reflux / 4h | 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methoxypyridine |
| Ethyl Acetoacetate | EtOH, Reflux / 6h | 5-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxypyridine |
| Dibenzoylmethane | Acetic Acid, Reflux / 5h | 2-Methoxy-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine |
Safety and Handling
-
Hydrazine Derivatives: Hydrazines and their derivatives should be handled with care as they are potentially toxic and may be skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Polyphosphoric acid and strong mineral acids are highly corrosive. Handle with extreme caution. PPA reactions should be quenched carefully by pouring onto ice to manage the exothermic reaction.
-
Reagents: Consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.
Conclusion
This compound is a robust and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols outlined in this guide for the Fischer indole and pyrazole syntheses provide reliable and adaptable methods for generating molecular diversity. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively leverage this key intermediate to advance their drug discovery and development programs.
References
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Hibino, S. (1998). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 46(10), 1485-1495. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from: [Link]
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The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Available at: [Link]
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Gata, M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2453-2463. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from: [Link]
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Gomma, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Acute Disease, 6(3), 97-105. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]
-
Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(8), 214-225. Available at: [Link]
- Google Patents. (n.d.). Method for producing pyrazole compound. EP3112350B1.
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4962. Available at: [Link]
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Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 487-512. Available at: [Link]
-
Mali, K. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]
-
Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. US7220858B2.
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Bakhtina, M. Y., & Mamatova, A. S. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(21), 7436. Available at: [Link]
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Al-Zaydi, K. M. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(1), 804-816. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from: [Link]
-
Ban, K., & BeLieu, R. M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Available at: [Link]
-
Der Pharma Chemica. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 5(2), 196-202. Available at: [Link]
-
Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]
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Application Notes and Protocols: (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride in Medicinal Chemistry
Introduction: A Strategic Building Block for Kinase Inhibitors
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological functions. (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride has emerged as a crucial building block, particularly for the synthesis of heterocyclic scaffolds targeting protein kinases. Its utility is most prominently demonstrated in the construction of substituted azaindoles, a core motif in numerous kinase inhibitors. The pyridine nitrogen introduces a key hydrogen bond acceptor and modulates the electronic properties of the indole ring system, while the methoxy group can influence solubility, metabolic stability, and target engagement.[1][2]
This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the Fischer indole synthesis for the generation of pharmacologically active agents. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the broader implications for drug discovery and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a reagent is fundamental to its effective and safe utilization in the laboratory.
Data Summary:
| Property | Value | Source |
| Chemical Formula | C₆H₁₁Cl₂N₃O | - |
| Molecular Weight | 212.08 g/mol | - |
| Appearance | Typically a solid | [3] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible substances such as strong oxidizing agents. | [3] |
Handling and Safety Precautions:
This compound, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[3] It is crucial to consult the material safety data sheet (MSDS) for comprehensive safety information before use.[3][5][6]
Core Application: The Fischer Indole Synthesis of 5-Methoxy-7-azaindoles
The primary application of (6-Methoxy-pyridin-3-yl)-hydrazine is in the Fischer indole synthesis to produce 5-methoxy-7-azaindole derivatives.[7] This reaction is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a hydrazine and a carbonyl compound under acidic conditions.[8]
Reaction Causality and Mechanistic Insight:
The Fischer indole synthesis is a robust and versatile reaction. The general mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.
-
[9][9]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[9][9]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and subsequent aromatization to yield the final indole product.[8]
The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and polyphosphoric acid (PPA).[7][10] The reaction conditions, including temperature and solvent, are optimized based on the specific substrates.
Logical Flow of the Fischer Indole Synthesis:
Caption: Workflow of the Fischer Indole Synthesis.
Application in Kinase Inhibitor Synthesis: The Case of Saracatinib (AZD0530)
A prominent example of the application of (6-Methoxy-pyridin-3-yl)-hydrazine is in the synthesis of Saracatinib (AZD0530) , a potent inhibitor of Src family kinases.[11] Src kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis. Their dysregulation is implicated in the progression of various cancers. Saracatinib functions by targeting the ATP-binding site of Src kinases, thereby blocking downstream signaling pathways that contribute to tumor growth.
The 5-methoxy-7-azaindole core of Saracatinib, derived from (6-Methoxy-pyridin-3-yl)-hydrazine, is critical for its biological activity. The pyridine nitrogen acts as a key hydrogen bond acceptor, while the methoxy group can enhance binding affinity and modulate pharmacokinetic properties.
Src Kinase Signaling Pathway and Inhibition:
Caption: Simplified Src Kinase Signaling Pathway and Inhibition by Saracatinib.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the Fischer indole synthesis. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Synthesis of a 5-Methoxy-7-azaindole Derivative
This protocol outlines a typical two-step, one-pot procedure for the synthesis of a 5-methoxy-7-azaindole.
Materials:
-
This compound
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling point solvent like Dowtherm A)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Indolization:
-
To the crude hydrazone mixture, add the acid catalyst. For example, add the mixture to pre-heated polyphosphoric acid (PPA) at 120-160 °C.
-
Stir the reaction at this elevated temperature for 1-3 hours. Monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-methoxy-7-azaindole derivative.
-
Self-Validating System:
-
Reaction Monitoring: The progress of both the hydrazone formation and the indolization steps should be closely monitored by TLC or LC-MS to ensure completion and to identify any potential side products.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This compound is a valuable and strategic reagent in medicinal chemistry, enabling the efficient synthesis of 5-methoxy-7-azaindole scaffolds. Its application in the development of kinase inhibitors, such as Saracatinib, underscores its importance in the generation of novel therapeutics. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers in drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation targeted therapies. Further exploration of this building block in the synthesis of other heterocyclic systems and its application in the development of inhibitors for other kinase families represents a promising avenue for future research.
References
- Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Hai Feng Shang, Yu Bin Wang, Da Min Zhao, Qi Zhang, & Jin-Xiong She. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Suvorov, N. N., et al. (1984). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 20, 531-534.
- Reddy, B. V. S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1115-1118.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
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- Mi, Y. J., et al. (2012). Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo. Journal of Biological Chemistry, 287(46), 38555-38566.
- Chen, Y., et al. (2023). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
- Sharma, V., et al. (2021). Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. Neurobiology of Disease, 155, 105374.
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ResearchGate. (n.d.). Synthesis of saracatinib. Retrieved from [Link]
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The Versatile Role of (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride in the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride has emerged as a valuable and versatile building block in heterocyclic chemistry. Its unique electronic properties, stemming from the electron-donating methoxy group on the pyridine ring, make it a powerful tool for the construction of a diverse range of heterocyclic systems, including indoles (specifically azaindoles), pyrazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a vast array of biologically active compounds. This application note provides a comprehensive overview of the utility of this compound, complete with detailed mechanistic insights and practical, field-proven protocols for its application in the synthesis of key heterocyclic cores.
The Strategic Advantage of the 6-Methoxypyridin-3-yl Moiety
The presence of the methoxy group at the 6-position of the pyridine ring significantly influences the reactivity of the hydrazine moiety. As an electron-donating group, it increases the nucleophilicity of the hydrazine nitrogens, facilitating reactions with carbonyl compounds and other electrophiles. Furthermore, in the context of reactions like the Fischer indole synthesis, the electronic nature of the pyridyl ring can influence the regioselectivity of the cyclization step, offering a handle for directing the synthesis towards desired isomers.[1]
I. Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridines (Azaindoles) via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from arylhydrazines and carbonyl compounds.[2][3][4] This methodology can be effectively applied to pyridylhydrazines, leading to the formation of azaindoles, which are important isosteres of indoles in medicinal chemistry. The electron-donating methoxy group in (6-Methoxy-pyridin-3-yl)-hydrazine makes it a particularly suitable substrate for this transformation.
Mechanistic Considerations
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a hydrazone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization.[3][4] The key steps are outlined below:
-
Hydrazone Formation: The reaction commences with the condensation of (6-Methoxy-pyridin-3-yl)-hydrazine with a ketone or aldehyde to form the corresponding hydrazone. This step is typically acid-catalyzed.
-
Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization and subsequent elimination of ammonia to afford the aromatic azaindole ring system.
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
General Protocol for the Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridines
This protocol provides a general guideline for the Fischer indole synthesis using this compound. The specific ketone or aldehyde, acid catalyst, and reaction conditions may require optimization for each substrate.
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone, ethyl pyruvate)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, acetic acid)
-
Solvent (e.g., ethanol, toluene, or neat)
Procedure:
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add the carbonyl compound (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitored by TLC or LC-MS). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the hydrazone (or the in-situ generated mixture), add the acid catalyst. For example, polyphosphoric acid (PPA) is a common and effective catalyst for this reaction. The reaction mixture is then heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto ice-water. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
| Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 100-140 | 60-85 | General methodology |
| Sulfuric Acid in Ethanol | Reflux | 50-75 | General methodology |
| Acetic Acid | Reflux | 40-60 | [6] |
Table 1: Typical Reaction Conditions for the Fischer Indole Synthesis of 6-Methoxy-azaindoles.
II. Synthesis of Pyridyl-Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of great interest in medicinal chemistry, with numerous approved drugs containing this scaffold. This compound can be readily employed in the synthesis of pyridyl-substituted pyrazoles through condensation with 1,3-dicarbonyl compounds or their equivalents, a reaction famously known as the Knorr pyrazole synthesis.
Mechanistic Pathway: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a hydrazine with a β-dicarbonyl compound. The mechanism proceeds as follows:
-
Initial Condensation: One of the hydrazine nitrogens attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.
The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Figure 2: Simplified workflow of the Knorr Pyrazole Synthesis.
General Protocol for the Synthesis of 3-(6-Methoxypyridin-3-yl)-Substituted Pyrazoles
This protocol outlines a general procedure for the synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (optional, e.g., sodium acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution. If using the dihydrochloride salt, a base such as sodium acetate can be added to neutralize the HCl in situ.
-
Reaction: The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the desired pyridyl-substituted pyrazole.
| 1,3-Dicarbonyl Compound | Solvent | Temperature | Typical Yield (%) | Reference |
| Acetylacetone | Ethanol | Reflux | 70-90 | General methodology |
| Ethyl Acetoacetate | Acetic Acid | Reflux | 65-85 | [7] |
| Dibenzoylmethane | Ethanol/AcOH | Reflux | 75-95 | General methodology |
Table 2: Representative Conditions for the Synthesis of Pyridyl-Substituted Pyrazoles.
III. Synthesis of Pyridyl-Substituted Triazoles
1,2,4-Triazoles are another important class of heterocycles with a wide range of biological activities. (6-Methoxy-pyridin-3-yl)-hydrazine can serve as a key precursor for the synthesis of pyridyl-substituted 1,2,4-triazoles through various synthetic routes. One common method involves the reaction of the hydrazine with a suitable one-carbon synthon, often in a multi-step sequence.
General Synthetic Strategy
A common pathway to 1,2,4-triazoles involves the initial formation of a hydrazide or a related intermediate, followed by cyclization. For instance, the hydrazine can be acylated, and the resulting hydrazide can then be cyclized with a source of nitrogen and carbon.
A versatile method involves the reaction of the hydrazine with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized to a triazole-thione. The thione group can be further functionalized.
Figure 3: A common synthetic route to Pyridyl-substituted Triazoles.
General Protocol for the Synthesis of Pyridyl-Substituted 1,2,4-Triazoles
This protocol describes a two-step synthesis of a 1,2,4-triazole-3-thione derivative.
Materials:
-
This compound
-
Aryl or alkyl isothiocyanate
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Thiosemicarbazide Formation: To a solution of (6-Methoxy-pyridin-3-yl)-hydrazine (prepared by neutralizing the dihydrochloride salt with a base) in ethanol, add the isothiocyanate (1.0 eq). The mixture is typically stirred at room temperature or heated to reflux until the reaction is complete. The resulting thiosemicarbazide often precipitates from the solution upon cooling and can be collected by filtration.[8]
-
Cyclization to Triazole-thione: The isolated thiosemicarbazide is then dissolved in an aqueous or alcoholic solution of a base (e.g., 2M NaOH). The mixture is heated to reflux for several hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the triazole-thione. The product is collected by filtration, washed with water, and can be recrystallized for further purification.[8]
Safety and Handling
This compound, like other hydrazine derivatives, should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives can be toxic and are potential skin and respiratory irritants. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its application in well-established reactions such as the Fischer indole synthesis and the Knorr pyrazole synthesis, as well as in the construction of triazole systems, provides access to a rich diversity of molecular scaffolds. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient and strategic synthesis of novel heterocyclic entities.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. ([Link])
-
Fischer indole synthesis - Wikipedia. ([Link])
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. ([Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. ([Link])
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives - SciELO. ([Link])
-
Fischer Indole Synthesis - YouTube. ([Link])
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences - Portal de Revistas da USP. ([Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. ([Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. ([Link])
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. ([Link])
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. ([Link])
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. ([Link])
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. ([Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. ([Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. ([Link])
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ([Link])
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. ([Link])
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC - NIH. ([Link])
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine - Ascendex Scientific, LLC. ([Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. ([Link])
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. ([Link])
-
Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile - DergiPark. ([Link])
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. ([Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. ([Link])
-
Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives - ResearchGate. ([Link])
-
Fischer indole synthesis applied to the total synthesis of natural products - ResearchGate. ([Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. ([Link])
-
Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][2][3][4]triazole and Theoretical Study of the Hydrazone-Hydrazine Tautomerism of the Intermediate Hydrazonation Product - ResearchGate. ([Link])
-
Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
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(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride as a building block for pyrazole synthesis
Application Notes & Protocols
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: A Versatile Building Block for the Synthesis of Pharmacologically Relevant Pyrazoles
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document provides a detailed guide for researchers and drug development professionals on the use of this compound as a key building block for the synthesis of 1-(6-methoxypyridin-3-yl) substituted pyrazoles. We explore the rationale behind its use, focusing on the classical Knorr pyrazole synthesis. A comprehensive, step-by-step protocol for a model reaction is provided, alongside insights into the reaction mechanism, safety considerations for handling hydrazine derivatives, and the pharmacological significance of the resulting pyridinyl-pyrazole structures.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique physicochemical properties, including the ability to act as hydrogen bond donors and acceptors, contribute to their remarkable versatility as pharmacophores.[2][3] This has led to their incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic properties.[1] Notable examples include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant.[1]
The functionalization of the pyrazole core at the N-1 position with a pyridinyl moiety, specifically a methoxy-substituted pyridine, introduces valuable characteristics. The pyridine ring can improve solubility and provides a key vector for interaction with biological targets, while the methoxy group can enhance binding affinity through additional hydrogen bonding. This makes the 1-(6-methoxypyridin-3-yl)pyrazole scaffold a highly attractive target in modern drug discovery programs.[4]
The Building Block: this compound
(6-Methoxy-pyridin-3-yl)-hydrazine is a substituted hydrazine that serves as the N-1 and N-2 source for the pyrazole ring. It is typically supplied and handled as a more stable dihydrochloride salt to improve shelf-life and reduce the hazards associated with free hydrazines.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [5] |
| Molecular Weight | 212.08 g/mol | [5] |
| CAS Number | 524699-82-9 | [6] |
| Appearance | Typically an off-white to light brown crystalline solid | |
| Key Features | - Stable salt form enhances safety and handling.- Methoxy group for potential H-bonding.- Pyridyl nitrogen acts as a bioisostere and aids solubility. | [2] |
The dihydrochloride form necessitates either a neutralization step prior to reaction or, more commonly, conducting the synthesis under conditions that facilitate the in-situ formation of the free hydrazine nucleophile.
Core Synthesis Methodology: The Knorr Pyrazole Synthesis
The most direct and widely adopted method for synthesizing 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[7] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] The reaction is typically performed in a protic solvent like ethanol and is often catalyzed by a small amount of acid.[9]
Reaction Mechanism
The causality of the Knorr synthesis follows a logical sequence of nucleophilic attack and dehydration:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the most reactive carbonyl (e.g., a ketone over an ester). This step is acid-catalyzed and results in the formation of a hydrazone intermediate after the loss of one water molecule.[9][10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This forms a five-membered heterocyclic intermediate (a hydroxyl-pyrazolidine).[10]
-
Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[8][9]
Experimental Protocol: Synthesis of 1-(6-Methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a model compound using this compound and a readily available 1,3-dicarbonyl, acetylacetone (pentane-2,4-dione).
Principle
The dihydrochloride salt of the pyridinyl hydrazine is reacted with acetylacetone in ethanol. A catalytic amount of acetic acid ensures the reaction medium is suitable for hydrazone formation and subsequent cyclization to the stable aromatic pyrazole product.
Workflow Overview
Materials and Reagents
Table 2: Required Materials for Synthesis
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (10 mmol scale) | Notes |
| This compound | 524699-82-9 | 212.08 | 2.12 g (1.0 equiv) | Starting material. |
| Acetylacetone (Pentane-2,4-dione) | 123-54-6 | 100.12 | 1.1 mL (1.05 equiv) | Reactant. Use a slight excess. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | Reaction solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~0.3 mL (5 mol%) | Catalyst. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | As needed | For neutralization during work-up. |
| Brine (Saturated NaCl Solution) | - | - | As needed | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | Stationary phase for purification. |
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.12 g, 10.0 mmol).
-
Add absolute ethanol (50 mL) to the flask. Stir the suspension.
-
Add acetylacetone (1.1 mL, 10.5 mmol) to the suspension.
-
Add glacial acetic acid (0.3 mL, ~5 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting hydrazine starting material.
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Combine all organic extracts and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
-
Purification: The crude product, typically an oil or a low-melting solid, should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% and increasing to 40% ethyl acetate in hexanes, is usually effective.
-
Expected Yield: 70-90%.
-
Characterization: The structure of the purified 1-(6-methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃): Expect characteristic signals for the methoxy group (~3.9-4.0 ppm, s, 3H), two pyrazole methyl groups (~2.2-2.4 ppm, two singlets, 3H each), the pyrazole C4-proton (~5.9-6.0 ppm, s, 1H), and three distinct protons on the pyridine ring.[11][12]
-
¹³C NMR (CDCl₃): Expect signals for the two distinct pyrazole methyl carbons, the methoxy carbon, and all aromatic carbons of the pyrazole and pyridine rings.[11]
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₁₃N₃O, MW = 203.24).
-
Scope and Versatility
The true utility of (6-Methoxy-pyridin-3-yl)-hydrazine lies in its ability to react with a wide variety of 1,3-dicarbonyl compounds to generate a library of structurally diverse pyrazoles. This allows for fine-tuning of the steric and electronic properties of the final molecule, a critical aspect of structure-activity relationship (SAR) studies in drug development.[2]
Table 3: Examples of Pyrazole Diversification
| 1,3-Dicarbonyl Compound | Resulting Pyrazole Substituents (R¹, R²) | Potential Application Focus |
| Acetylacetone | R¹ = CH₃, R² = CH₃ | General scaffold, anti-inflammatory studies.[13] |
| Dibenzoylmethane | R¹ = Ph, R² = Ph | Increased lipophilicity, potential for kinase inhibition. |
| Ethyl acetoacetate | R¹ = CH₃, R² = OH (Pyrazolone tautomer) | Core for analgesic and anti-inflammatory agents.[9] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | R¹ = Ph, R² = CF₃ | CF₃ group can enhance metabolic stability and binding affinity. |
Critical Safety Precautions and Handling
Hydrazine and its derivatives are classified as toxic and potentially carcinogenic substances.[14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton gloves are preferred for extended handling), and splash-proof safety goggles.
-
Exposure Controls: Avoid inhalation of dust or vapors and any skin contact. The dihydrochloride salt form is less volatile than the free base, which significantly reduces inhalation risk.
-
Incompatibilities: Hydrazines are strong reducing agents. Avoid contact with strong oxidizing agents, acids, and metal oxides, as this can lead to vigorous or explosive reactions.[14]
-
Waste Disposal: All hydrazine-contaminated waste (solid and liquid) must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to drains.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pyridinyl-pyrazoles via the robust Knorr pyrazole synthesis. The straightforward, high-yielding nature of this reaction, combined with the pharmacological relevance of the resulting molecular scaffold, makes this building block an invaluable tool for researchers in medicinal chemistry and drug discovery. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, scientists can efficiently generate libraries of novel pyrazole derivatives for biological screening and lead optimization.
References
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Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
-
Ahluwalia, V. K., & Aggarwal, R. Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH National Library of Medicine. Available at: [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Pharmacological activities of pyrazolone derivatives. ResearchGate. Available at: [Link]
-
1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis. NIH National Library of Medicine. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1). CAS Common Chemistry. Available at: [Link]
-
3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
-
N-(6-Methoxypyridin-2-yl)-1-pyridin-2-ylmethyl)-1H-prrazole carboxamide. ResearchGate. Available at: [Link]
-
The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[9][10][15]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. Available at: [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
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2-Hydrazinyl-6-methoxypyridine. PubChem. Available at: [Link]
-
5-(6-Methoxypyridin-3-yl)pyrimidine. PubChem. Available at: [Link]
-
6-Methoxypyridazin-3-amine. PubChem. Available at: [Link]
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Protocol for reaction of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride with aldehydes
An In-Depth Technical Guide
Application Note: Synthesis of Bio-active Pyridinyl-Hydrazones
Protocol for the Condensation Reaction of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride with Aldehydes
Abstract
This document provides a comprehensive guide for the synthesis of pyridinyl-hydrazones through the condensation reaction of this compound with various aldehydes. Hydrazones are a critical class of organic compounds, serving as essential intermediates and possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and modulate physicochemical properties.[3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and expert insights into experimental choices and troubleshooting.
Introduction: The Significance of Pyridinyl-Hydrazones
The hydrazone moiety (-NH-N=CH-) is a versatile pharmacophore that has garnered significant attention in drug discovery.[1] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, and the geometric isomerism around the C=N double bond, allow for potent and specific interactions with biological targets. When combined with a pyridine ring, a bioisostere for a phenyl ring with improved solubility and metabolic stability, the resulting pyridinyl-hydrazone scaffold becomes a powerful tool for developing novel therapeutic agents.[3]
The reaction detailed herein—the condensation of a substituted pyridinyl-hydrazine with an aldehyde—is a fundamental and efficient method for generating molecular diversity.[5] It allows for the modular assembly of complex molecules from readily available starting materials, making it a cornerstone of synthetic and medicinal chemistry programs.
Reaction Mechanism and Scientific Rationale
The formation of a hydrazone from a hydrazine and an aldehyde is a classic nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a molecule of water is eliminated.[6] The entire process is typically acid-catalyzed and is reversible.
The two key steps are:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolhydrazine.[6] The starting material, (6-Methoxy-pyridin-3-yl)-hydrazine, is supplied as a dihydrochloride salt. While this enhances its stability, the hydrochloride salt must be neutralized or a free base must be generated in situ for the nitrogen to be sufficiently nucleophilic. Often, the reaction is run in a protic solvent like ethanol, which can facilitate the equilibrium between the salt and the free hydrazine base.
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate is then protonated at the oxygen atom by an acid catalyst (which can be adventitious HCl from the starting material or an added catalyst like acetic acid). This protonation turns the hydroxyl group into a good leaving group (-OH₂⁺). Subsequently, the lone pair on the adjacent nitrogen atom helps to push out the water molecule, forming the stable C=N double bond of the hydrazone.[6]
The pH of the reaction is critical. The reaction requires enough acid to catalyze the dehydration step but not so much that it fully protonates the hydrazine, rendering it non-nucleophilic.[6]
Caption: Experimental workflow for synthesis and validation.
Materials and Equipment
-
This compound
-
Aldehyde of interest (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carboxaldehyde)
-
Anhydrous Ethanol (EtOH) : A common and effective solvent. [7][8]* Glacial Acetic Acid (optional, catalyst) : A few drops can significantly increase the reaction rate.
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq).
-
Add anhydrous ethanol (approx. 20-30 mL per gram of hydrazine salt) to the flask. Stir to create a suspension.
-
Add the desired aldehyde (1.0 - 1.1 eq) to the suspension. Using a slight excess of the aldehyde can help drive the reaction to completion, but a 1:1 ratio is often sufficient. [8]4. (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to ensure acid catalysis.
-
Attach a condenser to the flask.
Step 2: Reaction Execution and Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction every 30-60 minutes using Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust polarity as needed.
-
Monitoring Rationale: Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the starting materials and the appearance of a new, single spot (the hydrazone product) indicates reaction progression. The product is typically less polar than the hydrazine salt but its polarity relative to the aldehyde will vary.
-
-
If the reaction is slow at room temperature after 2-3 hours, gently heat the mixture to reflux (for ethanol, this is ~78 °C). Continue monitoring by TLC. Reactions are often complete within 2-12 hours. [7][9] Step 3: Product Isolation (Workup)
-
Once TLC analysis confirms the consumption of the limiting reagent, remove the heat source and allow the flask to cool to room temperature.
-
In many cases, the hydrazone product will precipitate out of the ethanol solution upon cooling.
-
If no precipitate forms, slowly add deionized water to the reaction mixture while stirring until the solution becomes cloudy, indicating precipitation. [9]4. Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol or an ethanol/water mixture to remove soluble impurities.
-
Dry the crude product under vacuum.
Step 4: Purification and Characterization
-
Purification: The most common method for purifying solid hydrazones is recrystallization.
-
Solvent Selection: Ethanol is often a suitable solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H and ¹³C NMR: Provides definitive structural information. Expect to see characteristic peaks for the pyridinyl, methoxy, and aldehyde-derived protons, as well as a key signal for the imine proton (-N=CH-). [10] * Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. [10] * FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazine, and the appearance of a C=N stretch (typically ~1600-1650 cm⁻¹). [10]
-
Substrate Scope and Expected Outcomes
The described protocol is robust and applicable to a wide range of aldehydes. The table below summarizes expected variations in reaction conditions and outcomes based on the aldehyde substrate.
| Aldehyde Type | Example Aldehyde | Typical Reaction Time | Expected Yield | Notes |
| Aromatic (Electron-Neutral) | Benzaldehyde | 2-4 hours (reflux) | >85% | Standard substrate, often results in a highly crystalline product. |
| Aromatic (Electron-Withdrawing) | 4-Nitrobenzaldehyde | 1-3 hours (reflux) | >90% | The electrophilic carbonyl is highly reactive, leading to faster reaction rates. |
| Aromatic (Electron-Donating) | 4-Methoxybenzaldehyde | 4-8 hours (reflux) | 75-85% | The less electrophilic carbonyl can slow the reaction; gentle heating is usually necessary. |
| Heteroaromatic | Thiophene-2-carbaldehyde | 2-5 hours (reflux) | >80% | Generally reacts well, similar to aromatic aldehydes. [11] |
| Aliphatic | Heptanal | 6-12 hours (reflux) | 60-75% | Can be slower and may require longer heating. Products might be oils, requiring column chromatography. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not start | Insufficiently nucleophilic hydrazine (pH too low). | Add a weak organic base like triethylamine (1-2 eq) to free the hydrazine. Alternatively, add a few drops of acetic acid if none was used. |
| Multiple spots on TLC | Side reactions or incomplete reaction. | Ensure stoichiometry is correct. If heating, avoid excessive temperatures which can cause decomposition. Purify via column chromatography if recrystallization fails. |
| Product does not precipitate | Product is highly soluble in the reaction mixture. | Remove the solvent in vacuo using a rotary evaporator. The resulting residue can then be triturated with a non-polar solvent (like hexane) or purified directly. |
| Low Yield | Incomplete reaction or loss during workup. | Increase reaction time or temperature. Ensure the product is fully precipitated before filtration by using an ice bath and adding more water if necessary. |
References
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?[Link]
-
Akhtar, M. J., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
-
Organic Syntheses. (n.d.). ONE-POT SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM ALDEHYDES AND METHYLHYDRAZINE OR BENZYLHYDRAZINE DIHYDROCHLORIDE. [Link]
-
ResearchGate. (n.d.). Possible dynamic pathways of a bis(pyridyl) hydrazone. [Link]
-
Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. [Link]
-
Sriram, D., et al. (2010). A review exploring biological activities of hydrazones. Chronicles of Young Scientists. [Link]
-
MDPI. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). How to prepare 4-hydrazino pyridine?[Link]
-
PubChem. (n.d.). 7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
-
PubChemLite. (n.d.). (6-methoxypyridin-3-yl)methanol (C7H9NO2). [Link]
-
ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
MDPI. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]
-
DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
PubChem. (n.d.). [(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(6-phenylmethoxypyridin-2-yl)piperazin-1-yl]methanone. [Link]
-
ResearchGate. (n.d.). Reaction of Aldehydes with Hydrazine in the System Sulfur-Alkali. [Link]
-
ARKAT USA, Inc. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
-
ResearchGate. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]
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- 11. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities | MDPI [mdpi.com]
Application Notes & Protocols: Oxidative N-N Bond Formation Using (6-Methoxy-pyridin-3-yl)-hydrazine for the Synthesis of Asymmetrical Azo Compounds
Abstract
The construction of nitrogen-nitrogen (N-N) bonds is a foundational transformation in organic synthesis, yielding molecules with significant applications in pharmaceuticals, materials science, and diagnostics.[1][2][3][4] This application note provides a comprehensive guide to the experimental procedure for forming N-N bonds via the oxidative coupling of (6-Methoxy-pyridin-3-yl)-hydrazine with various aromatic and heteroaromatic amines. The resulting asymmetrical azo compounds are valuable scaffolds in drug discovery and development.[4][5] We present a detailed, step-by-step protocol, discuss the underlying mechanistic principles, and offer expert insights into critical experimental parameters.
Introduction: The Significance of N-N Bonds and the Role of Pyridyl Hydrazines
Nitrogen-nitrogen bonds are integral structural motifs in a wide array of biologically active compounds and functional materials.[3][4][6] The synthesis of hydrazines and azo compounds, which feature N-N single and double bonds respectively, has been a subject of intense research due to their prevalence in pharmaceuticals and agrochemicals.[1][7] Substituted pyridines, in particular, are key pharmacophores found in numerous approved drugs.[8][9]
(6-Methoxy-pyridin-3-yl)-hydrazine serves as a versatile building block for introducing a methoxypyridine moiety into a target molecule via N-N bond formation. The methoxy group can modulate the electronic properties and metabolic stability of the final compound, while the pyridine nitrogen can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets.[10] This guide focuses on the oxidative dehydrogenation of (6-Methoxy-pyridin-3-yl)-hydrazine in the presence of a coupling partner to form a stable azo linkage (–N=N–), a common and efficient strategy for N-N bond construction.[11][12]
Mechanistic Rationale: The Oxidative Coupling Pathway
The formation of an asymmetrical azo compound from (6-Methoxy-pyridin-3-yl)-hydrazine and a primary aromatic amine typically proceeds through an oxidative cross-dehydrogenative coupling (CDC) reaction.[13][14] While various oxidants can be employed, the general mechanism involves the following key steps:
-
Oxidation of the Hydrazine: The reaction is initiated by the oxidation of the more electron-rich hydrazine derivative, in this case, (6-Methoxy-pyridin-3-yl)-hydrazine, to generate a reactive intermediate.
-
Formation of a Radical Cation: A plausible pathway involves the formation of a radical cation from the secondary amine, which then undergoes deprotonation to yield an aminyl radical.[14]
-
N-N Bond Formation: This radical species can then undergo homodimerization or, in the presence of another amine, a cross-coupling reaction to form the N-N bond.[14]
-
Further Oxidation to the Azo Compound: The newly formed hydrazo intermediate is subsequently oxidized to the thermodynamically more stable azo compound.
The choice of oxidant is critical to the success of the reaction, influencing both the reaction rate and the selectivity for the desired cross-coupled product over self-coupled side products. Common oxidants for this transformation include transition metal catalysts, hypervalent iodine reagents, or electrochemical methods.[12][14][15]
Experimental Protocol: Synthesis of a Model Asymmetrical Azo Compound
This protocol details the synthesis of a representative asymmetrical azo compound, 1-(6-methoxypyridin-3-yl)-2-(phenyl)diazene, through the oxidative coupling of (6-Methoxy-pyridin-3-yl)-hydrazine and aniline.
Materials and Reagents
| Reagent | Grade | Supplier | CAS No. |
| (6-Methoxy-pyridin-3-yl)-hydrazine | ≥97% | Commercially Available | 1016536-64-3 (example) |
| Aniline | ≥99.5% | Commercially Available | 62-53-3 |
| Copper(II) Acetate | ≥98% | Commercially Available | 142-71-2 |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Prepared in-house | N/A |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available | 7487-88-9 |
| Silica Gel | 230-400 mesh | Commercially Available | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Safety Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic, potentially carcinogenic, and can be corrosive.[16][17][18][19][20] Handle (6-Methoxy-pyridin-3-yl)-hydrazine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[17]
-
Aniline: Aniline is toxic and readily absorbed through the skin. Handle with appropriate PPE in a fume hood.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[18]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (6-Methoxy-pyridin-3-yl)-hydrazine (1.0 mmol, 1.0 eq.).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir to dissolve the hydrazine derivative.
-
To this solution, add aniline (1.2 mmol, 1.2 eq.) followed by pyridine (2.0 mmol, 2.0 eq.). The pyridine acts as a base to facilitate the reaction.
-
Finally, add copper(II) acetate (1.5 mmol, 1.5 eq.) as the oxidant.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place the setup under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be more colored (typically yellow to orange) than the starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts and excess copper salts.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the desired asymmetrical azo compound.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colored solid or oil.
-
Characterization
The identity and purity of the synthesized azo compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretch.[21][22]
-
UV-Vis Spectroscopy: Azo compounds exhibit characteristic absorption bands in the visible region, which can be useful for their characterization.[21][23][24][25]
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key stages of the synthesis of an asymmetrical azo compound.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Extend the reaction time and continue monitoring by TLC. - Ensure the use of anhydrous solvents and an inert atmosphere. - Optimize the column chromatography conditions (e.g., different solvent system, finer silica gel). |
| Formation of Symmetrical Azo Byproducts | - The rate of self-coupling is competitive with the cross-coupling reaction. | - Slowly add the hydrazine derivative to the reaction mixture containing the aniline and oxidant. - Experiment with different oxidants or reaction temperatures. |
| Difficulty in Purification | - Product and starting materials have similar polarities. | - Utilize a different stationary phase for chromatography (e.g., alumina). - Consider recrystallization if the product is a solid. |
Conclusion
The described protocol provides a reliable and reproducible method for the synthesis of asymmetrical azo compounds through the oxidative N-N bond formation using (6-Methoxy-pyridin-3-yl)-hydrazine. This procedure is amenable to a range of aromatic and heteroaromatic amines, offering a versatile route to novel chemical entities for drug discovery and other applications. Careful attention to the reaction conditions, particularly the choice of oxidant and the exclusion of air and moisture, is crucial for achieving high yields and purity.
References
- Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions.
- Proposed mechanism of the electrochemical oxidative N–N bond formation...
- Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions | Request PDF.
- Azo Chemistry. CABB Chemicals.
- Recent Advances in Catalytic Nitrogen–Nitrogen Bond Form
- Recent Advances in Nitrogen–Nitrogen Bond Formation | Request PDF.
- PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. NIH.
- N-N Bond Formation Through N-H Dehydrocoupling. ChemRxiv.
- Selectfluor-Mediated Oxidative Dehydrogenation of Hydrazines: A Process for the Synthesis of Azo Compounds. Thieme E-Books & E-Journals.
- Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Semantic Scholar.
- Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Semantic Scholar.
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- Classifications, properties, recent synthesis and applic
- Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Form
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Application Note & Protocols: Pharmacological Screening of (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives
Abstract
The (6-Methoxy-pyridin-3-yl)-hydrazine scaffold represents a promising starting point for the development of novel therapeutics, particularly targeting monoamine oxidase (MAO) enzymes implicated in neurological disorders. This document provides a comprehensive, field-proven guide for the pharmacological screening of a library of derivatives based on this core structure. We detail a tiered, hypothesis-driven screening cascade designed to efficiently identify potent and selective inhibitors, assess preliminary safety profiles, and establish in vivo proof-of-concept. The protocols herein are presented not merely as steps, but as self-validating systems, with integrated controls and decision-making frameworks to ensure data integrity and reproducibility.
Introduction: Rationale and Strategic Overview
The hydrazine moiety is a well-established pharmacophore in numerous clinically significant drugs, most notably as irreversible inhibitors of monoamine oxidases (MAOs), such as iproniazid and phenelzine.[1][2] MAO enzymes (isoforms A and B) are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][3]
The (6-Methoxy-pyridin-3-yl) portion of the scaffold is introduced to modulate the physicochemical and pharmacological properties of the parent hydrazine. The pyridine ring can influence solubility, membrane permeability, and metabolic stability, while also providing a vector for additional molecular interactions within the target's active site. Recent studies on related hydrazone derivatives have demonstrated their potential as potent and selective MAO inhibitors.[3][4][5][6][7][8]
This guide outlines a systematic screening cascade to evaluate novel (6-Methoxy-pyridin-3-yl)-hydrazine derivatives. The strategy is designed to maximize efficiency and data quality, progressing from high-throughput primary screens to detailed in vivo characterization, while incorporating early safety de-risking.
The Pharmacological Screening Cascade
Our screening approach is structured as a multi-tier funnel, where a large number of compounds are assessed in broad, efficient assays at the top, with only the most promising candidates progressing to more resource-intensive, complex evaluations.
Caption: The four-tier pharmacological screening cascade.
Tier 1: Primary Screening Protocol
Objective: To rapidly identify "hit" compounds that exhibit significant inhibitory activity against MAO-A and MAO-B from the derivative library.
Chosen Assay: The Promega MAO-Glo™ Assay is selected for its high sensitivity, simple "add-and-read" protocol, and robustness against compound interference, which is a common issue in fluorescence-based assays.[9][10][11] The assay measures MAO activity by converting a luminogenic substrate into luciferin, which then generates a light signal proportional to enzyme activity.[9][12][13] A reduction in luminescence indicates inhibition.
Protocol 3.1: MAO-Glo™ High-Throughput Screening
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[11]
-
White, opaque 96-well or 384-well assay plates
-
Test compounds dissolved in 100% DMSO
-
Control inhibitors: Clorgyline (for MAO-A), Pargyline (for MAO-B)
Procedure:
-
Compound Plating: Prepare a 2 mM stock of all test derivatives in DMSO. In the assay plate, add 0.5 µL of each compound stock to the appropriate wells. For controls, add 0.5 µL of DMSO (vehicle control, 0% inhibition), control inhibitors (positive control, 100% inhibition), and buffer (background). This results in a 10 µM final compound concentration in a 100 µL reaction volume.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes in the respective MAO Reaction Buffer provided in the kit to a pre-determined optimal concentration.
-
Expert Insight: The optimal enzyme concentration should be determined in a preliminary experiment to yield a robust signal-to-background ratio (>10) within the linear range of the assay.[10]
-
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to each well containing the plated compounds and controls.
-
Substrate Addition & Incubation: Add 50 µL of the luminogenic MAO substrate to all wells. Mix the plate gently on an orbital shaker for 30 seconds. Incubate at room temperature (23-25°C) for 60 minutes, protected from light.
-
Detection: Add 100 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[9][13] Incubate for 20 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis & Hit Criteria:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is Relative Light Units.
-
A compound is classified as a "hit" if it demonstrates >50% inhibition of either MAO-A or MAO-B activity.
Tier 2: Secondary & Selectivity Screening
Objective: To confirm the activity of primary hits, determine their potency (IC50), and conduct an initial assessment of cytotoxicity.
Protocol 4.1: IC50 Determination with MAO-Glo™ Assay
Rationale: This protocol establishes a dose-response curve to quantify the concentration at which a compound inhibits 50% of the enzyme's activity (IC50). This is a critical metric for ranking compound potency.
Procedure:
-
Serial Dilution: For each "hit" compound, perform a 10-point, 3-fold serial dilution in DMSO, starting from a 2 mM stock.
-
Assay Execution: Perform the MAO-Glo™ Assay as described in Protocol 3.1, using the serially diluted compounds. Run assays for both MAO-A and MAO-B to determine selectivity.
-
Data Analysis:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Calculate the Selectivity Index (SI) : SI = IC50 (MAO-A) / IC50 (MAO-B). An SI > 10 indicates selectivity for MAO-B, while an SI < 0.1 indicates selectivity for MAO-A.
-
Protocol 4.2: MTT Cytotoxicity Assay
Rationale: It is crucial to ensure that the observed enzyme inhibition is not a result of general cell toxicity. The MTT assay is a standard colorimetric method to assess cell viability.[14][15][16] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][17]
Procedure:
-
Cell Seeding: Seed a relevant cell line (e.g., human neuroblastoma SH-SY5Y for neuro-active compounds) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with the same concentration range of compounds used for IC50 determination for 24-48 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media containing 0.5 mg/mL MTT to each well.[14] Incubate for 3-4 hours at 37°C.[17][18]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[16][17] Shake the plate for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16][18]
Data Presentation and Interpretation: The data from Tier 2 should be compiled to facilitate lead selection.
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (A/B) | Cytotoxicity CC50 (µM) |
| DERIV-001 | 0.05 | 5.2 | 0.009 (MAO-A Sel.) | > 100 |
| DERIV-002 | 8.9 | 0.12 | 74.2 (MAO-B Sel.) | > 100 |
| DERIV-003 | 1.1 | 1.5 | 0.73 (Non-selective) | 15.4 |
| Moclobemide | 0.10 | 25.0 | 0.004 (MAO-A Sel.) | > 100 |
Candidates with high potency (low IC50), clear selectivity for one isoform, and low cytotoxicity (high CC50) are prioritized.
Tier 3: Early Safety De-risking
Objective: To identify and eliminate compounds with potential for significant off-target liabilities, particularly cardiotoxicity, before committing to more extensive studies.
Protocol 5.1: hERG Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[19][20] Early assessment of hERG liability is a regulatory requirement and a critical step in drug safety.[20][21] Automated patch-clamp electrophysiology is the gold-standard method for this evaluation.[19][20][22]
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Application Note: Quantitative Analysis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this document details three distinct, field-proven methodologies: a high-specificity stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a classic and cost-effective Potentiometric Titration method, and a rapid UV-Vis Spectrophotometric assay. Each protocol is presented with an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and step-by-step instructions to ensure reproducibility. This guide is designed for researchers, analytical scientists, and quality assurance professionals, providing the necessary tools to implement these methods in a GxP-compliant environment.
Introduction: The Analytical Imperative
This compound is a pivotal building block in the synthesis of various pharmaceutically active compounds. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, its precise and accurate quantification is not merely a procedural step but a cornerstone of process control and quality assurance.
The presence of the hydrazine moiety, a potent nucleophile and reducing agent, presents unique analytical challenges, including potential instability and reactivity. The methods outlined herein are designed to address these challenges, providing options that balance specificity, sensitivity, speed, and available instrumentation. The validation of analytical methods is a mandatory requirement by regulatory bodies like the FDA, EMA, and ICH, ensuring that the data generated is reliable and suitable for its intended purpose.[1][2][3] This document is structured to align with the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines, ensuring that each protocol is a self-validating system.[2][4]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
The HPLC method is the gold standard for specificity, allowing for the separation and quantification of the target analyte from potential impurities and degradation products. This makes it an ideal stability-indicating method.
Principle of the Method
Direct analysis of hydrazine derivatives by reversed-phase HPLC can be challenging due to their high polarity and often poor UV absorption. To overcome this, a pre-column derivatization step is employed. (6-Methoxy-pyridin-3-yl)-hydrazine is reacted with salicylaldehyde to form a stable hydrazone. This derivative possesses a significantly larger, more conjugated system, resulting in a strong chromophore that can be detected with high sensitivity at a higher wavelength (e.g., 360 nm).[5] This derivatization also increases the hydrophobicity of the analyte, leading to better retention and separation on a C18 column.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of (6-Methoxy-pyridin-3-yl)-hydrazine.
Detailed Protocol
2.3.1 Reagents and Materials
-
This compound Reference Standard
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
Ammonium Dihydrogen Phosphate (Analytical Grade)
-
Salicylaldehyde (≥98% purity)
-
Deionized Water (18.2 MΩ·cm)
-
Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
2.3.2 Preparation of Solutions
-
Mobile Phase Buffer: Dissolve 10.0 g of ammonium dihydrogen phosphate in 1000 mL of deionized water. Filter and degas.
-
Mobile Phase: Prepare a mixture of Mobile Phase Buffer and Methanol in a ratio of 25:75 (v/v).[5] Mix well and degas.
-
Diluent: Methanol.
-
Standard Stock Solution (approx. 100 µg/mL of hydrazine moiety): Accurately weigh about 15.6 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard Solution (approx. 6.25 µg/mL): Pipette 6.25 mL of the Standard Stock Solution into a 100 mL volumetric flask. Add 50 mL of Diluent and 0.5 mL of Salicylaldehyde. Allow the solution to react for 20 minutes at room temperature, then dilute to volume with Diluent and mix.[5] This solution should be prepared fresh.
-
Sample Solution: Accurately weigh a sample containing approximately 15.6 mg of this compound into a 100 mL volumetric flask. Follow the same derivatization procedure as described for the Working Standard Solution.
2.3.3 Chromatographic Conditions
-
Instrument: HPLC system with UV/Vis Detector
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer:Methanol (25:75 v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm[5]
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
2.3.4 System Suitability Before analysis, inject the Working Standard Solution five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak area for the derivatized analyte is not more than 2.0%.
2.3.5 Calculation Calculate the percentage of this compound in the sample using the external standard formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[2][4]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999. No interference from blank, placebo, or known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | Linear from LOQ to 150% of the target concentration. |
| Range | 80% to 120% of the target concentration. | Method demonstrates accuracy, precision, and linearity within this range. |
| Accuracy | 98.0% to 102.0% recovery. | Average recovery of spiked samples at three levels (e.g., 80%, 100%, 120%) is within limits. |
| Precision (Repeatability) | RSD ≤ 2.0% | %RSD for six replicate sample preparations is typically < 1.5%. |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.5 ppm |
| LOQ | Signal-to-Noise ratio of 10:1 | ~1.5 ppm |
Method 2: Potentiometric Titration
This classical titrimetric method provides a reliable and accurate means of quantification without the need for sophisticated chromatographic instrumentation. It is based on a specific redox reaction involving the hydrazine functional group.
Principle of the Method
The method is based on the Jamieson method for the quantitative determination of hydrazines.[6][7] In a solution containing a high concentration of hydrochloric acid, the hydrazine moiety is quantitatively oxidized by potassium iodate (KIO₃). The reaction proceeds through a 4-electron change.[8]
Reaction: 2N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + 3H₂O + KCl (Simplified for hydrazine)
The endpoint of the titration is detected potentiometrically using a platinum electrode versus a saturated calomel electrode (SCE), which measures the sharp change in potential when excess KIO₃ is present.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for the potentiometric titration of (6-Methoxy-pyridin-3-yl)-hydrazine.
Detailed Protocol
3.3.1 Reagents and Materials
-
This compound
-
Potassium Iodate (KIO₃), primary standard grade
-
Concentrated Hydrochloric Acid (HCl), ~37%
-
Deionized Water
-
Potentiometric autotitrator with a platinum ring electrode and a saturated calomel reference electrode (or equivalent).
3.3.2 Preparation of Solutions
-
0.025 M Potassium Iodate Titrant: Accurately weigh approximately 5.35 g of KIO₃ (previously dried at 120 °C for 2 hours) into a 1000 mL volumetric flask. Dissolve in and dilute to volume with deionized water. The exact molarity should be calculated based on the weight taken.
-
Sample Solution: Accurately weigh about 200-250 mg of this compound into a 250 mL beaker. Add 60 mL of concentrated HCl and stir until dissolved.[6]
3.3.3 Titration Procedure
-
Place the beaker containing the sample solution onto the titrator stand.
-
Immerse the platinum and reference electrodes into the solution and ensure the tip of the burette is also submerged.
-
Start the stirrer at a moderate speed.
-
Titrate the sample solution with the standardized 0.025 M KIO₃ solution. The titrator should be programmed to add titrant in smaller increments as the endpoint is approached.
-
The endpoint is the point of maximum inflection on the titration curve, which corresponds to the largest change in potential per unit volume of titrant added (max dE/dV).
-
Perform a blank titration using 60 mL of concentrated HCl and subtract the blank volume from the sample titration volume.
3.3.4 Calculation The assay is calculated based on the 4-electron oxidation of the hydrazine group.
% Assay = [(V_S - V_B) * M_KIO3 * MW * 100] / (W_S * n)
Where:
-
V_S = Volume of KIO₃ used for the sample (mL)
-
V_B = Volume of KIO₃ used for the blank (mL)
-
M_KIO3 = Molarity of the KIO₃ solution (mol/L)
-
MW = Molecular weight of this compound (216.08 g/mol )
-
W_S = Weight of the sample (mg)
-
n = Number of electrons transferred (4)
Method 3: UV-Vis Spectrophotometry
This method offers a rapid and straightforward approach for quantification, suitable for high-throughput screening or in-process controls where high specificity is not the primary requirement.
Principle of the Method
UV-Vis spectrophotometry quantifies analytes based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The method involves measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax) and determining its concentration by comparison to a standard curve prepared from solutions of known concentration.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for the UV-Vis spectrophotometric analysis of (6-Methoxy-pyridin-3-yl)-hydrazine.
Detailed Protocol
4.3.1 Reagents and Materials
-
This compound Reference Standard
-
Methanol (Spectroscopic Grade) or 0.1 M HCl
-
Calibrated UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
4.3.2 Procedure
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the compound in the chosen solvent (e.g., Methanol). Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Prepare Calibration Curve Standards: Prepare a series of at least five standard solutions by serial dilution of the stock solution to cover a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Prepare Sample Solution: Prepare a sample solution with a target concentration that falls within the middle of the calibration range.
-
Measurement: Set the spectrophotometer to the predetermined λmax. Use the solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution.
-
Data Analysis: Plot a graph of absorbance versus concentration for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculation: Determine the concentration of the sample solution by substituting its absorbance value into the linear regression equation.
Data Summary
| Concentration (µg/mL) | Absorbance (AU) |
| 2.0 | (e.g., 0.152) |
| 4.0 | (e.g., 0.305) |
| 6.0 | (e.g., 0.451) |
| 8.0 | (e.g., 0.608) |
| 10.0 | (e.g., 0.755) |
| Linear Regression | r² ≥ 0.999 |
Method Comparison and Concluding Remarks
The choice of analytical method depends on the specific requirements of the analysis.
| Feature | HPLC-UV (with Derivatization) | Potentiometric Titration | UV-Vis Spectrophotometry |
| Specificity | Very High (Stability-indicating) | High (Specific to reducing group) | Low (Interference from other absorbers) |
| Sensitivity | Very High (LOQ in ppm range) | Moderate | Low to Moderate |
| Instrumentation | High (Requires HPLC system) | Moderate (Requires autotitrator) | Low (Requires spectrophotometer) |
| Sample Throughput | Moderate | Low | High |
| Primary Use Case | Final product release, stability studies, impurity profiling | Purity assessment of raw materials and intermediates | In-process controls, rapid screening |
For regulatory filings and quality control of the final active pharmaceutical ingredient (API), the validated, stability-indicating HPLC method is unequivocally the most appropriate choice. The potentiometric titration serves as an excellent orthogonal method for purity confirmation of the input material. The UV-Vis spectrophotometric method is best reserved for applications where speed is critical and potential interferences are well-controlled. The implementation of these robust methods will ensure the quality and consistency of this compound, thereby safeguarding the integrity of the entire manufacturing process.
References
-
McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042–1046. [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042-1046. [Link]
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MicroBiotics. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. MicroBiotics. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
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Patel, K. et al. (2018). Analytical method validation: A brief review. International Journal of Pharmaceutical and Biological Science Archive, 6(1), 1-9. [Link]
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Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352–353. [Link]
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Clarke, D. D., & Stahr, H. M. (1953). Gasometric Determination of Hydrazine and Derivatives. Analytical Chemistry, 25(7), 1121–1122. [Link]
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Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-146. [Link]
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Johnson, D. R., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 39(6), 460–465. [Link]
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Vulterin, J. (1965). Volumetric determination of hydrazine hydrate. Chemical Papers, 19(11), 815-820. [Link]
-
Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
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- 5. Bot Verification [rasayanjournal.co.in]
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- 7. ajsonline.org [ajsonline.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
Introduction: Welcome to the technical support center for the synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride. This molecule is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors and other advanced pharmaceutical intermediates. The apparent simplicity of its synthesis—typically a nucleophilic aromatic substitution—belies several common challenges that can drastically reduce yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will move beyond rote procedural steps to explain the underlying chemical principles, enabling you to troubleshoot problems logically and optimize your reaction for robust and reproducible results.
Section 1: Synthesis Overview and Key Principles
The most common and direct route to (6-Methoxy-pyridin-3-yl)-hydrazine is the nucleophilic aromatic substitution (SNAr) of a halo-substituted pyridine precursor with hydrazine. The electron-withdrawing nature of the pyridine ring nitrogen activates the C3 position for nucleophilic attack, particularly when a good leaving group (like a halogen) is present. The resulting free base is often unstable and is typically isolated as a more stable crystalline dihydrochloride salt.
Reaction Pathway Diagram
Caption: General SNAr pathway for synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
A1: Low yield is the most frequently reported issue. It typically stems from incomplete reaction, side reactions, or product loss during workup. Here are the primary factors to investigate:
-
Insufficient Hydrazine Molar Ratio: Hydrazine can act as both a nucleophile and a base. A significant excess is often required to drive the reaction to completion. A molar ratio of 1:4 to 1:6 of the pyridine substrate to hydrazine hydrate is recommended.[1]
-
Reaction Solvent: The choice of solvent is critical. While the reaction can be run neat in hydrazine hydrate, the addition of a polar co-solvent dramatically improves yield and reduces reaction time.[1] This is because the co-solvent improves the solubility of the halo-pyridine starting material, leading to a more homogeneous reaction mixture.
-
Reaction Temperature and Duration: These parameters are interdependent. Insufficient heat will lead to a stalled or extremely slow reaction. Conversely, excessively high temperatures (>120°C) can cause decomposition of the starting material and product, leading to tar formation. Refluxing for 4-8 hours is a typical starting point.[1]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Substrate:Hydrazine Ratio | 1 : 4–6 (molar) | Ensures sufficient nucleophile to drive the reaction to completion.[1] |
| Solvent System | Hydrazine Hydrate / Ethanol (2:1 to 5:1 by mass) | Ethanol acts as a polar co-solvent, improving substrate solubility.[1] |
| Temperature | 90–110 °C (Reflux) | Balances reaction rate against thermal decomposition. |
| Reaction Time | 4–8 hours | Monitor by TLC or HPLC to determine endpoint. |
Q2: I'm observing significant tar or dark-colored byproduct formation. What's happening and how can I prevent it?
A2: Dark coloration and tar formation are classic signs of decomposition or polymerization side reactions.
-
Cause - Thermal Decomposition: Pyridine derivatives, especially those with activating groups, can be thermally sensitive. Hydrazine itself can decompose, particularly in the presence of trace metal impurities.[2] The resulting reactive species can lead to complex, high-molecular-weight byproducts.
-
Solution - Strict Temperature Control: Do not exceed the recommended reflux temperature. Ensure your heating mantle and condenser are functioning correctly to avoid hot spots and maintain a steady reflux.
-
Cause - Oxidative Side Reactions: Although less common, exposure to air at high temperatures can contribute to the formation of colored impurities.
-
Solution - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions and is considered good practice, especially during process scale-up.
Q3: The reaction seems to stall and never reaches full conversion, even after extended time. What should I check?
A3: A stalled reaction points to a limiting factor.
-
Reagent Quality: The concentration of commercial hydrazine hydrate can vary. Use a recently purchased bottle from a reputable supplier. Older bottles may have absorbed atmospheric CO₂ or water, reducing their effective concentration.
-
Leaving Group Ability: The nature of the halogen on your starting material (2-Methoxy-5-halopyridine) matters. Bromides are more reactive than chlorides and will typically react faster or at lower temperatures. If you are using the chloride starting material, you may need to use the higher end of the recommended temperature and time range.
-
Inadequate Mixing: In a biphasic or poorly solubilized mixture, the reaction can only occur at the interface. Ensure vigorous stirring is maintained throughout the reaction to maximize contact between reactants.
Q4: My final product is an oil or a discolored solid that is difficult to handle and purify. How can I obtain a clean, crystalline product?
A4: The free-base form of (6-Methoxy-pyridin-3-yl)-hydrazine is often a low-melting solid or an oil and is prone to degradation. The standard and highly recommended procedure is to convert it to its dihydrochloride salt. This salt is typically a stable, non-hygroscopic, crystalline solid that is much easier to isolate and purify.
-
Salt Formation: After the reaction is complete and cooled, the product is typically extracted into an organic solvent. Bubbling dry HCl gas through this solution or adding a solution of HCl in a solvent like dioxane or isopropanol will precipitate the dihydrochloride salt.
-
Purification: The crude salt can be purified by washing with a non-polar solvent like acetone or diethyl ether to remove organic impurities.[3] If further purification is needed, recrystallization from a solvent system like methanol/ether or ethanol/water can be effective.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with hydrazine?
-
A: Hydrazine is a suspected carcinogen and is highly toxic. It can also be explosive, especially in its anhydrous form or in the presence of metal catalysts.[2] Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or Viton are preferred). Have a safety shower and eyewash station readily accessible.
-
-
Q: Why is the product isolated as a dihydrochloride salt?
-
A: There are two basic nitrogen atoms in the molecule: the pyridine ring nitrogen and the terminal nitrogen of the hydrazine moiety. Both can be protonated by a strong acid like HCl. The resulting salt has a much higher melting point, increased stability (especially against oxidation), and is typically a crystalline solid, which greatly simplifies isolation, purification, and long-term storage.
-
-
Q: What analytical methods are suitable for monitoring the reaction and confirming the product?
-
A: Reaction Monitoring: Thin-Layer Chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane or Dichloromethane/Methanol is effective for tracking the consumption of the starting material. High-Performance Liquid Chromatography (HPLC) provides more quantitative tracking. Product Confirmation: ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. Mass Spectrometry (MS) will confirm the molecular weight, and Elemental Analysis (CHN) can verify the purity and confirm the formation of the dihydrochloride salt.
-
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield and purity.
Part A: Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagents: To the flask, add 2-methoxy-5-bromopyridine (1.0 eq). Add ethanol (approx. 2 mL per gram of substrate) followed by 80% hydrazine hydrate (5.0 eq).
-
Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 100-110 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Workup (Initial): Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water and dichloromethane (DCM).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The result will be the crude free-base, likely as a viscous oil or semi-solid. Do not attempt to purify the free base by distillation due to its instability.
Part B: Isolation as Dihydrochloride Salt
-
Dissolution: Dissolve the crude free-base from Part A in a minimal amount of cold isopropanol or methanol.
-
Precipitation: To the stirred solution, slowly add a 4M solution of HCl in 1,4-dioxane (2.2 eq) dropwise. A precipitate should form immediately.
-
Crystallization: Continue stirring the resulting slurry at 0 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold acetone or diethyl ether to remove any remaining non-polar impurities and residual solvent.
-
Drying: Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight. The final product is this compound.
Section 5: Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Organic Syntheses. (n.d.). 5-Benzo[2][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Org. Synth. 2013, 90, 301.
- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth. 2013, 90, 287-300.
- ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction. American Chemical Society.
- PrepChem. (n.d.). Synthesis of (1) 6-Methoxy-2-hydrazinopyridine.
- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
- 1. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 2. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
Purification techniques for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
Technical Support Center: (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic hydrazine intermediates. The purity of this reagent is paramount for the success of subsequent synthetic steps, particularly in the development of pharmaceutical agents where impurities can lead to failed reactions or the generation of difficult-to-remove byproducts.
This guide provides practical, field-tested advice in a direct question-and-answer format, addressing common challenges and frequently asked questions. We will delve into the "why" behind each technique, ensuring you can adapt these principles to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically originate from the synthetic route used. For heterocyclic hydrazines, common impurities can include unreacted starting materials, such as the corresponding halo-pyridine precursor, and byproducts from side reactions.[1][2][3] Specifically, you may encounter:
-
Starting Materials: Residual 3-halo-6-methoxypyridine.
-
Over-alkylation or Di-alkylation Products: If the synthesis involves alkylation steps, these are potential byproducts.[2]
-
Oxidation Products: Hydrazine moieties are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air at elevated temperatures.[4] This can lead to the formation of colored impurities.
-
Hydrolysis Products: Depending on the workup conditions, hydrolysis of the methoxy group or other functional groups could occur.
-
Residual Solvents: Solvents used in the synthesis or workup, such as DMF, toluene, or alcohols, may be present.
Q2: What are the recommended storage conditions to maintain the purity and stability of this compound?
A2: As a dihydrochloride salt, the compound is generally more stable than its freebase form. However, proper storage is crucial. We recommend storing it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place away from direct light.[5][6] The primary concerns are moisture, which can affect the hydration state and potentially promote hydrolysis, and oxygen, which can lead to gradual oxidation.[4]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A multi-technique approach is always recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, allowing for the detection and quantification of non-volatile impurities with high sensitivity.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities containing protons, including residual solvents. Integration of signals can give a semi-quantitative estimate of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and any impurities, helping to elucidate their structures.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Purification Workflows
Q4: I performed a recrystallization, but my yield is very low. What went wrong?
A4: Low yield in recrystallization is a common issue that can usually be traced to one of the following causes:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If the compound has significant solubility even at 0-4 °C, you will lose a substantial amount in the mother liquor.
-
Using Too Much Solvent: This is the most frequent error. Using the absolute minimum amount of hot solvent required to fully dissolve the crude material is critical. Excess solvent will keep more of your product dissolved when cooled, drastically reducing the recovered yield.
-
Premature Crystallization: If the solution cools too quickly or crystallization occurs in the filtration funnel, this can trap impurities and affect yield. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for crystallization to complete at low temperatures. Sometimes, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization if it's sluggish.
Q5: After purification, my product is still colored (e.g., yellow or brown). How can I remove colored impurities?
A5: Colored impurities are often highly conjugated or oxidized species.
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, you can add a small amount (1-2% w/w) of activated charcoal (e.g., Norit or Darco). The charcoal adsorbs large, flat, colored molecules. Let the mixture sit at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to significant product loss as it may also adsorb your compound.
-
Column Chromatography: If the colored impurity has a different polarity than your product, silica gel chromatography can be effective.[7] However, given that this is a polar salt, a reverse-phase (C18) column might be more suitable, or normal phase with a very polar mobile phase (e.g., DCM/Methanol with an ammonia or acetic acid modifier).
Q6: My ¹H NMR shows a persistent unknown peak after recrystallization. What is my next step?
A6: If a simple recrystallization does not remove an impurity, it suggests that the impurity has very similar solubility properties to your product.
-
Identify the Impurity: Use LC-MS to get the mass of the impurity. This will provide crucial clues to its identity—is it a starting material, a dimer, or a degradation product?
-
Change the Purification Technique: If recrystallization fails, a different physical principle is needed for separation.
-
Column Chromatography: This is the next logical step, as it separates based on polarity.[7]
-
Acid/Base Extraction (for the freebase): If you suspect a non-basic impurity, you can neutralize your dihydrochloride salt to the freebase with a mild base (e.g., NaHCO₃ solution), extract the freebase into an organic solvent (like Ethyl Acetate or DCM), wash away water-soluble impurities, and then re-precipitate the dihydrochloride by adding ethereal HCl or HCl gas. This is effective for removing non-basic organic impurities.
-
Workflow: Selecting a Purification Strategy
The following decision tree can guide you in selecting the most appropriate purification technique based on the nature of your crude product and the impurities present.
Caption: Decision tree for selecting a purification method.
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
Objective: To remove impurities from the crude product by crystallization, leveraging differences in solubility.
Materials:
-
Crude this compound
-
Candidate solvent systems (see table below)
-
Activated charcoal (optional)
-
Celite® (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection (Small Scale): Place ~50 mg of crude material in a test tube. Add a candidate solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then place in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate.
-
Dissolution: Place the bulk crude material in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent while stirring and heating until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration (Optional, if charcoal was used): Pre-heat a clean flask and a funnel (with fluted filter paper or a Celite® pad). Filter the hot solution quickly to remove the charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity using HPLC and/or ¹H NMR.
Data Summary: Candidate Recrystallization Solvents
| Solvent System | Advantages | Disadvantages | Expected Outcome |
| Ethanol / Water | Dihydrochloride salts often have good solubility in water; ethanol decreases solubility upon cooling. Highly effective for polar impurities. | May be difficult to remove all water during drying. Compound may be too soluble if too much water is used. | Good for removing less polar impurities. High recovery if the ethanol:water ratio is optimized. |
| Methanol / Isopropanol (IPA) | Methanol is a strong solvent for polar salts; IPA is a weaker one (anti-solvent). Good control over crystallization. | Both are relatively volatile. Methanol is toxic. | Can provide very pure crystals. Good for impurities with intermediate polarity. |
| Acetonitrile | Can be an excellent solvent for moderately polar compounds, often leaving highly polar or non-polar impurities behind. | May not be a strong enough solvent for some batches of crude material. | Potentially high purity if solubility profile is favorable. |
References
-
Reddit r/OrganicChemistry. (2023). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
- Olin Corporation. (1969). U.S. Patent No. US3458283A: Hydrazine purification. Google Patents.
-
ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]
- Mitsubishi Gas Chemical Company, Inc. (1990). U.S. Patent No. US4963232A: Process for producing a purified hydrazine hydrate. Google Patents.
-
Organic Syntheses Procedure. (n.d.). Synthesis of (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. Retrieved from [Link]
- FГУП "Российский научный центр "Прикладная химия". (2016). RU Patent No. RU2596223C2: Method of producing high-purity hydrazine. Google Patents.
- 애경정밀화학 주식회사. (2005). KR Patent No. KR100517343B1: Preparation method of Methoxyphenylhydrazine. Google Patents.
-
Wu, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Retrieved from [Link]
- Jiangsu Pure-Pharm Co., Ltd. (2017). CN Patent No. CN106588758A: Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
- Reddy, K. S., et al. (2008).
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-(6-Methylpyridin-3-yl)hydrazine hydrochloride | 896133-77-0 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
Stability issues of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride in solution
Welcome to the technical support guide for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a primary concern?
This compound is a substituted aryl hydrazine derivative. Like many hydrazine compounds, it is a valuable reagent in organic synthesis, particularly for creating heterocyclic structures like pyrazoles and indazoles, which are common motifs in pharmaceuticals.[1][2] The core of its reactivity lies in the nucleophilic hydrazine moiety (-NH-NH2). However, this same functional group is susceptible to degradation, primarily through oxidation.[3] Instability in solution means that the actual concentration of the active reagent can decrease over time, leading to poor reproducibility, lower reaction yields, and the formation of impurities that can complicate downstream processes and analysis.
Q2: What are the primary degradation pathways for aryl hydrazines like this one?
The principal degradation pathway for hydrazine derivatives in solution is oxidation, especially in the presence of atmospheric oxygen.[4][5] This process can be accelerated by catalysts such as metal ions.[5][6][7] The hydrazine moiety can undergo a multi-electron oxidation, potentially leading to the cleavage of the nitrogen-nitrogen bond and the formation of various byproducts.[8][9] While less common for the dihydrochloride salt form, hydrolysis and photodegradation under certain conditions can also contribute to instability. The dihydrochloride form generally enhances stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.
Q3: What specific factors influence the stability of this compound in solution?
Several environmental factors can significantly impact the stability of your solution:
-
Oxygen: Atmospheric oxygen is a primary oxidant for hydrazines.[5] Solutions open to the air will degrade more rapidly.
-
pH: Hydrazines are more stable in acidic conditions.[5] The dihydrochloride salt provides an acidic environment upon dissolution, which is beneficial. However, if the solution is neutralized or made alkaline, the rate of degradation, particularly oxidation, will increase significantly.[3]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as potent catalysts for hydrazine decomposition.[5][6][7] It is crucial to use high-purity solvents and clean glassware.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[10] Therefore, storing solutions at lower temperatures is recommended.
-
Light: Aromatic compounds can be susceptible to photodegradation.[8] While specific data for this molecule is limited, it is best practice to protect solutions from light.
Q4: How should I prepare and store solutions of this compound to maximize stability?
To ensure the integrity and reproducibility of your experiments, proper handling is critical.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, degassed solvents (e.g., by sparging with N₂ or Argon for 15-30 mins). | Removes dissolved oxygen, a key reactant in oxidative degradation.[5] |
| Atmosphere | Prepare and handle solutions under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric oxygen.[10] |
| pH | Maintain an acidic pH. Use solvents that will not buffer the solution towards neutral or basic pH. | Hydrazine salts are more stable under acidic conditions.[5] |
| Storage Temp. | Store stock solutions at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of thermal decomposition.[10] |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil. | Protects against potential photodegradation.[8] |
| Solution Lifetime | Prepare solutions fresh whenever possible. If stored, qualify before use if older than 24-48 hours. | Minimizes the impact of gradual degradation on experimental outcomes. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My solution of this compound is turning yellow or brown. What is happening?
Answer: A color change is a strong indicator of oxidative degradation.[3] Aryl hydrazines and their oxidation products are often colored. This suggests that your compound is reacting with an oxidant, most likely dissolved oxygen in your solvent or from the atmosphere.
Corrective Actions:
-
Use Degassed Solvents: Immediately switch to solvents that have been thoroughly degassed with an inert gas like nitrogen or argon.
-
Work Under Inert Atmosphere: If you are not already doing so, use a glovebox or Schlenk line techniques to prepare and handle your solutions.
-
Check for Contaminants: Ensure your glassware is scrupulously clean and that your solvents are not contaminated with metal impurities that can catalyze oxidation.[6]
Problem: I am seeing inconsistent reaction yields or poor reproducibility. Could the stability of my hydrazine reagent be the cause?
Answer: Absolutely. This is one of the most common consequences of reagent instability. If the concentration of your this compound solution is decreasing over time, the stoichiometry of your reaction will be incorrect, leading to variable yields and potentially more side products.
Diagnostic & Corrective Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Problem: I'm observing unexpected peaks in my LC-MS/GC-MS analysis. Could they be from the degradation of my starting material?
Answer: Yes, this is very likely. The degradation of this compound will generate new chemical entities. Oxidation can lead to products resulting from N-N bond cleavage.[8]
Troubleshooting Steps:
-
Run a Blank: Analyze a sample of your hydrazine solution that has been stored under your typical experimental conditions (solvent, temperature, time) but without other reactants. This will help you identify peaks corresponding to degradation products.
-
Forced Degradation Study: Intentionally degrade a sample of your solution (e.g., by bubbling air through it or exposing it to strong light) and analyze it. This can help confirm the identity of degradation-related peaks in your reaction mixture. See Protocol 2 for a structured approach.
-
Analytical Method Selection: Use analytical techniques capable of separating and identifying these impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose.[11]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Methanol, Water)
-
Inert gas source (Nitrogen or Argon) with tubing
-
Clean, dry amber glass vial with a septum-lined cap
-
Syringes and needles
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask. Bubble inert gas through the solvent for at least 20 minutes to remove dissolved oxygen.
-
Weighing: Quickly weigh the required amount of this compound and place it into the amber vial.
-
Inerting the Vial: Pierce the vial's septum with a needle connected to the inert gas line and another needle to act as an outlet. Flush the vial with inert gas for 2-3 minutes.
-
Dissolution: Using a syringe, transfer the degassed solvent to the vial containing the solid compound.
-
Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved. Maintain a positive pressure of inert gas during this process.
-
Storage: Once dissolved, remove the needles and immediately wrap the cap with parafilm. Store the vial at 2-8°C, protected from light.
Protocol 2: HPLC-Based Forced Degradation Study
This protocol provides a framework to assess the stability of your solution under various stress conditions.
Objective: To quantify the degradation of this compound over time.
Workflow Diagram:
Sources
- 1. psvmkendra.com [psvmkendra.com]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Reaction Conditions for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
Introduction
Welcome to the technical support center for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its use in synthesis. The following question-and-answer format is structured to directly tackle specific issues, explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My this compound appears discolored. Is it still usable?
Discoloration, often appearing as a pink or brownish hue, can indicate degradation. Hydrazine derivatives are susceptible to oxidation. While slight discoloration may not always impact reactivity in robust reactions, it is crucial to assess the purity.
-
Recommended Action:
-
Purity Check: Run a quick purity analysis, such as TLC or ¹H NMR, to check for significant degradation products.
-
Recrystallization: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/ether) can often purify the reagent.
-
Storage: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place to prevent further degradation.[1]
-
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
To maintain the integrity of this compound, proper storage is essential.
-
Core Recommendations:
-
Atmosphere: Store under an inert gas like nitrogen or argon to minimize oxidation.
-
Temperature: Keep in a cool, dry place. Refrigeration is often recommended.
-
Container: Use a tightly sealed container to prevent moisture absorption.
-
Light: Protect from light, as hydrazines can be light-sensitive.
-
These conditions help preserve its chemical stability for extended periods.[1]
Application in Fischer Indole Synthesis
The Fischer indole synthesis is a primary application for this compound, reacting with ketones or aldehydes to form indole structures.[2][3]
Q3: I am experiencing low to no yield in my Fischer indole synthesis using (6-Methoxy-pyridin-3-yl)-hydrazine. What are the likely causes?
Low or no yield in a Fischer indole synthesis can be attributed to several critical factors.[2]
-
Suboptimal Reaction Conditions: This reaction is highly sensitive to temperature and the choice of acid catalyst.[2][4]
-
Instability of Reactants or Intermediates: The hydrazine or the hydrazone intermediate may be degrading under the reaction conditions.
-
Steric Hindrance: Bulky groups on either the hydrazine or the carbonyl partner can impede the reaction.[2]
-
N-N Bond Cleavage: A significant side reaction, particularly with electron-donating groups on the arylhydrazine, can lead to byproducts instead of the desired indole.[5]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q4: How do I choose the right acid catalyst for the Fischer indole synthesis with this specific hydrazine?
The choice of acid catalyst is critical and often requires empirical optimization.[2] Both Brønsted and Lewis acids can be effective.
| Catalyst Type | Examples | Considerations |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Can be very effective, but harsh conditions may lead to degradation.[3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often milder and can improve yields, especially for sensitive substrates.[3][5] |
-
Recommendation: Start with a milder Lewis acid like ZnCl₂. If the reaction is sluggish, a stronger Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid can be trialed, though careful temperature control is necessary to prevent charring.
Q5: I am observing the formation of significant side products. What are they and how can I minimize them?
The most common side reaction is the cleavage of the N-N bond in the hydrazine or hydrazone intermediate.[5] This is particularly prevalent with electron-donating substituents like the methoxy group on the pyridine ring, which can weaken this bond.[5] This leads to the formation of aniline-type byproducts.
-
Minimization Strategies:
-
Temperature Control: Avoid excessive heat, which can promote N-N bond cleavage. Run the reaction at the lowest effective temperature.
-
Catalyst Choice: As mentioned, Lewis acids are often gentler and can suppress side reactions compared to strong Brønsted acids.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.
-
Purification and Characterization
Q6: What is the best way to purify the crude product from a reaction involving this compound?
Purification strategies depend on the nature of the final product.
-
Initial Workup:
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying indole derivatives and other products. A silica gel stationary phase with a gradient of hexane/ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for achieving high purity.
-
Distillation: For liquid products, vacuum distillation can be employed.[7]
-
Q7: Are there any specific considerations when neutralizing the dihydrochloride salt to the free hydrazine base?
Yes, the free hydrazine base is significantly less stable than its dihydrochloride salt.
-
Procedure:
-
Dissolve the dihydrochloride salt in water.
-
Cool the solution in an ice bath (0-10 °C).[7]
-
Slowly add a strong base, such as 50% NaOH, until the pH is alkaline (pH 10-12).[7]
-
The free base will often separate as an oil or precipitate.[7]
-
Promptly extract the free base into an organic solvent and use it immediately in the subsequent reaction step.
-
It is generally advisable to use the dihydrochloride salt directly in the reaction if the protocol allows, as the isolated free base has limited stability.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a general starting point for the Fischer indole synthesis using this compound.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Isolate the hydrazone by filtration or by removing the solvent under reduced pressure.
-
-
Cyclization:
-
To the hydrazone (1.0 eq), add the chosen acid catalyst (e.g., ZnCl₂ (1.2 eq) or PPA).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 160 °C) under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Carefully quench the reaction mixture by pouring it onto ice water.
-
Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Step-by-step workflow for Fischer indole synthesis.
References
- Benchchem.
- Benchchem.
- Hughes, D. L. "Why Do Some Fischer Indolizations Fail?".
- Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Google Patents.
- Google Patents.
- Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Overcoming Solubility Challenges with (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
From the desk of the Senior Application Scientist
Welcome, researchers. You've selected (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride for your synthesis, a versatile building block for constructing complex nitrogen-containing heterocycles. However, you may have encountered a common yet significant hurdle: its poor solubility in many standard organic solvents. This guide is designed to move your experiment from a frustrating suspension to a successful, homogenous reaction. We will explore the chemical principles governing its solubility and provide validated, step-by-step protocols to overcome this challenge.
Part 1: Core Principles - Why is Solubility an Issue?
Understanding the "why" is critical for effective troubleshooting. The solubility of this compound is governed by its chemical form.
-
The Dihydrochloride Salt: Your reagent is supplied as a dihydrochloride salt (NH₂NH₂ • 2HCl)[1]. This means two molecules of hydrogen chloride are ionically bonded to the two most basic nitrogen atoms in the structure: the pyridine ring nitrogen and the terminal nitrogen of the hydrazine moiety. This salt form is a stable, crystalline solid, which is ideal for storage as the freebase can be sensitive to air oxidation. However, its ionic, polar nature makes it highly soluble in water but practically insoluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
The Freebase: To achieve solubility in organic solvents, the ionic salt must be converted to its neutral form, the "freebase." This is accomplished by adding a base to abstract the two acidic protons. The resulting neutral molecule is significantly less polar and readily dissolves in a wide range of organic media.
The entire challenge, therefore, is to manage the equilibrium between the insoluble salt and the soluble freebase in a manner that is compatible with your desired chemical transformation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here are direct answers to the most common issues encountered in the lab.
Q1: My this compound won't dissolve in THF for my coupling reaction. What should I do?
This is the most frequent issue. The dihydrochloride salt will not dissolve in aprotic solvents like THF. You must perform an in-situ neutralization to generate the soluble freebase directly in your reaction flask.
Solution: Add two equivalents of a suitable organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to your suspension in THF. Stir at room temperature. The solid should gradually dissolve as the freebase is formed and the corresponding amine hydrochloride salt precipitates.
Causality: Triethylamine is a non-nucleophilic base that is soluble in organic solvents. It deprotonates your hydrazine salt, forming the THF-soluble freebase. A fine, often white, precipitate of triethylammonium chloride (Et₃N•HCl) will form as a byproduct. For many reactions, this salt does not interfere and can be removed during the aqueous workup.
Q2: I'm performing a Fischer Indole Synthesis, which requires an acid catalyst. How can I dissolve my hydrazine salt without neutralizing the required acid?
This is a classic process dilemma. The Fischer Indole Synthesis requires condensation of the hydrazine with a ketone or aldehyde, often under acidic conditions, to form a hydrazone intermediate which then cyclizes[2][3][4].
Solution Strategy 1 (Stepwise):
-
Suspend the hydrazine dihydrochloride and your carbonyl compound in a protic solvent like ethanol or acetic acid where the salt has some solubility.
-
Gently heat the mixture. This is often sufficient to form the hydrazone intermediate in-situ.
-
Once the hydrazone is formed, you can add your primary acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or additional HCl) to drive the cyclization to the indole.
Solution Strategy 2 (Solvent Choice): Run the reaction in a solvent that can tolerate both the salt and the reaction, such as acetic acid or ethanol. The salt has moderate solubility in these protic solvents, and they are common media for this synthesis.
Q3: Can I just convert the entire batch of the dihydrochloride salt to the freebase and store that instead?
While possible, this is not recommended .
Reasoning: Arylhydrazines in their freebase form can be less stable than their salt counterparts. They are more prone to aerial oxidation, which can lead to discoloration (often turning yellow or brown) and the formation of impurities over time. This degradation can significantly impact the success of your subsequent reactions. It is best practice to generate the freebase just before use (in-situ) or use it immediately after isolation.
Q4: What is the best base to use for neutralization? Does it matter if I use an organic or inorganic base?
Yes, the choice of base is critical and depends on your reaction conditions.
| Base Type | Examples | Pros | Cons | Best Use Case |
| Organic Amine | Triethylamine (Et₃N), DIPEA | Soluble in organic solvents; non-nucleophilic; resulting ammonium salt is often easily removed.[5] | Can sometimes be difficult to remove completely due to high boiling points. | In-situ neutralization for reactions in aprotic solvents (THF, DCM, Toluene). |
| Inorganic Carbonate | K₂CO₃, Na₂CO₃, NaHCO₃ | Inexpensive; easily removed by filtration. | Generally insoluble in organic solvents, leading to heterogeneous mixtures; can be slow to react. | When the reaction can be run as a biphasic mixture or when the base can be filtered off before the next step. |
| Inorganic Hydroxide | NaOH, KOH | Strong and effective for complete neutralization. | Poorly soluble in most organic solvents; highly nucleophilic, can interfere with sensitive functional groups. | For isolating the freebase via an aqueous workup and extraction procedure. Not for in-situ use in most organic reactions. |
| Weak Base Salt | Sodium Acetate (NaOAc) | Mild; can buffer the reaction.[5] | Primarily used in aqueous or protic systems. | Reactions in protic solvents where a milder base is required. |
Q5: My reaction mixture is a thick, unmanageable slurry after adding triethylamine. Why?
This is likely due to the precipitation of triethylammonium chloride. While often a fine powder, at high concentrations it can form a thick slurry.
Solution: Use a larger volume of solvent to keep the salt dispersed. While it may not fully dissolve, a more dilute reaction is easier to stir and monitor. Alternatively, consider a solvent in which the ammonium salt has slightly higher solubility, or switch to a base whose salt has better physical properties.
Part 3: Diagrams and Visual Workflows
Visual aids can simplify complex decision-making and chemical concepts.
Caption: Troubleshooting workflow for hydrazine salt solubility.
Caption: Chemical equilibrium shift during neutralization.
Part 4: Experimental Protocols
Protocol 1: In-situ Neutralization for Reactions in Aprotic Solvents (e.g., THF, DCM)
This is the most common and recommended method.
-
Setup: To a dry, nitrogen-flushed reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Add your chosen anhydrous aprotic solvent (e.g., THF, DCM, Toluene) to create a stirrable suspension (typically 0.1-0.5 M concentration).
-
Neutralization: While stirring, add triethylamine (2.1 eq) dropwise at room temperature. Use a slightly greater than stoichiometric amount to ensure complete neutralization.
-
Observation: Stir the mixture for 15-30 minutes. You should observe the original solid reagent dissolving, while a new, often finer, white precipitate of triethylammonium chloride forms. The reaction is now ready for the addition of other reagents.
-
Execution: Proceed with your planned reaction. The triethylammonium chloride salt is typically removed during the final aqueous workup.
Protocol 2: Isolation of the Freebase (Use Immediately)
Use this protocol only if your reaction is incompatible with amine bases or their salts.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Neutralization: Cool the funnel in an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) dropwise with frequent venting. Continue adding base until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo at low temperature (<40°C) to yield the freebase, which may be an oil or a low-melting solid.
-
Immediate Use: Use the resulting freebase in your next step without delay.
References
-
PubChem. (n.d.). Phenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ragnarsson, U., et al. (2007). Acidity of Di- and Triprotected Hydrazine Derivatives in Dimethyl Sulfoxide and Aspects of Their Alkylation. The Journal of Organic Chemistry, 72(15), 5645–5652. Available at: [Link]
-
Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]
-
Science of Synthesis. (2005). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme. Available at: [Link]
-
ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride? Retrieved from [Link]
-
ResearchGate. (2018). A comparison of pKa values for Ar-NH2 and some hydrazides. Retrieved from [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. A Mechanistic and Synthetic Perspective.
-
U.S. Department of Energy. (1982). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Retrieved from [Link]
-
Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]
-
Taber, D. F., & Straney, P. J. (2022). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 87(4), 1941–1960. Available at: [Link]
- Google Patents. (2017). US20170113086A1 - Methods and systems for neutralization of hydrazine.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
University of Wisconsin. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Google Patents. (1961). US2978296A - Manufacture of hydrazine dihydrohalides.
-
IAEA. (2012). Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution: Identifying optimal degradation conditions. Retrieved from [Link]
-
U.S. Department of Energy. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
ResearchGate. (2013). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine. Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
-
lobachemie.com. (n.d.). HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Google Patents. (1976). US3976756A - Preparation of hydrazine and its compounds.
-
NurdRage. (2010). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Reactions Involving Substituted Hydrazines
Welcome to the technical support center for chemists and researchers working with substituted hydrazines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis. Drawing upon established chemical principles and field-proven insights, this resource aims to help you optimize your reaction outcomes, ensure safety, and streamline your purification processes.
Section 1: General Handling and Stability of Substituted Hydrazines
Substituted hydrazines are versatile reagents, but their reactivity can also lead to stability issues. Proper handling is the first step in any successful synthesis.
Q1: My substituted hydrazine reagent seems to have degraded. How can I assess its quality and what are the best storage practices?
A1: Substituted hydrazines can be susceptible to oxidation and decomposition, which can significantly impact your reaction's success.[1]
-
Quality Assessment:
-
Visual Inspection: Fresh, pure hydrazines are often colorless liquids or white solids. Any discoloration (yellowing or browning) can indicate oxidation.
-
NMR Spectroscopy: ¹H NMR is an excellent tool to check for impurities. Look for the characteristic N-H protons and check the integration against the substituent protons. The presence of multiple, unexpected N-H signals or baseline distortion may indicate decomposition products.
-
Titration: For simple alkyl or aryl hydrazines, you can perform an acid-base titration to determine the molarity of the active hydrazine.
-
-
Best Storage Practices:
-
Inert Atmosphere: Always store substituted hydrazines under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[1]
-
Temperature: Store in a cool, dark place. Refrigeration is often recommended, but ensure the hydrazine does not freeze, which can cause phase separation in aqueous solutions.
-
Material Compatibility: Use glass containers with PTFE-lined caps. Hydrazine solutions can attack rubber and cork.[1] Avoid contact with metals like copper, iron, and molybdenum, as their oxides can catalyze decomposition.[1][2]
-
Hydrazinium Salts: For long-term storage, consider converting the hydrazine to a more stable hydrazinium salt by reacting it with an acid like HCl or H₂SO₄. The free hydrazine can be regenerated by basification just before use.[3][4]
-
Section 2: Troubleshooting Hydrazone Formation
The formation of a hydrazone is often the first step in many classical reactions like the Wolff-Kishner reduction and the Fischer indole synthesis. Incomplete formation or side reactions at this stage will cascade into problems later on.
Q2: My hydrazone formation is sluggish or incomplete. What factors should I investigate?
A2: Sluggish hydrazone formation is typically a result of suboptimal reaction conditions or reactant properties. The key is to balance the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl group.
-
Causality and Solutions:
-
pH Control: The reaction is generally acid-catalyzed.[5] In strongly acidic conditions, the hydrazine will be fully protonated, rendering it non-nucleophilic. In basic conditions, the carbonyl is not activated. A slightly acidic pH (4-6) is usually optimal. A common method is to use acetic acid as a catalyst in a solvent like ethanol.[5]
-
Steric Hindrance: A sterically hindered ketone or a bulky substituted hydrazine can slow down the reaction rate significantly. In these cases, increased temperature and longer reaction times are necessary.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl component make it more electrophilic and can speed up the reaction. Conversely, electron-donating groups on the hydrazine increase its nucleophilicity. If your combination is electronically mismatched (e.g., an electron-rich ketone and an electron-poor hydrazine), you may need more forcing conditions.
-
Water Removal: The reaction produces water, and is reversible.[6] If the reaction is stalling, removing water can drive the equilibrium towards the hydrazone product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Q3: I am observing a significant amount of a symmetrical byproduct. What is it and how can I prevent it?
A3: The most common symmetrical byproduct in hydrazone formation is an azine . This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[7][8]
-
Mechanism of Azine Formation:
-
Hydrazone is formed: R₂C=O + H₂NNH₂ ⇌ R₂C=NNH₂ + H₂O
-
The formed hydrazone reacts with another equivalent of the carbonyl: R₂C=NNH₂ + R₂C=O ⇌ R₂C=N-N=CR₂ (Azine) + H₂O
-
-
Prevention Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight to moderate excess (1.1 to 2 equivalents) of the hydrazine. This increases the probability that a carbonyl molecule will react with hydrazine instead of an already-formed hydrazone.[7] |
| Order of Addition | Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a high concentration of hydrazine relative to the carbonyl throughout the reaction. |
| Pre-formed Hydrazones | For subsequent reactions like the Wolff-Kishner, it is often best to synthesize, isolate, and purify the hydrazone first. This completely eliminates the possibility of azine formation in the next step.[7] |
| Temperature Control | Lowering the reaction temperature can sometimes favor hydrazone formation over the subsequent azine formation, though this may require longer reaction times.[7] |
Section 3: Troubleshooting the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indoles, but it is notoriously sensitive to substituent effects.
Q4: My Fischer indole synthesis is failing, and I am recovering starting material or observing decomposition. Why is this happening?
A4: The failure of a Fischer indole synthesis can often be traced to the critical[9][9]-sigmatropic rearrangement step. The electronic properties of substituents on both the arylhydrazine and the carbonyl component play a pivotal role.[10][11]
-
Electronic Destabilization: The key ene-hydrazine intermediate must undergo an acid-promoted[9][9]-sigmatropic rearrangement. However, certain substituents, particularly strong electron-donating groups on the carbonyl-derived portion of the ene-hydrazine, can divert the reaction down a different path.[10][11] These groups can stabilize an alternative pathway involving heterolytic N-N bond cleavage, which leads to decomposition products (like an aniline derivative and an iminium cation) instead of the desired indole.[11] This is a known issue when attempting to synthesize C3-aminoindoles or C3-amidoindoles.[10][11]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fischer indole synthesis failure.
-
Mitigation Strategies:
-
Change the Acid Catalyst: If protic acids (like H₂SO₄ or polyphosphoric acid) are causing decomposition, switching to a Lewis acid (e.g., ZnCl₂, InCl₃) can sometimes promote the desired cyclization while suppressing the N-N bond cleavage pathway.[10]
-
Use Terminally Alkylated Hydrazines: It has been shown that using N-alkylated arylhydrazines can lead to higher yields and faster reaction rates, even at lower temperatures.[3][4] This modification can make the reaction compatible with more sensitive functional groups.
-
Section 4: Troubleshooting the Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to alkanes, but its harsh, basic conditions can be problematic.
Q5: My Wolff-Kishner reduction is giving low yields. What are the common pitfalls?
A5: Low yields in a Wolff-Kishner reduction often stem from incomplete hydrazone formation, insufficient temperature, or substrate incompatibility with the strongly basic conditions.[9][12]
-
Procedural Optimization (Huang-Minlon Modification): The most common and effective variation is the Huang-Minlon modification.[13][14][15] This one-pot procedure addresses the key issues:
-
Hydrazone Formation: The carbonyl compound, hydrazine hydrate, and a high-boiling solvent (like diethylene glycol) are heated to reflux (around 100-130 °C) to form the hydrazone in situ.[7][13]
-
Water Removal: After hydrazone formation is complete, the apparatus is switched to a distillation setup, and water and excess hydrazine are distilled off. This is a critical step, as water can lower the maximum achievable temperature.[13][15]
-
Decomposition: Once the water is removed, the temperature of the reaction mixture can rise to 180-200 °C. The strong base (KOH or NaOH) then facilitates the decomposition of the hydrazone to the alkane with the evolution of nitrogen gas.[7][13]
-
-
Common Side Reactions and Issues:
| Issue | Cause & Explanation | Solution |
| Azine Formation | Reaction of the hydrazone with unreacted starting material.[7] | Use an excess of hydrazine hydrate (3-5 equivalents).[7] |
| Incomplete Reaction | The reaction temperature did not reach the required 180-200 °C for decomposition. | Ensure all water is removed after the initial hydrazone formation step to allow the temperature to rise. Use a high-boiling solvent like diethylene glycol.[13] |
| Substrate Decomposition | The substrate contains base-sensitive functional groups (e.g., esters, lactones, epoxides) or is prone to elimination.[13][15] | The Wolff-Kishner is unsuitable for base-sensitive substrates.[9][12] Consider the acidic Clemmensen reduction as an alternative if the substrate is acid-stable. |
| Steric Hindrance | Highly hindered ketones may not form the hydrazone or may require even higher temperatures for the reduction.[9][12][15] | Use more forcing conditions (e.g., the Barton modification, which is run under anhydrous conditions at higher temperatures).[15] |
-
Reaction Pathway and Common Side Reaction:
Caption: Desired Wolff-Kishner pathway versus azine side reaction.
Section 5: Purification Challenges
Q6: My product is a polar hydrazine derivative, and I'm struggling to purify it. What techniques are effective?
A6: Purifying polar compounds, especially those with basic nitrogen atoms like hydrazines, can be challenging with standard silica gel chromatography.
-
Chromatography Tips:
-
Silica Gel: Hydrazines and hydrazones can stick irreversibly to acidic silica gel. To mitigate this, you can pre-treat the silica by slurrying it with a solvent system containing a small amount of a basic modifier, like triethylamine (~1%) or ammonium hydroxide, before packing the column.
-
Alumina: Neutral or basic alumina can be a better choice than silica for purifying basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is an excellent alternative, eluting with gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.
-
-
Non-Chromatographic Methods:
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity. Experiment with a range of solvent systems.
-
Acid/Base Extraction: You can often purify a basic hydrazine derivative by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and washing with a dilute acid (e.g., 1M HCl). The protonated hydrazine salt will move to the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.
-
Distillation: For volatile, thermally stable hydrazine derivatives, distillation under reduced pressure can be a very effective purification method.
-
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5454–5456. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]
-
Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - a critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781–791. [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
- Google Patents. (1969).
-
Movassaghi, M., & Schmidt, M. A. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5436–5445. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Sinha, B. K. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY. National Institutes of Health. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. L.S. College, Muzaffarpur. [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. [Link]
-
J&K Scientific LLC. (2025). Wolff-Kishner Reduction. J&K Scientific LLC. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ACS Publications. [Link]
-
Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Smolenkov, A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Saini, D., & Gupta, M. (2018). Hydrazones as potential anticancer agents: An update. ResearchGate. [Link]
-
European Patent Office. (n.d.). A process for producing a purified hydrazine hydrate. European Patent Office. [Link]
- Google Patents. (1987).
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]
-
Rulev, Y. A., & Larina, A. G. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
-
Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Leggett, D. J. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 22(7), 838–847. [Link]
-
Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. PubMed. [Link]
-
Spessard, G. O. (2001). Synthetic methodology for alkyl substituted hydrazines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
Sources
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Technical Support Center: Purification of (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
Introduction
(6-Methoxy-pyridin-3-yl)-hydrazine and its dihydrochloride salt are critical intermediates in pharmaceutical synthesis, valued for their role in constructing complex heterocyclic scaffolds. However, achieving high purity for this compound is a common challenge for researchers. Synthetic routes can introduce a variety of process-related impurities, and the inherent reactivity of the hydrazine moiety necessitates careful handling to prevent degradation.[1][2] This guide provides a structured, troubleshooting-focused approach to impurity removal, grounded in chemical principles and validated laboratory practices. It is designed to empower researchers to diagnose purity issues and select the most effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the likely impurities in my crude (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride sample?
A1: Understanding the potential impurities is the first step toward devising a purification strategy. Impurities typically originate from the synthetic process or subsequent degradation.
The most common synthetic pathway involves the diazotization of 3-amino-6-methoxypyridine followed by reduction of the diazonium salt.[3] This process can lead to several classes of impurities.
Expert Insight: The dihydrochloride salt form is generally more stable than the corresponding free base. However, the presence of two basic centers (the pyridine nitrogen and the two hydrazine nitrogens) means that incomplete protonation, resulting in the monohydrochloride salt, can also be considered an impurity.[4][5]
Table 1: Common Impurities and Their Probable Origins
| Impurity Class | Specific Examples | Probable Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | 3-Amino-6-methoxypyridine | Incomplete diazotization reaction. | Acid-Base Extraction, Recrystallization |
| Side-Reaction Byproducts | Tars, Azo compounds, 6-Methoxypyridine | Decomposition of the intermediate diazonium salt; over-reduction.[3] | Hot Filtration (for tars), Acid-Base Extraction, Chromatography |
| Isomeric Impurities | Positional isomers (e.g., from isomeric aminopyridines) | Impure starting materials. | Recrystallization, Preparative HPLC |
| Degradation Products | Oxidized hydrazine species (colored compounds) | Exposure to air (oxygen), heat, or incompatible solvents during workup or storage.[6] | Work under inert atmosphere, use degassed solvents. |
| Related Salts | (6-Methoxy-pyridin-3-yl)-hydrazine Monohydrochloride | Incomplete acidification during salt formation. | Recrystallization from an acidic solvent system. |
Q2: My crude product has 85-95% purity. What is the most straightforward purification method to try first?
A2: For a crystalline solid like a dihydrochloride salt in this purity range, recrystallization is the most efficient and scalable first-line purification technique. The principle is to dissolve the crude compound in a suitable solvent at an elevated temperature and allow it to crystallize upon cooling, leaving the more soluble impurities behind in the mother liquor.
The following workflow illustrates a logical progression from initial assessment to high-purity material.
Caption: A decision workflow for purifying the target compound.
-
Solvent Selection: The key is a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. See Table 2 for starting points.
-
Dissolution: In an appropriately sized flask, add the crude solid followed by a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed, but avoid using a large excess to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, it may indicate tarry or oxidative impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot solution and reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Follow with a wash using a non-polar solvent (e.g., cold diethyl ether or hexane) to aid in drying.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Table 2: Recrystallization Solvent Screening Guide
| Solvent System | Rationale & Comments |
| Ethanol / Water | Excellent for many hydrochloride salts. Start with hot ethanol and add water dropwise until the solid dissolves. The water increases polarity to dissolve the salt, while the ethanol component ensures it crashes out upon cooling. |
| Methanol | A highly polar solvent that can be effective. Its high volatility makes it easy to remove during drying. |
| Isopropanol / aq. HCl | Using isopropanol containing a small amount of hydrochloric acid can suppress the solubility of the dihydrochloride salt via the common ion effect, potentially improving recovery and ensuring the fully protonated form.[4] |
| Dioxane / aq. HCl | A less common but potentially useful system for highly polar salts. |
Q3: Recrystallization was ineffective. How can I use chemical properties to remove stubborn impurities?
A3: If recrystallization fails, it often means the impurities have similar solubility profiles to your product. In this case, an acid-base extraction is a powerful next step. This technique exploits differences in the acidity/basicity of the target compound versus the impurities.
The strategy involves converting the dihydrochloride salt back to its neutral (free base) form, which will be soluble in organic solvents. Impurities that are not basic will behave differently and can be separated.
This diagram illustrates how components are separated based on their chemical properties at different pH levels.
Caption: Segregation of components during acid-base extraction.
-
Dissolution: Dissolve the crude dihydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a solution of a strong base (e.g., 2M NaOH) dropwise with vigorous stirring until the pH is >10. The free base may precipitate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.
-
Washing & Drying: Combine the organic extracts. Wash them once with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of Free Base (Optional): The solvent can be removed under reduced pressure to yield the free base, which can then be purified by other means (e.g., chromatography). Caution: Hydrazine free bases can be less stable than their salt forms.
-
Re-formation of the Salt: Filter the dried organic solution to remove the drying agent. Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The pure this compound will precipitate.
-
Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., cold ether), and dry under vacuum.[3][7]
Q4: My application requires >99.5% purity. Is chromatography a suitable method?
A4: Yes, when extremely high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. However, due to the polar and basic nature of the compound, specific conditions must be employed.
Expert Insight: Direct chromatography of the dihydrochloride salt on standard silica gel is not recommended. The highly polar salt will likely not move from the origin. The free base is a better candidate for normal-phase chromatography, but the basic pyridine and hydrazine groups can interact strongly with the acidic silica gel, causing significant peak tailing.[8]
Recommended Approach: Reverse-Phase HPLC (RP-HPLC)
-
Stationary Phase: A C18 column is the standard choice. For better stability at low pH, use a modern, end-capped, high-purity silica or a hybrid-phase column.
-
Mobile Phase: The key is to maintain the analyte in a single, protonated state to ensure sharp, symmetrical peaks.
-
Solvents: A gradient of acetonitrile (or methanol) in water is typical.
-
Additive: An acidic modifier is essential. Trifluoroacetic acid (TFA) at 0.1% (v/v) or formic acid at 0.1% (v/v) are commonly used. They protonate the analyte and mask residual silanol groups on the stationary phase, dramatically improving peak shape.[8]
-
-
Detection: UV detection is suitable, likely around 254 nm or 280 nm, though the optimal wavelength should be determined experimentally.
Self-Validation: Before committing to a preparative run, always develop and validate the method on an analytical scale. The goal is to achieve a baseline separation between the main peak and all impurities.
References
- Benchchem. (2025).
-
Zhang, T. (2001). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
- Burke, S. T., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
-
Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]
- Whitney, W. B. (1961). Manufacture of hydrazine dihydrohalides. U.S.
-
Weygand, C. (1940). Hydrazine hydrate. Organic Syntheses. [Link]
-
Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Sciencemadness.org. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule.com. [Link]
- Lee, G. H., et al. (2005). Preparation method of Methoxyphenylhydrazine.
-
Reddy, M. S., et al. (2012). Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. [Link]
-
Zhang, J., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 4. US2978296A - Manufacture of hydrazine dihydrohalides - Google Patents [patents.google.com]
- 5. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. Research Portal [laro.lanl.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Analysis in (6-Methoxy-pyridin-3-yl)-hydrazine Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for reactions involving (6-Methoxy-pyridin-3-yl)-hydrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide in-depth, field-proven insights into potential side reactions and by-product formation, moving beyond simple protocols to explain the underlying chemical principles. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Reagent Quality and Handling
This section addresses common issues related to the starting material itself, which are often the root cause of downstream reaction failures.
Question 1: I am seeing inconsistent results in my reactions. What are the common impurities in commercially available (6-Methoxy-pyridin-3-yl)-hydrazine and how might they interfere?
Answer: The quality of your (6-Methoxy-pyridin-3-yl)-hydrazine starting material is paramount. Impurities typically arise from its synthesis, which often involves the nucleophilic aromatic substitution of a di-substituted pyridine with hydrazine hydrate.[1][2]
Plausible Causes & Interference:
-
Unreacted Precursors: The most common precursor is a di-halogenated or chloro-nitro pyridine. Residual amounts of these electrophilic compounds will react with your nucleophiles or the hydrazine reagent itself, leading to a complex mixture of undesired products.
-
Positional Isomers: Depending on the synthetic route, isomers such as (2-Methoxy-pyridin-5-yl)-hydrazine could be present. These will lead to the formation of regioisomeric products that are often difficult to separate from your target molecule.
-
Residual Hydrazine Hydrate: The synthesis often uses a large excess of hydrazine hydrate.[1] Hydrazine is a highly reactive and potentially genotoxic impurity that can compete in subsequent reactions and pose a safety risk.[3] Regulatory guidelines often require strict limits on such impurities, typically in the low ppm range.[3][4]
-
Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to the formation of diazene and other colored impurities, often observed as a yellowing of the material. These can initiate radical side reactions.
Diagnostic & Mitigation Strategy:
-
Initial Quality Control (QC): Always verify the purity of a new batch of reagent by ¹H NMR and LC-MS. For NMR, check for the correct integration of aromatic and methoxy protons and the absence of signals corresponding to precursors. LC-MS can quickly reveal the presence of isomers or other impurities.
-
Quantify Residual Hydrazine: Use a validated analytical method, such as derivatization followed by GC-MS or a sensitive spectrophotometric method, to quantify residual hydrazine before use.[3][4][5]
-
Purification: If purity is a concern, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can often remove many of these common impurities.
Question 2: My (6-Methoxy-pyridin-3-yl)-hydrazine reagent has developed a yellow or brown color upon storage. Is it still usable?
Answer: The development of color typically indicates degradation, most commonly through oxidation.
Plausible Cause: Hydrazines are reducing agents and are readily oxidized by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions. The initial oxidation product is a diazene, which is often unstable and can lead to a cascade of further reactions, resulting in complex, often colored, by-products.
Proposed Solution / Mitigation Strategy:
-
Proper Storage: Store the reagent under an inert atmosphere (Nitrogen or Argon), protected from light in a tightly sealed container, and refrigerated (2-8°C is common).
-
Risk Assessment: For non-critical discovery experiments, the material might still be usable, but be prepared for lower yields and the formation of colored impurities that may complicate purification. For process development or scale-up, using discolored reagent is strongly discouraged.
-
Purification: A discolored reagent can sometimes be purified by recrystallization or by dissolving in an appropriate solvent and treating with a small amount of a reducing agent like sodium bisulfite, followed by re-isolation. However, it is often more practical and reliable to use a fresh, high-purity batch.
Section 2: Troubleshooting Guide - Reaction-Specific By-products
This section focuses on the most common synthetic applications of (6-Methoxy-pyridin-3-yl)-hydrazine and the specific by-products associated with each.
2.1 Fischer Indole Synthesis
The Fischer Indole Synthesis is a powerful method for creating indole rings, a privileged scaffold in medicinal chemistry.[6] It involves the reaction of a hydrazine with a ketone or aldehyde under acidic conditions.[7]
Problem: My Fischer Indole Synthesis with an unsymmetrical ketone yielded a mixture of two isomeric products. How do I identify them and control the outcome?
Answer: This is a classic challenge in Fischer Indole Synthesis. The formation of regioisomers stems from the non-selective cyclization after the key[1][1]-sigmatropic rearrangement step.
Plausible Cause: The reaction proceeds via a hydrazone intermediate, which tautomerizes to an ene-hydrazine. The subsequent acid-catalyzed[1][1]-sigmatropic rearrangement and cyclization can occur towards either of the two original alpha-carbons of the ketone. The ratio of the resulting regioisomeric indoles is dictated by the steric and electronic environment of the ene-hydrazine intermediate.
Diagnostic Approach:
-
LC-MS Analysis: An initial LC-MS run will likely show two peaks with the same mass-to-charge ratio (M+H)⁺, confirming the presence of isomers.
-
¹H and ¹³C NMR: Carefully analyze the aromatic region of the proton NMR. The substitution pattern on the newly formed benzene ring of the indole will be different for each isomer, leading to distinct splitting patterns and chemical shifts.
-
2D NMR (NOESY/ROESY): This is the definitive method for structure elucidation. An NOE correlation between a proton on the indole ring (e.g., H-4 or H-7) and a proton on the substituent derived from the ketone will unambiguously establish the connectivity and confirm the identity of each isomer.
Mitigation & Control Strategy:
-
Choice of Acid Catalyst: The choice of acid can influence the isomeric ratio.[7] Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer different selectivity compared to Brønsted acids (e.g., H₂SO₄, polyphosphoric acid, p-TsOH). It is advisable to screen a panel of catalysts.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.
-
Substrate Modification: If possible, modifying the ketone substrate to introduce a significant steric or electronic bias can direct the cyclization.
Problem: I am observing very low yields and a large amount of dark, insoluble "tar" in my Fischer Indole reaction.
Answer: Tar formation is indicative of extensive decomposition, a common issue when the reaction conditions are too harsh for the substrate.
Plausible Cause:
-
Excessively Strong Acid/High Temperature: Strong acids like polyphosphoric acid (PPA) or concentrated H₂SO₄ at high temperatures can cause charring and polymerization of the starting materials, intermediates, or the indole product itself.
-
Air Oxidation: At elevated temperatures, oxidative side reactions can occur, especially if the reaction is not performed under an inert atmosphere.
-
Methoxy Group Cleavage: While less common with standard acids, prolonged heating with strong Brønsted acids could potentially lead to ether cleavage of the methoxy group, generating a phenolic species that is more prone to oxidation and polymerization.
Proposed Solution / Mitigation Strategy:
| Strategy | Rationale | Example Conditions |
| Use Milder Catalysts | Reduces the rate of degradation pathways. | p-Toluenesulfonic acid (p-TsOH) in toluene or HCl in ethanol.[7] |
| Lower Reaction Temperature | Favors the desired reaction pathway over high-activation-energy decomposition pathways. | Refluxing ethanol (~78°C) or toluene (~110°C) instead of >150°C with PPA. |
| Inert Atmosphere | Prevents oxidative side reactions. | Run the reaction under a blanket of Nitrogen or Argon. |
| Gradual Addition | Maintains a low instantaneous concentration of the acid or hydrazine. | Add the acid catalyst slowly to the mixture of hydrazine and ketone at a controlled temperature. |
2.2 Hydrazone Formation & Cyclocondensation Reactions
(6-Methoxy-pyridin-3-yl)-hydrazine is a potent dinucleophile, a property leveraged in the synthesis of various five- and six-membered heterocycles.[8][9]
Problem: My cyclocondensation reaction with an orthoester resulted in a fused triazolopyridine by-product instead of the expected 1,3,4-oxadiazole from the hydrazine moiety.
Answer: This is an excellent example of unexpected reactivity where the pyridine ring itself participates in the reaction. This has been observed in the literature where the endocyclic pyridine nitrogen acts as a nucleophile.[8]
Plausible Cause: Under harsh conditions (e.g., high temperature, neat reactant), the reaction may not differentiate between the exocyclic hydrazine and the endocyclic pyridine nitrogen. The pyridine nitrogen, though typically less nucleophilic, can attack the electrophilic center (e.g., the orthoester), leading to an unexpected intramolecular cyclization and the formation of a fused heterocyclic system like a[8][10][11]triazolo[4,3-a]pyridine.[8]
Diagnostic Approach:
-
High-Resolution Mass Spectrometry (HRMS): The unexpected product will have a different molecular formula and thus a distinct exact mass compared to the expected product.
-
NMR Spectroscopy (¹H, ¹³C, HMBC): The disappearance of the pyridine H-2 proton signal and the appearance of new signals in the aromatic/heteroaromatic region are key indicators. HMBC correlations will be crucial to piece together the new fused-ring skeleton.
Mitigation & Control Strategy:
-
Milder Conditions: Avoid high temperatures and using the electrophile as the solvent. The most satisfactory results are often obtained using a milder solvent like ethanol at a controlled temperature (e.g., 60-80°C).[8][11]
-
Chemoselective Activation: Protect the more reactive hydrazine moiety first. For example, form the hydrazone with an aldehyde or ketone under mild conditions. This protects the terminal NH₂ group, allowing a subsequent, more forceful reaction to be directed at a different functional group if present.[8][11]
By-product Formation & Analysis Workflows
The following diagrams illustrate key mechanistic pathways for by-product formation and a general workflow for their identification.
Caption: General Analytical Workflow for By-product Identification and Resolution.
Section 3: Analytical Protocols
Protocol 3.1: General In-Process Reaction Monitoring by LC-MS
This protocol provides a universal method for tracking the progress of reactions involving (6-Methoxy-pyridin-3-yl)-hydrazine.
-
Materials:
-
Reaction mixture aliquot (~5-10 µL)
-
Quenching solution (e.g., saturated sodium bicarbonate if the reaction is acidic)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Dilution solvent (e.g., acetonitrile or methanol)
-
LC-MS vials
-
-
Equipment:
-
HPLC with a C18 column
-
Mass Spectrometer (ESI source)
-
-
Step-by-Step Procedure:
-
Carefully withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing ~1 mL of quenching solution to stop the reaction.
-
Add ~1 mL of extraction solvent, cap, and vortex vigorously.
-
Allow the layers to separate.
-
Transfer a small portion of the organic layer to a new vial and dilute significantly with the LC-MS dilution solvent (e.g., 10 µL into 1 mL).
-
Analyze using a standard gradient method (e.g., 5-95% acetonitrile/water with 0.1% formic acid).
-
Analysis: Monitor the disappearance of the starting hydrazine (m/z = 140.1 for [M+H]⁺) and the appearance of the desired product peak. Look for any new peaks and analyze their mass spectra to hypothesize their structures (e.g., isomers will have the same mass as the product; intermediates or by-products will have different masses).
-
References
-
Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(viii), 214-225.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
-
Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
ResearchGate. (2012). (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
-
ResearchGate. (2010). (PDF) 1-(3-Chloropyridin-2-yl)hydrazine.
-
Al-Ostoot, F. H., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 27(15), 4938.
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
-
Al-Abdullah, E. S., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(6), 11157-11172.
-
ResearchGate. (n.d.). Synthesis and Transformations of Hydrazine-Substituted Pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(74), 46665-46695.
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ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis.
-
ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
-
Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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Karchava, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 820.
-
Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances.
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
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chemeurope.com. (n.d.). Japp-Klingemann reaction.
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Sigma-Aldrich. (n.d.). 6-Methoxy-3-pyridinylboronic acid.
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
-
ResearchGate. (2007). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
-
ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl.
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (6-Methoxy-pyridin-3-yl)-hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methods for the validation of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride. This compound, a crucial intermediate in pharmaceutical synthesis, requires rigorous analytical control to ensure the quality, safety, and efficacy of the final drug product. The inherent reactivity of the hydrazine moiety presents unique analytical challenges, including the potential for degradation and the presence of process-related impurities.
This guide is structured to provide not only a comprehensive overview of suitable analytical techniques but also the scientific rationale behind method selection and the critical parameters for validation in accordance with international regulatory standards.
The Analytical Challenge: this compound
This compound is a polar molecule whose hydrazine group is susceptible to oxidation and can react with carbonyl compounds. Furthermore, as a hydrazine derivative, it is essential to control for potential genotoxic impurities, such as hydrazine itself, which may be present from the synthesis process. An effective analytical method must be specific, stable-indicating, sensitive, and robust.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the intended purpose (e.g., assay, impurity profiling), the nature of the sample matrix, and the required sensitivity. Here, we compare two primary methods: High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization and a classic Titrimetric method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for its high resolution, sensitivity, and applicability to a wide range of compounds. However, the hydrazine moiety in (6-Methoxy-pyridin-3-yl)-hydrazine lacks a strong chromophore, making direct UV detection challenging for trace-level analysis.[1] To overcome this, derivatization with a suitable reagent that introduces a chromophore is a common and effective strategy.[2][3]
Principle: The hydrazine derivative is reacted with a derivatizing agent, such as salicylaldehyde, to form a stable hydrazone with a strong UV absorbance.[2][4] The resulting derivative is then separated from the parent compound and any impurities on a reverse-phase HPLC column and quantified using a UV detector.
Alternative Derivatizing Agents: Other aldehydes like p-dimethylaminobenzaldehyde or 2-hydroxy-1-naphthaldehyde can also be employed, offering different chromatographic and spectrophotometric properties.[3][5]
Titrimetric Method
Titration offers a cost-effective and straightforward alternative for the assay of this compound, particularly for bulk material. The reducing nature of the hydrazine group allows for redox titration.
Principle: A common method involves the titration of the hydrazine derivative with a standard solution of an oxidizing agent, such as potassium iodate, in a strongly acidic medium. The endpoint can be determined potentiometrically or by using a visual indicator. The reaction involves the oxidation of the hydrazine moiety.
Performance Comparison: HPLC vs. Titration
The choice between HPLC and titration will depend on the specific analytical need. The following table summarizes a comparative overview of their performance characteristics based on typical validation data.
| Parameter | HPLC with UV Detection (Post-Derivatization) | Titrimetric Method (Potentiometric) | Justification |
| Specificity | High (Stability-Indicating) | Moderate to Low | HPLC can separate the main component from degradation products and impurities. Titration is less specific as any reducing impurity will interfere. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can demonstrate excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | Both methods are capable of high accuracy when properly validated. |
| Precision (%RSD) | < 1.0% (Repeatability & Intermediate) | < 1.5% (Repeatability & Intermediate) | HPLC generally offers slightly better precision due to automation. |
| Limit of Quantitation (LOQ) | Low (e.g., < 0.1% of nominal concentration) | High (Typically for assay) | HPLC is significantly more sensitive and suitable for impurity determination. |
| Robustness | Good | Excellent | Titrimetric methods are often less susceptible to small variations in experimental conditions. |
| Application | Assay, Impurity Profiling, Stability Studies | Assay of Bulk Drug Substance | HPLC's versatility makes it suitable for a wider range of applications. |
Experimental Protocols and Validation
Adherence to international guidelines is paramount for the validation of analytical methods. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validation.
Proposed HPLC Method and Validation Protocol
This proposed method is designed to be stability-indicating for the assay of this compound and the quantification of its impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm (after derivatization)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Derivatization Procedure:
-
Accurately weigh and dissolve a known amount of the sample in a suitable diluent (e.g., water:acetonitrile).
-
Add an excess of salicylaldehyde solution.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete reaction.
-
Cool to room temperature and dilute to the final volume with the diluent.
Validation Protocol:
A comprehensive validation of this method would involve the following tests as per ICH Q2(R1) guidelines:
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, and light) will be performed to demonstrate that the method can resolve the main peak from any degradation products.
-
Linearity: A series of solutions of the derivatized analyte will be prepared over a range of concentrations (e.g., 50% to 150% of the expected concentration) and their responses measured.
-
Accuracy: The accuracy will be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix.
-
Precision:
-
Repeatability: Multiple preparations of the same sample will be analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis will be repeated on different days, with different analysts and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Range: The range will be established based on the linearity, accuracy, and precision data.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results will be evaluated.
Proposed Titrimetric Method and Validation Protocol
This method is suitable for the assay of this compound in bulk form.
Titration Parameters:
-
Titrant: 0.1 N Potassium Iodate (KIO₃)
-
Solvent: Dilute Hydrochloric Acid
-
Indicator: Potentiometric endpoint detection using a platinum electrode.
Procedure:
-
Accurately weigh a suitable amount of the sample and dissolve it in a known volume of dilute hydrochloric acid.
-
Titrate the solution with a standardized 0.1 N KIO₃ solution.
-
Determine the endpoint potentiometrically.
Validation Protocol:
-
Linearity: A series of titrations will be performed on different accurately weighed amounts of the analyte.
-
Accuracy: The accuracy will be determined by titrating against a certified reference standard.
-
Precision: Repeatability and intermediate precision will be assessed by performing multiple titrations of the same standard.
-
Specificity: While inherently less specific, specificity can be inferred if the results are in good agreement with a more specific method like HPLC.
-
Range: The range will be determined based on the linearity, accuracy, and precision of the method.
-
Robustness: The influence of variations in the concentration of the acid and the temperature will be evaluated.
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the titrimetric analysis of this compound.
Conclusion and Recommendations
Both HPLC with derivatization and titrimetry can be validated as effective methods for the analysis of this compound.
-
For routine quality control of the bulk drug substance where high throughput and cost-effectiveness are key, a validated titrimetric method is a suitable choice for the assay.
-
For comprehensive quality control, including impurity profiling, stability studies, and analysis of formulated products, a validated, stability-indicating HPLC method is essential. The ability of HPLC to separate and quantify potential impurities, including the parent hydrazine, makes it the superior choice for ensuring the overall quality and safety of the drug substance and subsequent drug product.
The selection of the most appropriate method should be based on a risk assessment and the specific analytical requirements at different stages of the drug development process. It is often beneficial to have both methods validated to provide orthogonal analytical support.
References
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Charyulu S., S., Krishnamohan, T., Rao, N. S., Murty, V. V. K. P. L. N., Murthy, Y. L. N., & Kumar, J. V. S. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
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A Senior Application Scientist's Guide to (6-Methoxy-pyridin-3-yl)-hydrazine and its Contemporaries in Modern Synthesis
For the discerning researcher in the fast-paced world of drug discovery and development, the selection of the right synthetic tool is paramount. Hydrazine reagents, a cornerstone of heterocyclic chemistry, offer a powerful platform for the construction of privileged scaffolds. This guide provides an in-depth comparative analysis of (6-Methoxy-pyridin-3-yl)-hydrazine, contrasting its performance and utility against other commonly employed hydrazine reagents. We will delve into the mechanistic nuances, provide actionable experimental protocols, and present comparative data to empower you to make informed decisions in your synthetic endeavors.
The Enduring Legacy of Hydrazines in Medicinal Chemistry
Hydrazine and its derivatives are indispensable reagents in organic synthesis, primarily celebrated for their role in constructing nitrogen-containing heterocycles that form the core of numerous pharmaceuticals.[1] Their utility is most prominently showcased in the formation of hydrazones and the venerable Fischer indole synthesis, a powerful method for creating the indole nucleus, a structural motif present in a vast array of natural products and medicinal agents.[2][3]
The reactivity of a substituted hydrazine is intricately linked to the electronic and steric nature of its substituents. These modifications can profoundly influence reaction rates, regioselectivity, and the ultimate yield of the desired product.[4][5] This guide will specifically focus on (6-Methoxy-pyridin-3-yl)-hydrazine, a heteroaryl hydrazine that has garnered interest in the synthesis of pharmacologically active azaindoles.
(6-Methoxy-pyridin-3-yl)-hydrazine: A Profile
(6-Methoxy-pyridin-3-yl)-hydrazine introduces a unique combination of electronic and structural features. The pyridine ring, being electron-deficient, influences the nucleophilicity of the hydrazine moiety. The methoxy group at the 6-position, an electron-donating group, partially mitigates this effect. This electronic balance can be strategically exploited in various transformations.
Synthesis of Substituted Hydrazine Reagents
The synthesis of substituted aryl and heteroaryl hydrazines, including (6-Methoxy-pyridin-3-yl)-hydrazine, typically follows a well-established pathway involving diazotization of the corresponding aniline derivative followed by reduction.[1][6]
Experimental Protocol: General Synthesis of Substituted Hydrazine Hydrochlorides
This protocol provides a general procedure for the synthesis of a substituted hydrazine hydrochloride, exemplified by the preparation of 4-methoxyphenylhydrazine hydrochloride.[6] This can be adapted for the synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine from 6-methoxy-3-aminopyridine.
Materials:
-
Substituted aniline (e.g., p-anisidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: A solution of the substituted aniline (1.0 eq) in a mixture of water and concentrated HCl is cooled to -5 °C. A solution of sodium nitrite (1.15 eq) in water is added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1.5 hours.
-
Reduction: A solution of tin(II) chloride (2.1 eq) in concentrated HCl is added dropwise to the cold diazonium salt solution. The mixture is stirred at 0 °C for 30 minutes.
-
Isolation: The resulting precipitate is collected by filtration, washed sequentially with water, ethanol, and diethyl ether, and then dried under vacuum to yield the desired hydrazine hydrochloride.[6]
The Fischer Indole Synthesis: A Comparative Arena
The Fischer indole synthesis is a cornerstone reaction for indole formation and serves as an excellent platform for comparing the reactivity of different hydrazine reagents.[2] The reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[5]
Caption: A generalized workflow for the synthesis of a 6-azaindole.
Materials:
-
(6-Methoxy-pyridin-3-yl)-hydrazine hydrochloride
-
Ketone (e.g., ethyl pyruvate)
-
Ethanol
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: The (6-Methoxy-pyridin-3-yl)-hydrazine hydrochloride and the ketone (1.0 - 1.2 equivalents) are dissolved in ethanol and heated to reflux for 1-4 hours to form the hydrazone in situ.
-
Cyclization: The reaction mixture is cooled, and the acid catalyst (e.g., PPA or H₂SO₄) is carefully added. The mixture is then heated (typically 80-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled and slowly poured into a stirred mixture of ice and a neutralizing base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired azaindole.
Applications in Drug Discovery: The Rise of Azaindoles
The azaindole scaffold, accessible through the Fischer indole synthesis with pyridinylhydrazines, is a privileged structure in medicinal chemistry. These compounds are isosteres of indoles and often exhibit improved physicochemical properties, such as solubility, and can engage in additional hydrogen bonding interactions with biological targets.
While specific examples detailing the use of (6-Methoxy-pyridin-3-yl)-hydrazine in the synthesis of marketed drugs are not prevalent, the resulting 6-methoxy-azaindole core is a valuable building block in the development of various kinase inhibitors and other therapeutic agents.
Conclusion and Future Outlook
(6-Methoxy-pyridin-3-yl)-hydrazine presents itself as a valuable, albeit moderately reactive, reagent for the synthesis of functionalized azaindoles. Its unique electronic properties, arising from the interplay of the electron-withdrawing pyridine ring and the electron-donating methoxy group, offer opportunities for fine-tuning reactivity and directing regioselectivity.
While it may not exhibit the high reactivity of electron-rich phenylhydrazines, its ability to introduce the azaindole scaffold makes it a crucial tool in the medicinal chemist's arsenal. Future research will likely focus on developing milder and more efficient conditions for the Fischer indole synthesis with heteroaryl hydrazines and exploring the full potential of the resulting azaindole derivatives in the discovery of novel therapeutics. The choice between (6-Methoxy-pyridin-3-yl)-hydrazine and other hydrazine reagents will ultimately depend on the specific synthetic goal, with this guide serving as a foundational resource for making that critical decision.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Murakami, Y., & Yokoyama, Y. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Heterocycles, 20(8), 1571.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
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Wikipedia. (2023). Fischer indole synthesis. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Zelenyák, T., Fejes, I., & Ciknek, L. (2020). Synthesis of Pyrrolop[4][7]yrido[2,4-d]pyrimidin-6-ones and Related New Heterocycles. HETEROCYCLES, 100(12), 2032.
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
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- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. J App Pharm, 9(6), 1-6.
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- Google Patents.
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A Comparative Guide to the Biological Activity of (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Among the myriad of heterocyclic compounds, pyridine-based structures continue to garner significant attention due to their prevalence in both natural products and synthetic drugs. This guide provides a comprehensive comparison of the potential biological activities of (6-methoxy-pyridin-3-yl)-hydrazine derivatives, a class of compounds with promising prospects in oncology, infectious diseases, and inflammatory disorders. By synthesizing data from analogous structures and established experimental protocols, this document serves as a foundational resource for initiating research and development efforts focused on this versatile chemical core.
Introduction to the (6-Methoxy-pyridin-3-yl)-hydrazine Scaffold
The (6-methoxy-pyridin-3-yl)-hydrazine scaffold combines several key pharmacophoric features. The pyridine ring is a well-established bioisostere for a phenyl group, often enhancing solubility and metabolic stability. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring, potentially modulating target binding and pharmacokinetic profiles. The hydrazine or hydrazone moiety is a versatile functional group known to be a crucial component in a wide array of biologically active molecules. The formation of Schiff bases from the hydrazine group allows for the facile introduction of diverse substituents, creating a library of derivatives for biological screening. This structural flexibility is paramount in the hit-to-lead optimization phase of drug discovery.
Synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives: A General Approach
The synthesis of (6-methoxy-pyridin-3-yl)-hydrazine derivatives, particularly hydrazones, typically follows a straightforward condensation reaction. The parent hydrazine, (6-methoxy-pyridin-3-yl)-hydrazine, serves as the key intermediate. This intermediate can be reacted with a variety of aldehydes or ketones to yield the corresponding hydrazone derivatives. The reaction is often catalyzed by a small amount of acid and is carried out in a suitable solvent like ethanol.
Caption: General synthetic route for (6-Methoxy-pyridin-3-yl)-hydrazone derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
Hydrazone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
While direct comparative data for a series of (6-methoxy-pyridin-3-yl)-hydrazine derivatives is not extensively published, we can infer potential activity from related structures. For instance, studies on quinoline-based hydrazones have highlighted the importance of the heterocyclic core and the nature of the substituents on the hydrazone moiety.[1] The presence of a methoxy group has been shown in some contexts to enhance anticancer activity.[1]
Table 1: Comparative Anticancer Activity of Analogous Hydrazone Derivatives
| Compound ID | Core Structure | Substituent (on hydrazone) | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 1 | Quinoline | 2-chloro-7-methoxy | MCF-7 (Breast) | >10 | [1] |
| Cpd 2 | Quinoline | 2-chloro-7-methoxy | MDA-MB-231 (Breast) | 8.5 | [1] |
| Cpd 3 | Pyridine-Isatin | 4-chloro | A-2780 (Ovarian) | 0.317 | [2] |
| Cpd 4 | Pyridine-Isatin | 4-methoxy | A-2780 (Ovarian) | 0.394 | [2] |
| Cpd 5 | General Hydrazone | Pyrrole | PC-3 (Prostate) | 1.32 | [3] |
| Cpd 6 | General Hydrazone | Pyrrole | MCF-7 (Breast) | 2.99 | [3] |
| Cpd 7 | General Hydrazone | Pyrrole | HT-29 (Colon) | 1.71 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized (6-methoxy-pyridin-3-yl)-hydrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Hydrazone derivatives have been extensively studied for their antibacterial and antifungal properties. The lipophilicity and electronic nature of the substituents on the hydrazone moiety play a crucial role in their antimicrobial efficacy.
Structure-activity relationship (SAR) studies on various hydrazide derivatives suggest that the presence of electron-withdrawing or electron-donating groups on the aromatic ring attached to the hydrazone can significantly influence the minimum inhibitory concentration (MIC).[4] For instance, some studies have shown that hydroxyl, bromo, and methoxy groups can contribute to potent antibacterial activity.[5]
Table 2: Comparative Antimicrobial Activity of Analogous Hydrazone Derivatives
| Compound ID | Core Structure | Substituent (on hydrazone) | Bacterial Strain | MIC (µg/mL) | Reference |
| Cpd 8 | Thiazole-Pyridine | 4-hydroxy | B. subtilis | - | [5] |
| Cpd 9 | Thiazole-Pyridine | 4-bromo | E. coli | - | [5] |
| Cpd 10 | Thiazole-Pyridine | 4-methoxy | K. pneumoniae | - | [5] |
| Cpd 11 | Thiazole-Pyridine | 4-hydroxy | E. coli | 2.5 | [5] |
| Cpd 12 | Thiazole-Pyridine | 4-bromo | B. subtilis | 2.5 | [5] |
Note: Specific MIC values for some compounds were not provided in the source, but they were noted for their potent activity.
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized (6-methoxy-pyridin-3-yl)-hydrazine derivatives are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Hydrazone derivatives have shown promise as anti-inflammatory agents, with some studies suggesting they may act through the inhibition of inflammatory mediators.
The anti-inflammatory potential of hydrazones is often evaluated using in vivo models such as the carrageenan-induced paw edema assay in rats. The ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Activity of Analogous Hydrazone Derivatives
| Compound ID | Core Structure | Substituent (on hydrazone) | Assay | % Inhibition of Edema | Reference |
| Cpd 13 | Quinoxalinone | Varied aryl | Carrageenan-induced paw edema | Not specified, but noted | [6] |
| Cpd 14 | Benzylidene hydrazide | Varied aryl | Carrageenan-induced paw edema | Not specified, but noted | [6] |
| Cpd 15 | Pyridazinone | p-substituted benzal | Carrageenan-induced paw edema | Not specified, but noted | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The (6-methoxy-pyridin-3-yl)-hydrazine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthesis of a diverse library of derivatives is readily achievable, allowing for a thorough exploration of the structure-activity relationships for various biological targets. Based on the analysis of analogous structures, it is reasonable to hypothesize that derivatives of this scaffold will exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of a focused library of (6-methoxy-pyridin-3-yl)-hydrazine derivatives. This will enable a direct and robust comparison of their biological activities and the elucidation of clear structure-activity relationships. Further mechanistic studies will be crucial to identify the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of (6-Methoxy-pyridin-3-yl)-hydrazine
This guide provides an in-depth, multi-technique approach to the unambiguous structural confirmation of (6-Methoxy-pyridin-3-yl)-hydrazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of a synergistic suite of analytical techniques. Our objective is to establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structure.
The Imperative for a Multi-Technique Approach
In modern chemical synthesis and drug discovery, confirming the structure of a novel or synthesized molecule is a cornerstone of quality and safety. Relying on a single analytical technique is often insufficient, as it can lead to ambiguity, especially when dealing with isomers or potential byproducts. (6-Methoxy-pyridin-3-yl)-hydrazine, a key building block, possesses multiple functional groups—a pyridine ring, a methoxy group, and a hydrazine moiety—each with distinct spectroscopic signatures.
A robust analytical strategy, therefore, does not treat techniques as a checklist but as an interconnected, self-validating system. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal framework, Mass Spectrometry (MS) confirms the mass and elemental formula, and Infrared (IR) Spectroscopy validates the presence of key functional groups. When combined, these methods provide overlapping layers of evidence that converge on a single, definitive structural assignment.[1][2] This guide will compare and detail the roles of ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy in this process.
Logical Workflow for Structural Elucidation
The analytical workflow is designed to build a structural case from the ground up, starting with broad compositional data and progressively resolving atomic-level connectivity.
Caption: Overall analytical workflow for structural confirmation.
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
Expertise & Causality: The first step in identifying an unknown is to determine its elemental composition. While standard mass spectrometry provides a nominal mass, it cannot distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.[3] High-Resolution Mass Spectrometry (HRMS) is indispensable because it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm), allowing for the confident determination of the compound's elemental formula.[4][5]
Comparison: HRMS vs. Standard MS
| Feature | High-Resolution Mass Spectrometry (HRMS) | Standard (Low-Resolution) MS |
| Primary Output | Exact Mass (to 3-4 decimal places) | Nominal Mass (integer) |
| Key Advantage | Allows determination of elemental formula.[6] | Fast and widely available. |
| Confidence | High confidence in molecular formula. | Ambiguous for compounds with potential isomers. |
| Example | For C₆H₉N₃O, expected mass is 139.0746. | Measures a mass of ~139. |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Processing: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for C₆H₉N₃O + H⁺ (140.0824). A mass accuracy error of <5 ppm provides strong evidence for the proposed formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For (6-Methoxy-pyridin-3-yl)-hydrazine, we expect to see characteristic absorptions for the N-H bonds of the hydrazine, the C-O bond of the methoxy group, and the aromatic C=N/C=C bonds of the pyridine ring.[7][8] The presence or absence of these key bands provides a crucial cross-validation of the structure.
Table of Expected FTIR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance for Structure |
| Hydrazine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3400 (typically two bands) | Confirms the presence of the -NH₂ group. |
| Aromatic C-H | Stretch | 3000 - 3100 | Indicates the pyridine ring protons. |
| Aliphatic C-H | Stretch (Methoxy) | 2850 - 2960 | Confirms the -OCH₃ group. |
| Pyridine Ring | C=C and C=N Stretch | 1550 - 1610 | Characteristic of the aromatic heterocyclic ring. |
| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1275 | Strong band confirming the aryl-ether linkage. |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption peaks and compare them against the expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Puzzle
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is required for an irrefutable assignment.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
Table of Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Pyridine) | ~8.0 - 8.2 | d (doublet) | ~2.5 Hz (meta coupling) | 1H |
| H-4 (Pyridine) | ~7.1 - 7.3 | dd (doublet of doublets) | ~8.5, 2.5 Hz | 1H |
| H-5 (Pyridine) | ~6.6 - 6.8 | d (doublet) | ~8.5 Hz (ortho coupling) | 1H |
| -NH₂ (Hydrazine) | ~3.5 - 4.5 | br s (broad singlet) | N/A | 2H |
| -OCH₃ (Methoxy) | ~3.9 - 4.1 | s (singlet) | N/A | 3H |
¹³C NMR & DEPT-135: Identifying the Carbon Framework
The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons are absent in a DEPT-135 spectrum.
Table of Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-6 (Pyridine) | ~160 - 165 | Quaternary (Absent) |
| C-2 (Pyridine) | ~138 - 142 | CH (Positive) |
| C-4 (Pyridine) | ~135 - 139 | CH (Positive) |
| C-3 (Pyridine) | ~125 - 130 | Quaternary (Absent) |
| C-5 (Pyridine) | ~110 - 115 | CH (Positive) |
| -OCH₃ (Methoxy) | ~53 - 56 | CH₃ (Positive) |
2D NMR: Connecting the Pieces (COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the fragments identified in 1D NMR into a complete structure.[12][13][14][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14] For this molecule, a key COSY correlation would be observed between H-4 and H-5, confirming their ortho relationship on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[14][15] This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for piecing the entire molecule together, as it links fragments across quaternary carbons.[12][14]
Visualizing HMBC Connectivity
The diagram below illustrates the critical HMBC correlations that confirm the placement of the methoxy and hydrazine groups. For example, a correlation from the methoxy protons (-OCH₃) to the C-6 carbon of the pyridine ring is definitive proof of their connection.
Caption: Key HMBC correlations confirming substituent positions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[16][17]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure proper shimming to obtain sharp peaks.
-
¹³C & DEPT-135 Acquisition: Acquire the proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as needed for the sample concentration.
-
Data Processing & Referencing: Process all spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum based on the unified scale as recommended by IUPAC.[18][19]
Conclusion: A Self-Validating System for Structural Integrity
The structural confirmation of (6-Methoxy-pyridin-3-yl)-hydrazine is achieved not by a single piece of evidence, but by the convergence of data from a suite of orthogonal analytical techniques.
-
HRMS establishes the correct elemental formula, ruling out all other possibilities.
-
FTIR confirms the presence of the essential N-H, C-O, and aromatic ring functional groups.
-
¹H and ¹³C NMR provide a complete count and description of the proton and carbon environments.
-
2D NMR (COSY, HSQC, and HMBC) acts as the final arbiter, unequivocally assembling the atomic puzzle and confirming the precise connectivity of the methoxy and hydrazine substituents on the pyridine ring.
This integrated, multi-technique approach provides an unassailable confirmation of the target structure, embodying the principles of scientific rigor and trustworthiness essential for research and development.
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Jones, E. A., et al. (2014). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 25(10), 1746–1756. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Song, L., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. [Link]
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Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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El-Nahass, M. M., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. [https://www.elixirpublishers.com/articles/1454650570_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)
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A Senior Application Scientist's Guide to Purity Assessment of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a key intermediate in the synthesis of a multitude of pharmacologically active molecules, particularly kinase inhibitors and other heterocyclic scaffolds. Its purity directly impacts reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound. We will move beyond mere procedural lists to explore the rationale behind method selection, present detailed and validated protocols, and compare the compound's analytical challenges to a common alternative, grounded in the principles of scientific integrity and regulatory expectations.
The Criticality of Purity: Why This Molecule Demands Rigorous Scrutiny
(6-Methoxy-pyridin-3-yl)-hydrazine is a nucleophilic reagent highly susceptible to oxidation and side reactions. The dihydrochloride salt enhances stability, yet potential impurities can arise from both the synthetic route and degradation.
Common Process-Related Impurities:
-
Starting Material Carryover: Unreacted precursors from its synthesis, such as 2-chloro-5-nitropyridine or its derivatives.
-
Over-reaction Products: Formation of azines or other condensation products resulting from undesired side reactions of the highly reactive hydrazine moiety.[1]
-
Isomeric Impurities: Positional isomers that may be difficult to separate and can lead to unintended final products.
-
Residual Solvents & Reagents: Organic solvents or excess reagents (e.g., hydrazine hydrate) used during synthesis. Hydrazine itself is a genotoxic impurity (GTI) requiring strict control.[1]
The presence of these impurities can terminate a multi-step synthesis, generate difficult-to-remove byproducts, or introduce toxic components into a drug candidate. Therefore, a multi-modal analytical approach is not just recommended; it is essential.
The Analytical Toolbox: A Comparative Overview
No single technique can provide a complete purity profile. The choice of method depends on the specific question being asked: Is it for routine quality control? Is it for identifying an unknown impurity? Or is it for establishing the absolute purity of a reference standard? We will compare three orthogonal, powerhouse techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound.
Caption: Workflow for Purity Assessment of Synthesized Hydrazine Intermediate.
Method Comparison Table
| Parameter | HPLC-UV | qNMR | LC-MS |
| Primary Use | Purity %, Impurity Profiling | Absolute Purity (Assay) | Impurity Identification |
| Quantitation | Relative (Area %) or External Std. | Absolute (Primary Method) | Semi-quantitative / Trace |
| Sensitivity | Moderate (ng range) | Low (mg range needed)[2] | High (pg to ng range) |
| Specificity | High (Chromatographic Separation) | High (Chemical Shift Specificity) | Very High (Mass-to-Charge Ratio) |
| Reference Std. | Requires analyte-specific standard | Requires internal standard only[3] | Not for identification |
| Throughput | High | Medium | Medium to High |
| Regulatory Standing | Well-established | Accepted as primary method[2][3] | Essential for impurity ID |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks as mandated by guidelines like ICH Q2(R1).[4][5][6] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]
Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
Rationale: HPLC-UV is the workhorse for purity analysis in most labs.[7] It separates the main compound from its impurities, allowing for quantification based on peak area percentage. A C18 column is chosen due to the polar aromatic nature of the analyte. The acidic mobile phase ensures the hydrazine and pyridine moieties are protonated, leading to better peak shape.[8][9]
Instrumentation & Reagents:
-
HPLC system with UV/DAD detector (e.g., Agilent 1260/1290)[10]
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
This compound sample
Procedure:
-
System Suitability: Prepare a solution of the analyte at ~0.5 mg/mL. Perform five replicate injections. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 20 mL of diluent to achieve a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on typical absorbance for pyridine derivatives)[11]
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). Any impurity exceeding 0.10% should be reported and identified if possible.
Protocol 2: Absolute Purity Assay by Quantitative NMR (qNMR)
Rationale: qNMR is a primary analytical method that determines purity without needing a specific reference standard of the analyte.[12][13] It relies on the principle that the NMR signal area is directly proportional to the number of protons.[3] By comparing the integral of a known analyte proton signal to that of a certified internal standard, absolute purity can be calculated. Maleic acid is chosen as an internal standard due to its chemical stability, high purity, and non-overlapping signals.
Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz)
-
Certified Internal Standard (IS): Maleic Acid
-
Deuterated Solvent: DMSO-d₆
-
Class A Volumetric Glassware and Analytical Balance
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of Maleic Acid (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest (typically D1 ≥ 30 seconds) to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons at ~3.8 ppm).
-
Integrate the vinyl proton signal of Maleic Acid (at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid vinyls)
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard (from certificate)
-
Comparison with an Alternative: 4-Hydrazinobenzoic Acid
To provide context, let's compare the analytical challenges of our target compound with another common hydrazine-containing building block, 4-Hydrazinobenzoic Acid .
| Feature | (6-Methoxy-pyridin-3-yl)-hydrazine | 4-Hydrazinobenzoic Acid |
| Solubility | Highly soluble in water/polar solvents. | Less soluble in neutral aqueous solutions; soluble in base. |
| Stability | Prone to oxidation. Dihydrochloride salt improves stability. | Prone to decarboxylation at high temperatures and oxidation. |
| Chromatography | Good retention and peak shape on C18 with acidic mobile phase. | Can exhibit poor peak shape due to zwitterionic nature. Requires careful pH control of mobile phase. |
| Key Impurity | Residual hydrazine, starting materials. | p-Aminobenzoic acid (from oxidation), residual hydrazine. |
| qNMR Analysis | Straightforward with distinct signals (e.g., methoxy). | Aromatic signals can be complex and overlapping, requiring higher field strength for resolution. |
This comparison highlights that while both are hydrazines, the pyridine and carboxylic acid functional groups introduce distinct analytical behaviors that must be accounted for during method development.
Decision Logic for Method Selection
The choice of analytical technique is dictated by the specific requirements of the analysis at a given stage of development.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
Conclusion
The purity assessment of this compound is a multi-faceted task that demands more than a single analytical measurement. A robust quality control strategy leverages the strengths of orthogonal techniques: HPLC-UV for routine purity profiling, qNMR for establishing an accurate, absolute purity value without a dedicated reference standard, and LC-MS for the critical task of identifying unknown impurities.[14] By understanding the rationale behind each method and implementing validated, self-consistent protocols, researchers can ensure the quality of this vital building block, leading to more reliable and reproducible scientific outcomes in drug discovery and development.
References
-
Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(viii), 214-225. Available at: [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Available at: [Link]
-
Prajapati, Y. I., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 424-431. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved January 18, 2026, from [Link]
- Morishita, M., et al. (1994). Synthesis of 3-Chloropyridazine-6-carboxylic Acid Hydrazide and Selective Hydrazinolysis of 3,6-Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 42(7), 1514-1517. (Abstract available, full text may require subscription).
-
Pauli, G. F., et al. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Planta Medica, 78(12), 1335-1349. Available at: [Link]
-
Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. Arkat USA. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 18, 2026, from [Link]
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved January 18, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
-
Buchwald, S. L., et al. (2021). Diversification of Pharmaceuticals via Late-Stage Hydrazination. Journal of the American Chemical Society, 143(35), 14078–14084. Available at: [Link]
-
Asif, M. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(15). Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved January 18, 2026, from [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved January 18, 2026, from [Link]
- Reddy, K. S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 517-526. (Abstract available, full text may require subscription).
- Google Patents. (2017). WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved January 18, 2026, from [Link]
-
Khirich, G., & Skidmore, K. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved January 18, 2026, from [Link]
-
Scientific Research Publishing. (n.d.). ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. Retrieved January 18, 2026, from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
- Google Patents. (2011). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridine-Based Kinase Inhibitors
A Senior Application Scientist's Perspective on Selectivity Profiling, Featuring a Case Study of an Imidazo[4,5-b]pyridine Derivative
For researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors, understanding the selectivity of a lead compound is a critical determinant of its therapeutic potential and potential for off-target effects. The (6-Methoxy-pyridin-3-yl)-hydrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. However, a thorough evaluation of its cross-reactivity across the human kinome is paramount. While specific, comprehensive cross-reactivity data for this exact hydrazine derivative class is not yet widely available in the public domain, this guide will provide a framework for such an analysis.
To illustrate the principles and methodologies, we will use a structurally related class of compounds, the imidazo[4,5-b]pyridine derivatives, as a case study. We will delve into the experimental design, data interpretation, and the crucial insights gained from a comprehensive kinase panel screening. This guide is designed to be a practical resource, explaining not just the "how" but also the "why" behind the experimental choices, empowering you to design and interpret your own cross-reactivity studies with scientific rigor.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The human kinome comprises over 500 protein kinases that share a conserved ATP-binding pocket, the primary target for a vast number of small molecule inhibitors. This structural conservation is a double-edged sword. While it allows for the development of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity.
Off-target effects can lead to unforeseen toxicities, derailing an otherwise promising drug candidate. Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling pathway can be more effective. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of its pharmacological characterization.
A Case Study in Kinase Selectivity: The Imidazo[4,5-b]pyridine Scaffold
To provide a tangible example of cross-reactivity analysis, we will examine the selectivity profile of an imidazo[4,5-b]pyridine derivative, compound 28c , which has been profiled against a panel of 110 kinases.[1] This class of compounds has shown potent inhibitory activity against Aurora kinases, which are key regulators of cell division and are frequently overexpressed in cancer.[1]
Experimental Design: Unveiling the Kinome-Wide Interactions
The primary goal of a cross-reactivity study is to determine the inhibitory activity of a compound against a broad and diverse panel of kinases. This is typically achieved through in vitro kinase assays.
Workflow for Kinase Cross-Reactivity Profiling:
Caption: A generalized workflow for in vitro kinase cross-reactivity profiling.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Objective: To measure the IC50 of a test compound against a broad panel of purified recombinant kinases.
Materials:
-
Test compound (e.g., Compound 28c)
-
Purified recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
Multi-well assay plates (e.g., 384-well plates)
-
Plate reader capable of detecting the assay signal (e.g., luminescence)
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Setup:
-
Add a small volume of the diluted compound solutions to the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor for the respective kinase as a positive control (0% activity).
-
Add the kinase enzyme and its specific substrate to the wells. The concentrations of the enzyme and substrate should be optimized for each kinase to ensure a robust signal.
-
Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP is typically at or near the Km for each kinase to ensure competitive inhibitors are fairly evaluated.
-
-
Incubation:
-
Incubate the assay plates at a controlled temperature (e.g., room temperature or 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagents according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process to first deplete the remaining ATP and then convert the produced ADP into a luminescent signal.
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation: A Comparative Look at Compound 28c
The results of a large-scale kinase panel screen are often presented in a tabular format, highlighting the most potently inhibited kinases. For compound 28c, tested at a concentration of 1 µM, the following results were observed for a selection of kinases:[1]
Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine Derivative 28c
| Kinase Target | Percent Inhibition at 1 µM |
| Aurora-A | >80% |
| VEGFR1 | >80% |
| GSK3β | >80% |
| Aurora-B | <50% |
| FLT3 | <50% |
| CDK2 | <20% |
| SRC | <10% |
| ABL1 | <10% |
| ... (and 102 other kinases) | <80% |
Data is illustrative and based on the findings for compound 28c.[1]
Interpretation of the Data:
-
High Potency against Primary Targets: As expected, compound 28c demonstrates strong inhibition of its intended target, Aurora-A.[1]
-
Identification of Off-Targets: The screen reveals significant inhibition of two other kinases, VEGFR1 and GSK3β, at a concentration of 1 µM.[1] This is a critical finding, as inhibition of these kinases could contribute to both the therapeutic efficacy and the potential side effects of the compound.
-
High Degree of Selectivity: Despite the off-target activity, compound 28c is considered a highly selective kinase inhibitor, as it only inhibited three out of 110 kinases by more than 80% at a 1 µM concentration.[1] A Gini coefficient of 0.719 further quantifies this high selectivity.[1]
-
Structure-Activity Relationship (SAR) Insights: The methoxy group on the pyridine ring and other substituents on the imidazo[4,5-b]pyridine core play a crucial role in determining this selectivity profile. Alterations to these groups would likely result in a different cross-reactivity pattern.
Visualizing Kinase Selectivity:
A common and intuitive way to visualize kinase inhibitor selectivity is through a "kinome tree" diagram. This representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear picture of the inhibitor's activity across different kinase families.
Caption: A simplified kinome tree illustrating the selectivity of an inhibitor. Red nodes represent strongly inhibited kinases.
Beyond Biochemical Assays: The Importance of Cellular Confirmation
While in vitro kinase assays are essential for initial cross-reactivity profiling, it is crucial to validate these findings in a cellular context. Cellular assays can provide a more physiologically relevant assessment of an inhibitor's activity and selectivity.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
Objective: To measure the ability of a compound to bind to its target kinase within living cells.
Materials:
-
Cell line engineered to express the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Test compound.
-
Assay buffer and reagents for the NanoBRET™ assay.
-
Plate reader capable of measuring both luminescence and fluorescence.
Procedure:
-
Cell Preparation: Culture the engineered cells to the appropriate density and seed them into multi-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Incubation: Incubate the plates to allow the compound and tracer to reach equilibrium with the target kinase.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
Conclusion: A Roadmap for Characterizing (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives
The journey of developing a novel kinase inhibitor from a promising scaffold like (6-Methoxy-pyridin-3-yl)-hydrazine to a clinical candidate is paved with rigorous scientific evaluation. This guide has provided a comprehensive overview of the principles and methodologies for assessing cross-reactivity, a critical step in this process.
By employing a systematic approach that combines broad in vitro kinase panel screening with cellular target engagement assays, researchers can build a detailed and reliable selectivity profile for their compounds. The case study of the imidazo[4,5-b]pyridine derivative highlights the importance of identifying not only the intended targets but also any potential off-targets that could influence the compound's biological activity.
As you embark on the characterization of your (6-Methoxy-pyridin-3-yl)-hydrazine derivatives, we encourage you to adopt a similar data-driven and mechanistically informed approach. This will not only de-risk your drug discovery program but also provide a solid foundation for the development of safe and effective next-generation kinase inhibitors.
References
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 2013. [Link][1]
Sources
Efficacy of (6-Methoxy-pyridin-3-yl)-hydrazine Analogs in Biological Assays: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth technical comparison of (6-methoxy-pyridin-3-yl)-hydrazine analogs, a class of compounds showing promise in oncology research. We will delve into their efficacy in various biological assays, with a particular focus on their mechanism of action as inhibitors of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental evaluation of these molecules.
Introduction: The Rationale for Targeting c-Met with Pyridine-Based Hydrazine Analogs
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver in the development and progression of numerous human cancers.[2][3] This makes c-Met a prime target for therapeutic intervention. Small-molecule inhibitors offer a promising avenue for modulating the activity of this pathway.
The (6-methoxy-pyridin-3-yl)-hydrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors. The pyridine ring can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the hydrazine or hydrazone linker provides a versatile point for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). The methoxy group on the pyridine ring can also influence the electronic properties and binding affinity of the molecule.[1] This guide will explore the biological activities of various analogs built upon this core structure.
Comparative Efficacy of (6-Methoxy-pyridin-3-yl)-hydrazone Analogs
While specific comparative data for a broad series of (6-Methoxy-pyridin-3-yl)-hydrazine analogs is not extensively available in the public domain, we can draw valuable insights from closely related structures, particularly imidazopyridine hydrazone derivatives that also target c-Met. The following tables summarize the biological activity of a representative set of such analogs, highlighting the impact of different substitutions on their efficacy.
In Vitro c-Met Kinase Inhibition
The direct inhibitory effect of the compounds on the enzymatic activity of c-Met is a crucial first-pass assessment. A homogeneous time-resolved fluorescence (HTRF) assay is a common method for this evaluation.
Table 1: In Vitro c-Met Kinase Inhibition of Imidazopyridine Hydrazone Analogs [3]
| Compound ID | R-Group on Triazole Ring | % Inhibition at 25 µM |
| 6d | Methyl | 55.3% |
| 6e | Tertiary Butyl | 53.0% |
| 6f | Dichloro-phenyl | 51.3% |
| 6h | Structure not specified | 48.6% |
| 6i | Structure not specified | 37.5% |
Crizotinib and Cabozantinib were used as positive controls in the study with IC50 values of 15.3 nM and 24.4 nM, respectively.[3]
Note: The specific structures for all R-groups were not detailed in the source material.
Expert Interpretation of Kinase Inhibition Data: The data in Table 1 suggests that substitutions on the triazole ring of the hydrazone analogs significantly influence their c-Met inhibitory activity. The methyl, tertiary butyl, and dichloro-phenyl substitutions in compounds 6d , 6e , and 6f respectively, demonstrate the most potent inhibition in this series.[3] This highlights the importance of exploring both aliphatic and aromatic substitutions at this position to optimize binding to the c-Met active site.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of a therapeutic agent is to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Table 2: Anti-proliferative Activity (IC50 in µM) of Imidazopyridine Hydrazone Analogs in c-Met Expressing Cancer Cell Lines [4][5]
| Compound ID | EBC-1 (Lung Cancer) | AsPc-1 (Pancreatic Cancer) | Suit-2 (Pancreatic Cancer) | Mia-PaCa-2 (Pancreatic Cancer) |
| 6e | 3.2 | 3.1 | 3.0 | 15.1 |
| Crizotinib | - | - | - | - |
| Cabozantinib | - | - | - | - |
| Gemcitabine | - | - | - | - |
Values are presented as the mean from multiple experiments. Specific IC50 values for the reference compounds in this direct comparison were not provided in the source.[4][5]
Expert Interpretation of Anti-proliferative Data: Compound 6e , which showed significant c-Met kinase inhibition, also demonstrated potent anti-proliferative effects in multiple cancer cell lines known to express c-Met.[4][5] The lower IC50 values in EBC-1, AsPc-1, and Suit-2 cells suggest a potential correlation between c-Met inhibition and the suppression of cancer cell growth. The higher IC50 value in Mia-PaCa-2 cells may indicate a lower dependence of this cell line on c-Met signaling or differences in drug metabolism and cellular uptake.
Key Biological Assay Protocols
To ensure the reproducibility and validity of the findings, it is essential to follow standardized and well-documented experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
In Vitro c-Met Kinase Assay (HTRF)
This biochemical assay measures the direct inhibition of c-Met kinase activity.
Principle: This assay is based on the detection of the phosphorylation of a substrate peptide by the c-Met kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. Inhibition of the kinase results in a decreased signal.
Experimental Workflow:
Caption: Workflow for a c-Met Kinase HTRF Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, 0.1 mg/ml BSA).[1]
-
Dilute the recombinant human c-Met kinase and the biotinylated substrate peptide in the assay buffer to their final working concentrations.
-
Prepare serial dilutions of the (6-methoxy-pyridin-3-yl)-hydrazine analogs and control inhibitors (e.g., Crizotinib) in DMSO, followed by dilution in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compounds and controls to the wells of a low-volume 384-well plate.
-
Add the c-Met enzyme and substrate mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability and Proliferation Assay (MTT)
This cell-based assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for an MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (6-methoxy-pyridin-3-yl)-hydrazine analogs and control drugs in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.[6][7][8][9][10]
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat them with the desired concentrations of the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for c-Met Pathway Modulation
This assay is used to confirm the on-target effect of the compounds by assessing the phosphorylation status of c-Met and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of target proteins like c-Met, Akt, and ERK.
Experimental Workflow:
Caption: Workflow for Western Blotting Analysis.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds for the desired time. For c-Met phosphorylation, it's common to stimulate the cells with HGF for a short period before lysis.[14][15]
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred.[16]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK, anti-total ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analyze the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Conclusion and Future Directions
The (6-methoxy-pyridin-3-yl)-hydrazine scaffold represents a promising starting point for the development of novel anticancer agents, particularly those targeting the c-Met signaling pathway. The available data on structurally related analogs indicate that modifications to this core can significantly impact both direct enzyme inhibition and cellular anti-proliferative activity.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of (6-methoxy-pyridin-3-yl)-hydrazine analogs to establish a clear and comprehensive structure-activity relationship. This should include variations in the substituents on the pyridine ring, modifications of the hydrazine linker, and the exploration of a wide range of appended aromatic and heterocyclic moieties.
By employing the robust and validated biological assays detailed in this guide, researchers can effectively characterize the efficacy of these novel compounds and identify lead candidates for further preclinical and clinical development. The ultimate goal is to translate the promising in vitro activity of these analogs into effective and targeted therapies for patients with cancers driven by aberrant c-Met signaling.
References
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Damghani, T., Moosavi, F., Khoshneviszadeh, M., Mortazavi, M., Pirhadi, S., Kayani, Z., Saso, L., Edraki, N., & Firuzi, O. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. [Link]
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Gou, S., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(9), 1425. [Link]
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ResearchGate. (n.d.). Western blot analysis of the expression of c-MET and downstream pathway.... ResearchGate. [Link]
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PhosphoSolutions. (n.d.). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. PhosphoSolutions. [Link]
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Yıldırım, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]
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Yurttaş, L., et al. (2016). Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents. Medicinal Chemistry Research, 25(6), 1163-1175. [Link]
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ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. ResearchGate. [Link]
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ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation at.... ResearchGate. [Link]
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ResearchGate. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]
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Navrátilová, L., et al. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 903-910. [Link]
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Du, Y., et al. (2016). Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents. RSC Advances, 6(112), 109718-109725. [Link]
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Kumar, D., et al. (2014). Design, synthesis and biological evaluation of hydrazone derivatives as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 245-249. [Link]
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ResearchGate. (2021). (PDF) Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. ResearchGate. [Link]
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Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(7), 881-893. [Link]
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ResearchGate. (n.d.). Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay. ResearchGate. [Link]
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A Comprehensive Guide to Benchmarking (6-Methoxy-pyridin-3-yl)-hydrazine Against Known Monoamine Oxidase Inhibitors
This guide provides a detailed framework for the enzymatic characterization of (6-Methoxy-pyridin-3-yl)-hydrazine, a novel compound with potential therapeutic applications. We will outline a series of experiments to benchmark its inhibitory activity against a panel of well-characterized monoamine oxidase (MAO) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new enzyme inhibitors.
Introduction: The Rationale for Investigating (6-Methoxy-pyridin-3-yl)-hydrazine as a Monoamine Oxidase Inhibitor
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[1][2][3] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[4][5] Consequently, MAO inhibitors have been a cornerstone in the treatment of these conditions for decades.[2][]
The hydrazine moiety is a well-established pharmacophore in a class of potent, often irreversible, MAO inhibitors, including the first generation of antidepressants like iproniazid and phenelzine.[7] The structure of (6-Methoxy-pyridin-3-yl)-hydrazine, featuring a hydrazine group attached to a pyridine ring, suggests a strong possibility of it acting as a MAO inhibitor. The pyridine scaffold is also present in various enzyme inhibitors, potentially influencing selectivity and pharmacokinetic properties.[8][9][10][11]
This guide will detail the necessary steps to:
-
Determine the inhibitory potency (IC50) of (6-Methoxy-pyridin-3-yl)-hydrazine against both MAO-A and MAO-B isoforms.
-
Elucidate the mechanism of inhibition (e.g., reversible, irreversible, competitive).
-
Objectively compare its performance against a curated panel of known MAO inhibitors with diverse mechanisms of action.
Selecting the Comparator Panel: A Multi-faceted Approach
To provide a comprehensive assessment of (6-Methoxy-pyridin-3-yl)-hydrazine, a panel of well-established MAO inhibitors with varying characteristics will be used as benchmarks. This allows for a nuanced understanding of the compound's potential clinical utility.
| Compound | Class | Selectivity | Mechanism | Primary Clinical Use |
| Moclobemide | Reversible Inhibitor of MAO-A (RIMA) | MAO-A selective | Reversible, Competitive | Depression, Social Anxiety[3][][12] |
| Selegiline | Propargylamine | MAO-B selective (at low doses) | Irreversible | Parkinson's Disease, Depression[1][][12] |
| Rasagiline | Propargylamine | MAO-B selective | Irreversible | Parkinson's Disease[] |
| Tranylcypromine | Cyclopropylamine | Non-selective | Irreversible | Treatment-resistant Depression[1][][12] |
| Clorgyline | Propargylamine | MAO-A selective | Irreversible | Research Tool |
| Pargyline | Propargylamine | Non-selective | Irreversible | Previously used for Hypertension |
Experimental Protocols: A Step-by-Step Guide
General Workflow for Benchmarking
The overall experimental workflow is designed to systematically characterize the inhibitory properties of our test compound.
Caption: Experimental workflow for benchmarking (6-Methoxy-pyridin-3-yl)-hydrazine.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[13][14] We will determine the IC50 values for (6-Methoxy-pyridin-3-yl)-hydrazine and the comparator compounds against both MAO-A and MAO-B.
Protocol: Fluorimetric MAO Activity Assay [5][15]
-
Reagent Preparation:
-
Prepare a stock solution of (6-Methoxy-pyridin-3-yl)-hydrazine and each comparator inhibitor in DMSO.
-
Prepare serial dilutions of each inhibitor to create a range of concentrations for the dose-response curve.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine) and the detection reagent containing horseradish peroxidase (HRP) and a fluorogenic substrate.[5][15]
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add the assay buffer.
-
Add the appropriate concentration of the inhibitor (or DMSO for the control).
-
Add the MAO-A or MAO-B enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the detection reagent.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[5][15]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the uninhibited control to 100% activity and the fully inhibited control to 0% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Elucidation of the Mechanism of Inhibition
Understanding whether an inhibitor is reversible or irreversible, and its mode of action (e.g., competitive, non-competitive) is critical for its development.
Protocol: Reversibility Assay (Rapid Dilution Method)
-
Pre-incubation: Incubate a concentrated solution of MAO-A or MAO-B with a high concentration (e.g., 10x IC50) of (6-Methoxy-pyridin-3-yl)-hydrazine for 30 minutes. A control sample with DMSO is run in parallel.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay medium containing the substrate.
-
Activity Measurement: Immediately measure the enzyme activity over time.
-
Interpretation:
-
Reversible Inhibition: If the inhibitor is reversible, the dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity over time.
-
Irreversible Inhibition: If the inhibitor is irreversible, the enzyme activity will not recover upon dilution.
-
Protocol: Kinetic Analysis using Lineweaver-Burk Plots
-
Assay Setup: Perform the MAO activity assay as described above, but with varying concentrations of both the substrate and (6-Methoxy-pyridin-3-yl)-hydrazine.
-
Data Collection: Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plotting: Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.
-
Interpretation: The pattern of the lines on the plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive). This analysis will also allow for the calculation of the inhibitor constant (Ki).[4][13]
Caption: Simplified MAO catalytic cycle and points of inhibition.
Data Presentation and Interpretation
The collected data should be organized into clear, concise tables for easy comparison.
Table 1: IC50 Values and Selectivity Ratios
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (MAO-B/MAO-A) |
| (6-Methoxy-pyridin-3-yl)-hydrazine | Experimental Value | Experimental Value | Calculated Value |
| Moclobemide | Experimental Value | Experimental Value | Calculated Value |
| Selegiline | Experimental Value | Experimental Value | Calculated Value |
| Rasagiline | Experimental Value | Experimental Value | Calculated Value |
| Tranylcypromine | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | Experimental Value | Experimental Value | Calculated Value |
| Pargyline | Experimental Value | Experimental Value | Calculated Value |
Table 2: Summary of Inhibition Mechanism
| Compound | Reversibility | Mechanism vs. MAO-A | Mechanism vs. MAO-B | Ki vs. MAO-A (nM) | Ki vs. MAO-B (nM) |
| (6-Methoxy-pyridin-3-yl)-hydrazine | Experimental Finding | Experimental Finding | Experimental Finding | Calculated Value | Calculated Value |
| Moclobemide | Reversible | Competitive | N/A | Calculated Value | N/A |
| Selegiline | Irreversible | N/A | Irreversible | N/A | N/A |
| Tranylcypromine | Irreversible | Irreversible | Irreversible | N/A | N/A |
Conclusion
This guide outlines a robust and comprehensive strategy for the preclinical evaluation of (6-Methoxy-pyridin-3-yl)-hydrazine as a potential MAO inhibitor. By systematically determining its potency, selectivity, and mechanism of action and benchmarking these properties against a panel of established drugs, we can gain critical insights into its therapeutic potential. The results of these studies will be instrumental in guiding future drug development efforts, including lead optimization and in vivo efficacy studies.
References
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EnzyChrom™ Monoamine Oxidase Assay Kit. BioAssay Systems. Available from: [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available from: [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]
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Al-Omar, M. A., & Amr, A. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available from: [Link]
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Galkin, M. A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available from: [Link]
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Gholamzadeh, P., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Scientific Reports. Available from: [Link]
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Galkin, M. A., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]
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Wróbel, T. M., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]
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G. A. R. Y. A. N. A., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC. Available from: [Link]
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G. G. A., et al. (1983). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
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C. A. R. N. E. I. R. O., et al. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Phytochemistry. Available from: [Link]
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B. A. R. Q. I., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available from: [Link]
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives
Introduction: The Promise of the (6-Methoxy-pyridin-3-yl)-hydrazine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in a multitude of FDA-approved drugs. Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When coupled with a hydrazine moiety, the resulting hydrazone derivatives offer a versatile scaffold for developing novel therapeutic agents. This guide focuses on compounds derived from (6-methoxy-pyridin-3-yl)-hydrazine, a chemical starting point with significant potential for generating libraries of bioactive molecules.
While extensive research exists for broader classes of hydrazine and pyridine derivatives, a direct and comprehensive comparison of the in vitro and in vivo activities of compounds specifically derived from (6-methoxy-pyridin-3-yl)-hydrazine is not yet robustly documented in publicly available literature. Therefore, this guide will provide a framework for such a comparative analysis. We will delve into the established methodologies for evaluating analogous compounds, presenting detailed experimental protocols and data interpretation strategies. This will equip researchers, scientists, and drug development professionals with the necessary tools to effectively bridge the translational gap from benchtop assays to preclinical models for this promising class of compounds.
Part 1: In Vitro Evaluation - Gauging Biological Activity at the Cellular Level
The initial assessment of any new chemical entity involves a battery of in vitro assays to determine its biological activity and potential mechanism of action. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further development.
Cytotoxicity and Antiproliferative Activity
A fundamental first step is to assess the compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Probing the Mechanism of Action: Apoptosis Induction
Should a compound exhibit significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death, or apoptosis. A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases.
-
Cell Lysis: Treat cells with the test compound for a specified period. Lyse the cells using a specific lysis buffer provided in a commercial kit.[3]
-
Substrate Addition: Add a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays), to the cell lysate.[3]
-
Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light.[3]
-
Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.[3][4]
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated cells.
Targeting Specific Enzymes: A Case Study in Diabetes
Hydrazone derivatives have also shown promise as enzyme inhibitors. For instance, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes.
-
Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compound for 5 minutes at 37°C.[5][6]
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[5][6]
-
Incubation: Incubate the reaction mixture for 20-30 minutes at 37°C.[5][6][7]
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.[5][6]
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.[5][6][7]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
| Assay | Purpose | Endpoint Measured | Example Data (IC50) |
| MTT Assay | Measures cell viability and proliferation. | Reduction of MTT to formazan. | 5-50 µM |
| Caspase-3 Activity | Detects apoptosis induction. | Cleavage of a specific substrate. | 2-fold increase over control |
| α-Glucosidase Inhibition | Assesses anti-diabetic potential. | Inhibition of enzyme activity. | 10-100 µM |
Table 1: Summary of In Vitro Assays and Representative Data for Hydrazone Derivatives.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models are indispensable for evaluating a compound's therapeutic potential, pharmacokinetics, and safety profile in a complex biological system.
Anticancer Activity in Xenograft Models
To evaluate the anticancer potential of a compound in vivo, human cancer cells are often implanted into immunodeficient mice, creating a xenograft model.
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[8][9]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NSG mice).[8]
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Anti-diabetic Activity in a Streptozotocin-Induced Model
For assessing anti-diabetic properties, a common model involves the use of streptozotocin (STZ) to induce diabetes in rodents.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg) to adult male Sprague-Dawley rats.[10]
-
Confirmation of Diabetes: After a few days, confirm the diabetic state by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.[11]
-
Compound Treatment: Divide the diabetic rats into groups and administer the test compound or vehicle daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor blood glucose levels and body weight regularly throughout the study.
-
Biochemical Analysis: At the end of the treatment period, collect blood samples to analyze various biochemical parameters, such as insulin levels and lipid profiles.
| Model | Purpose | Key Parameters Measured | Example Outcome |
| Xenograft Tumor Model | Evaluates in vivo anticancer efficacy. | Tumor volume, tumor weight. | 50% reduction in tumor growth |
| STZ-Induced Diabetes | Assesses in vivo anti-diabetic activity. | Blood glucose levels, insulin levels. | 30% decrease in blood glucose |
Table 2: Summary of In Vivo Models and Representative Outcomes for Related Compounds.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may not be effective in an animal model due to poor pharmacokinetics (absorption, distribution, metabolism, and excretion). Conversely, a compound with modest in vitro activity might show significant in vivo effects if it has favorable pharmacokinetic properties.
It is therefore essential to perform pharmacokinetic studies alongside efficacy studies to build a comprehensive profile of the lead candidates. This integrated approach allows for a more informed decision-making process in advancing compounds through the drug discovery pipeline.
Visualizing the Workflow and Potential Mechanisms
To conceptualize the journey from a chemical scaffold to a potential therapeutic, the following diagrams illustrate a typical workflow and a hypothetical signaling pathway that could be targeted by derivatives of (6-methoxy-pyridin-3-yl)-hydrazine.
Caption: A generalized workflow from in vitro screening to in vivo evaluation.
Caption: A hypothetical apoptosis pathway targeted by a hydrazine derivative.
Conclusion
The journey from a promising chemical scaffold like (6-methoxy-pyridin-3-yl)-hydrazine to a clinically viable drug is long and requires a meticulous, multi-faceted evaluation process. This guide has outlined the fundamental in vitro and in vivo methodologies that form the bedrock of this process. While specific comparative data for this particular class of compounds remains to be fully elucidated in the public domain, the protocols and frameworks presented here provide a clear roadmap for researchers to generate such data. By systematically applying these well-established assays, the scientific community can unlock the therapeutic potential of these and other novel chemical entities, ultimately paving the way for the next generation of medicines.
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STZ-Induced Diabetes Model – Protocol - NDI Neuroscience. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Structural Activity Relationship (SAR) of (6-Methoxy-pyridin-3-yl)-hydrazine Derivatives as c-Met Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (6-methoxy-pyridin-3-yl)-hydrazine scaffold has emerged as a critical pharmacophore in the development of potent and selective inhibitors of the c-Met receptor tyrosine kinase. Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of numerous human cancers, making it a highly attractive target for therapeutic intervention[1]. This guide provides an in-depth analysis of the structural activity relationships of this class of compounds, offering insights into the rational design of next-generation c-Met inhibitors.
The (6-Methoxy-pyridin-3-yl)-hydrazine Scaffold: A Privileged Fragment for c-Met Inhibition
The core (6-methoxy-pyridin-3-yl)-hydrazine moiety serves as a crucial anchor, forming key interactions within the ATP-binding pocket of the c-Met kinase domain. The methoxy group on the pyridine ring is a common feature in many potent inhibitors, contributing to favorable binding interactions. The hydrazine linker, while effective, has been a focal point for medicinal chemists due to potential metabolic liabilities and the desire to explore alternative, more stable linkages.
Comparative Analysis of Structural Modifications
The potency and selectivity of (6-methoxy-pyridin-3-yl)-hydrazine derivatives are highly dependent on the nature of the substituents at various positions of the core scaffold. We will explore the SAR at three key regions: the pyridine ring, the hydrazine linker, and the appended heterocyclic systems.
While the 6-methoxy substitution is prevalent, exploration of other functionalities has been undertaken to optimize physicochemical properties and target engagement. Bioisosteric replacements for the pyridine ring itself, such as pyrimidine or pyrazine, can also influence activity and selectivity profiles[2].
The hydrazine moiety is a critical component for the activity of many of these inhibitors. However, due to concerns about potential metabolic instability and toxicity associated with hydrazines, significant effort has been invested in identifying suitable bioisosteric replacements[3][4].
Table 1: Comparison of Hydrazine Linker Modifications and Bioisosteres
| Linker/Bioisostere | Rationale for Modification | Impact on c-Met Inhibitory Activity (IC50) | Key Findings & References |
| Hydrazine | Original scaffold linker | Potent (nM range) | Forms key hydrogen bonds in the hinge region. |
| Amide | Improve metabolic stability | Generally reduced potency | Altered geometry and hydrogen bonding capacity. |
| Triazole | Chemically and metabolically stable | Maintained or improved potency (e.g., PF-04217903) | Acts as a rigid scaffold, presenting substituents in an optimal orientation for binding.[5] |
| Pyridazinone | Bioisosteric replacement | Potent inhibitors identified (nM range) | Can serve as a bioisostere for other hetaryl rings and may improve aqueous solubility.[1][2] |
Note: IC50 values are dependent on the specific assay conditions and the nature of the appended heterocyclic system.
The nature of the heterocyclic system attached to the hydrazine linker is a primary determinant of the inhibitor's potency and selectivity. A wide variety of heterocycles have been explored, with some demonstrating exceptional activity.
Table 2: Comparison of Appended Heterocyclic Systems
| Heterocyclic System | Rationale for Use | Representative IC50 Values (c-Met) | Key Findings & References |
| Quinoline | Provides a large surface area for hydrophobic interactions and can be readily substituted. | 2.8 nM - 66.7 nM | The 6-methylquinoline scaffold is a dominant feature in a cluster of highly active compounds.[1] |
| Triazolopyrazine | A chemically and metabolically stable scaffold. | Potent (nM range) | Led to the discovery of the clinical candidate PF-04217903.[5] |
| Triazolotriazine | Explored as an alternative to triazolopyrazine. | Nanomolar activity | Forms key hydrogen bonds and a π-π stacking interaction with the c-Met kinase domain.[6] |
| Pyrrolo[2,3-d]pyrimidine | A common scaffold in kinase inhibitors. | Potent, but SAR is sensitive to substitution. | No substituent is needed between the two nitrogen atoms of the pyrimidine ring for optimal activity.[1] |
| Pyrazolo[3,4-b]pyridine | A metabolically stable scaffold. | 0.39 nM - 0.92 nM | Demonstrates strong c-Met inhibitory activity.[7] |
Note: IC50 values are indicative and can vary based on the specific compound and assay conditions.
Experimental Protocols
A common synthetic route to this class of compounds involves the reaction of (6-methoxy-pyridin-3-yl)-hydrazine with a suitable heterocyclic precursor. The following is a generalized procedure.
Experimental Workflow: Synthesis of a Representative Derivative
Caption: General synthetic workflow for (6-Methoxy-pyridin-3-yl)-hydrazine derivatives.
Step-by-Step Methodology:
-
Diazotization: (6-Methoxy-pyridin-3-yl)-amine is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl2) or sodium sulfite (Na2SO3), to yield (6-methoxy-pyridin-3-yl)-hydrazine.
-
Coupling: The synthesized hydrazine is reacted with a suitable halogenated heterocyclic precursor in the presence of a base (e.g., K2CO3 or DIPEA) in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures to afford the final product.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired compound.
The inhibitory activity of the synthesized compounds against the c-Met kinase is typically evaluated using a biochemical assay.
Experimental Workflow: c-Met Kinase Assay
Caption: Workflow for a typical in vitro c-Met kinase inhibition assay.
Step-by-Step Methodology:
-
Recombinant human c-Met kinase is incubated with varying concentrations of the test compound in a suitable assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence or fluorescence.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Key SAR Insights and Future Directions
The extensive SAR studies on (6-methoxy-pyridin-3-yl)-hydrazine derivatives have provided several key insights for the design of potent and selective c-Met inhibitors:
-
Hinge-Binding is Essential: The pyridine nitrogen and the hydrazine moiety are critical for forming hydrogen bonds with the hinge region of the c-Met kinase domain.
-
Hydrophobic Pocket Occupancy: The appended heterocyclic system occupies a hydrophobic pocket, and its size, shape, and substitution pattern significantly influence potency.
-
Metabolic Stability is Key: Replacement of the hydrazine linker with more stable bioisosteres, such as triazoles, can lead to compounds with improved pharmacokinetic profiles.
-
Selectivity is Achievable: Fine-tuning the substituents on the appended heterocycle can lead to inhibitors with high selectivity for c-Met over other kinases.
Future efforts in this area will likely focus on the discovery of novel heterocyclic systems that can further optimize potency and selectivity, as well as the development of inhibitors with improved drug-like properties, such as oral bioavailability and metabolic stability. The use of computational modeling and structure-based drug design will continue to play a pivotal role in guiding these efforts.
Logical Relationship: From Scaffold to Clinical Candidate
Caption: The logical progression from the initial scaffold to a clinical candidate.
References
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Cui, J. J. et al. (2011). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1][5][8]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(17), 6342-6363. [Link]
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Wang, Y. et al. (2022). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 20, 2354-2365. [Link]
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Liu, G. et al. (2018). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 23(10), 2449. [Link]
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Zhan, Z. et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity, 25(2), 839-846. [Link]
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Asghari, S. et al. (2021). Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. Iranian Journal of Pharmaceutical Research, 20(3), 516-531. [Link]
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Abdel-Maksoud, M. S. et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(23), 15685-15705. [Link]
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Al-Ostoot, F. H. et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6617. [Link]
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Chen, C. H. et al. (2007). Synthesis and identification of[5][8][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5721-5734. [Link]
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GAVO Consortium. (2024). The Hydrazine Moiety in the Synthesis of Modified Nucleosides and Nucleotides. ChemMedChem. [Link]
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Tarafder, A. K. (2002). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Current Drug Metabolism, 3(4), 395-405. [Link]
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Asghari, S. et al. (2021). Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. Iranian Journal of Pharmaceutical Research, 20(3), 516-531. [Link]
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Li, H. et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(9), 11066-11075. [Link]
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Ramirez-Macias, I. et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1551. [Link]
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Kumar, D. et al. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393-405. [Link]
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Dherange, D. et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(25), 11116-11122. [Link]
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Wunberg, T. et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(15), 6245-6259. [Link]
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Biok, N. A. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(18), 6545. [Link]
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Cui, J. J. et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective c-Met inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(12), 2695-2701. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride. As a substituted hydrazine and pyridine derivative, this compound necessitates rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are synthesized from established best practices for hydrazine and pyridine compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Foundational Safety: Understanding the Hazard Profile
This compound combines the hazardous characteristics of its core chemical moieties: the hydrazine group and the pyridine ring. Hydrazine and its derivatives are recognized for their potential toxicity, including being suspected carcinogens, and can cause severe skin and eye irritation.[1] Pyridine-based compounds are often flammable, toxic, and irritants.[2] Therefore, all waste containing this compound must be treated as hazardous.
Core Hazards:
-
Toxicity: Assumed to be toxic if ingested, inhaled, or absorbed through the skin, characteristic of hydrazine compounds.[1]
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[3]
-
Flammability: While the dihydrochloride salt form is less volatile than the free base, the pyridine component suggests potential flammability under certain conditions.
-
Environmental Hazard: Hydrazine and pyridine derivatives can be harmful to aquatic life.[4]
Due to these inherent risks, a proactive and informed approach to disposal is not just a regulatory requirement but a cornerstone of responsible laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Protects eyes from splashes of solids or solutions. |
| Lab Coat | Standard laboratory coat | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Avoids inhalation of fine powders or aerosols. |
This PPE ensemble creates a necessary barrier between the researcher and the chemical, minimizing exposure routes.
Spill Management: Immediate and Controlled Response
Accidental spills require a swift and methodical response to contain the material and prevent exposure.
Small Spills (Solid):
-
Evacuate and Ventilate: Cordon off the affected area and ensure adequate ventilation.
-
Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent. Avoid raising dust.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills:
In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. The following protocol provides a general framework.
Waste Segregation and Labeling
Proper segregation is critical to prevent inadvertent and dangerous chemical reactions in waste containers.
-
Waste Stream: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, "Hazardous Waste," and the associated hazard symbols.
-
Incompatibility: Do not mix this waste with incompatible materials, particularly strong oxidizing agents, which can react violently with hydrazine derivatives.
Chemical Neutralization (for Aqueous Solutions)
For dilute aqueous waste streams, chemical neutralization can be an effective pretreatment step before final disposal. This process should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.
Method 1: Hypochlorite Oxidation
This is a common and effective method for the destruction of hydrazine compounds.[5][6]
-
Dilution: Ensure the aqueous waste solution containing the hydrazine derivative is dilute (ideally less than 5%). If necessary, dilute with water.
-
Neutralization: Slowly add a dilute solution of sodium hypochlorite (household bleach, ~5%) or calcium hypochlorite to the hydrazine solution with constant stirring. An excess of the hypochlorite solution is recommended to ensure complete destruction of the hydrazine.[5][6]
-
Monitoring: The reaction can be monitored for completion using hydrazine test strips or by testing for the presence of residual chlorine.
-
Disposal: The neutralized solution should be disposed of as hazardous waste, following institutional guidelines.
Method 2: Hydrogen Peroxide Oxidation
An alternative method involves the use of hydrogen peroxide.[5]
-
Dilution: As with the hypochlorite method, start with a dilute aqueous solution of the hydrazine waste.
-
Catalysis (Optional): The addition of a trace amount of a copper (II) salt can catalyze and speed up the reaction.
-
Neutralization: Slowly add a dilute solution of hydrogen peroxide (e.g., 3%) to the waste solution with stirring.
-
Disposal: The treated effluent should be collected and disposed of as hazardous waste.
Final Disposal of Solid and Concentrated Waste
Solid waste and concentrated solutions that have not been neutralized must be disposed of through a licensed hazardous waste disposal company.
-
Packaging: Ensure the waste is securely packaged in the appropriately labeled container.
-
Manifesting: Complete all necessary hazardous waste manifests as required by your institution and regulatory bodies.
-
Collection: Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
Incineration at a high temperature in a permitted hazardous waste incinerator is a common and effective final disposal method for organic chemical waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
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ResearchGate. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?. Retrieved from [Link]
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Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is fundamentally anchored in ensuring a safe environment for ourselves and our colleagues. The compound (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride, belonging to the hydrazine derivative class, requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific causality.
Immediate Safety Briefing: The Non-Negotiables
Before handling this compound, every operator must recognize it as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from closely related hydrazine dihydrochlorides and substituted hydrazines provide a clear and urgent safety directive. These compounds are consistently classified as acutely toxic, potential carcinogens, and capable of causing severe skin and eye damage.[1]
Core Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1]
-
Carcinogenicity: May cause cancer.[1]
-
Skin and Eye Damage: Can cause severe skin irritation or burns and serious eye damage.[2]
-
Sensitization: May cause an allergic skin reaction.[1]
Therefore, handling this compound without the appropriate engineering controls and a complete PPE ensemble is a critical breach of safety protocol.
Rationale-Driven PPE Protocol: Understanding the 'Why'
Effective safety protocols are not just about following steps; they are about understanding the risks you are mitigating. PPE is the final barrier between you and the chemical, selected based on a thorough hazard assessment.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is even selected, the primary and most critical engineering control must be in place. All handling of this compound, from weighing the solid powder to preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[3][4][5][6] This control is designed to capture and exhaust dust, vapors, and aerosols, providing the first and most significant layer of protection against inhalation, which is a primary exposure route for toxic hydrazine compounds.[1][4]
Respiratory Protection: Shielding the Airways
Given that this compound is a solid, the risk of inhaling fine dust particles during weighing and transfer is significant. Hydrazine derivatives are known to be toxic or fatal if inhaled.[1]
-
Minimum Requirement: When handling the solid powder, a NIOSH-approved N95 dust mask may be considered for nuisance dust, but a higher level of protection is strongly recommended.
-
Recommended Protocol: A full-face or half-mask air-purifying respirator with combination cartridges (e.g., P100 for particulates and organic vapor/acid gas) offers a significantly higher protection factor.[7] A full-face respirator provides the added benefit of protecting the eyes and face from splashes.[7][8] The use of a respirator should be part of a complete respiratory protection program consistent with OSHA guidelines.[8]
Eye and Face Protection: Preventing Irreversible Damage
Hydrazine derivatives can cause severe, and sometimes irreversible, eye damage.[4] Standard safety glasses are insufficient.
-
Mandatory: Indirectly vented, chemical splash goggles that form a seal around the eyes are required.[4][8]
-
Best Practice: A full-face shield worn over chemical splash goggles is the authoritative recommendation, especially when handling solutions or performing any operation with a splash potential.[4][7][9] This combination protects against direct splashes and aerosol exposure to the entire face.
Hand Protection: The Critical Dermal Barrier
This class of chemicals is designated as toxic in contact with skin.[1] Therefore, selecting the correct gloves is not optional. Leather and many thin disposable gloves are unsuitable as they can be permeable.[10]
-
Material: Neoprene or nitrile gloves are recommended for handling hydrazine compounds.[7][9] Butyl rubber is also an excellent choice.[9]
-
Protocol: Double Gloving: The best practice is to wear two pairs of nitrile or neoprene gloves. The outer glove bears the brunt of any contamination, and the inner glove provides a secondary layer of protection. This is especially critical during the PPE removal (doffing) process to prevent skin contact. Change the outer glove immediately if you suspect contamination.
Body Protection: Shielding Against Spills and Splashes
Contaminated clothing must be removed immediately to prevent prolonged skin exposure.[2][8]
-
Minimum Requirement: A flame-resistant lab coat, fully buttoned, with long pants and fully enclosed, chemical-resistant shoes is the absolute minimum attire.[3][6]
-
Recommended Protocol: When handling larger quantities (>250 mL of solution) or when the risk of splashing is high, supplement your lab coat with a chemical-resistant apron made of a material like butyl rubber or PVC.[9] For significant spill response, a full chemical-resistant suit may be necessary.[8][9]
Operational Plan: From Preparation to Disposal
A safe workflow integrates PPE use at every stage. The following step-by-step plan ensures safety is built into the procedure.
Step 1: Pre-Handling and Area Preparation
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an emergency eyewash and safety shower are accessible and unobstructed.[3][7]
-
Post signage indicating the specific hazards of the chemical in the work area.[4]
-
Assemble all necessary equipment (spatulas, glassware, waste containers) inside the fume hood to minimize movement in and out of the containment area.
-
Prepare a designated, clearly labeled hazardous waste container for all solid and liquid waste generated.[3][11]
Step 2: Donning PPE (Sequence is Critical)
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Lab Coat/Apron: Put on your lab coat and/or chemical-resistant apron.
-
Respirator: If required by your risk assessment, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step 3: Safe Chemical Handling
-
Perform all manipulations—weighing, transferring, and preparing solutions—deep within the chemical fume hood with the sash at the lowest practical working height.[3]
-
Use spark-proof tools and ground equipment if transferring larger quantities of flammable materials.[7]
-
Keep containers tightly closed when not in use.[7]
-
In case of a small spill inside the hood, immediately clean it up using an inert absorbent material (do not use combustible materials like paper towels).[11] Place the cleanup material in your designated hazardous waste container.
Step 4: Doffing PPE (Avoid Self-Contamination)
This is a point of high risk. Follow this sequence meticulously at a safe distance from the experimental area.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them in the hazardous waste container.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, from the back of your head. Avoid touching the front surfaces.
-
Lab Coat/Apron: Remove your lab coat or apron, rolling it so the contaminated side faces inward.
-
Respirator: Remove your respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]
Step 5: Waste Disposal
All materials that have come into contact with this compound, including empty containers, used gloves, and absorbent pads, must be treated as hazardous waste.[3][6][11]
-
Collect all waste in a sturdy, sealed, and clearly labeled container.[3]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[9][10][11] Do not pour hydrazine waste down the drain.[9]
Emergency Response
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[2][5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Data and Workflow Visualization
Table 1: PPE Selection Summary
| Task / Condition | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid | Half/Full-Face Respirator with P100/OV Cartridges | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat |
| Preparing Solutions | Half/Full-Face Respirator with P100/OV Cartridges | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron |
| Small-Scale Transfer | As per risk assessment | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat |
| Spill Cleanup | Supplied-Air Respirator (for large spills) | Goggles & Face Shield | Double Butyl/Neoprene Gloves | Chemical Resistant Suit |
Diagram 1: Safe Handling Workflow
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. aksci.com [aksci.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. arxada.com [arxada.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
